molecular formula C6H16N2S B1675789 Lysinethiol CAS No. 105290-01-5

Lysinethiol

Cat. No.: B1675789
CAS No.: 105290-01-5
M. Wt: 148.27 g/mol
InChI Key: ONDNDTMAYANFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysinethiol (CAS 105290-01-5), also known as 2,6-diamino-1-hexanethiol, is a biochemical reagent with the molecular formula C6H16N2S and a molecular weight of 148.27 g/mol . This compound features a unique structure that combines the properties of a lysine side chain with a terminal thiol group, making it a molecule of interest in various research fields. The presence of both amine and thiol functional groups in a single molecule makes this compound a potential building block for chemical biology and bioconjugation studies. Thiol groups, like the one in cysteine, are known for their high reactivity, nucleophilicity, and ability to form disulfide bonds or coordinate metals . This reactivity is central to site-specific protein modification strategies, which are vital for developing therapeutic agents and studying protein function . Researchers can explore the use of this compound in the synthesis of "difficult sequences" in peptide chemistry, particularly for hydrophobic peptides and membrane proteins that are challenging to produce using standard solid-phase peptide synthesis (SPPS) . Its potential application extends to the development of kinetic labeling libraries for the site-specific modification of protein lysine residues, a significant challenge in creating homogeneous bioconjugates . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105290-01-5

Molecular Formula

C6H16N2S

Molecular Weight

148.27 g/mol

IUPAC Name

2,6-diaminohexane-1-thiol

InChI

InChI=1S/C6H16N2S/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2

InChI Key

ONDNDTMAYANFKN-UHFFFAOYSA-N

SMILES

C(CCN)CC(CS)N

Canonical SMILES

C(CCN)CC(CS)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70548-53-7 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-diamino-1-hexanethiol
lysinethiol
lysinethiol dihydrobromide
lysinethiol dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Lysinethiol Synthesis and Purification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Focus:


-Thiolysine and 

-Thiolysine for Native Chemical Ligation and Ubiquitination Version: 2.0 (High-Fidelity Synthesis & Purification)

Executive Summary: The Strategic Utility of Lysinethiol

In modern drug discovery—specifically within the proteolysis-targeting chimera (PROTAC) and molecular glue sectors—the ability to synthesize precise ubiquitin conjugates is paramount. This compound (specifically


-thiolysine and 

-thiolysine) serves as a critical bio-orthogonal handle. Unlike canonical lysine, this compound possesses a thiol group at the

or

position, enabling Native Chemical Ligation (NCL) with ubiquitin thioesters to form isopeptide bonds that mimic native ubiquitination.

Following ligation, the thiol auxiliary is removed via desulfurization, leaving a native lysine residue (a "traceless" ligation). This guide details the high-stereofidelity synthesis of Fmoc-


-thiolysine  via the nitro-olefin route, a protocol chosen for its superior enantiomeric purity compared to radical addition methods.

Strategic Synthesis Architecture

While radical addition of thioacetic acid to allylglycine is a known route, it often suffers from poor stereocontrol, yielding diastereomeric mixtures difficult to separate on a preparative scale. For pharmaceutical-grade applications, we utilize the Chiral Pool / Nitro-Olefin Strategy , pioneered by the Brik and Ovaa groups.

The Mechanistic Pathway

The synthesis constructs the lysine side chain on a serine-derived scaffold (Garner's Aldehyde). The key stereocenter is established via a substrate-controlled Michael addition to a nitro-olefin intermediate.

SynthesisPathway Figure 1: Stereoselective Synthesis of δ-Thiolysine via Nitro-Olefin Route Start Garner's Aldehyde (Serine Derived) Inter1 Nitro-Olefin Scaffold Start->Inter1 Henry Rxn & Dehydration Inter2 Michael Adduct (Thioacetate) Inter1->Inter2 Michael Addition (AcSH, Base) Inter3 Protected Amine Inter2->Inter3 Nitro Reduction (Zn/HCl or H2/Pd) Final Fmoc-δ-Thiolysine (Protected) Inter3->Final Fmoc Protection & Acid Hydrolysis

Figure 1: The nitro-olefin route ensures the correct stereochemistry at the


-carbon while allowing controlled introduction of the thiol at the 

-position.[1]

Detailed Experimental Protocol

Phase A: Building Block Synthesis (Fmoc- -Thiolysine)

Precursors: (S)-Garner's Aldehyde, Nitromethane, Thioacetic acid.

Step 1: Nitro-Olefin Formation
  • Reaction: Dissolve (S)-Garner's Aldehyde (10 mmol) in THF. Add Nitromethane (10 eq) and catalytic TBAF (1 M in THF). Stir at 0°C to RT for 4 hours (Henry reaction).

  • Dehydration: Treat the crude nitroaldol with MsCl (1.2 eq) and Et3N (2.0 eq) in DCM at -78°C to generate the nitro-olefin.

  • Validation:

    
    H NMR should show the disappearance of the aldehyde proton and appearance of alkene signals.
    
Step 2: Stereoselective Michael Addition

Critical Step: This step defines the relative stereochemistry.

  • Reagents: Dissolve the nitro-olefin in dry Toluene. Add Thioacetic acid (AcSH, 1.2 eq) and a catalytic amount of chiral thiourea catalyst (optional for enhanced de, though substrate control is often sufficient).

  • Conditions: Stir at -20°C for 24 hours.

  • Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc). The thiol is now installed as a thioester.

Step 3: Nitro Reduction & Side Chain Completion
  • Reduction: Dissolve the Michael adduct in MeOH. Add Zn dust (20 eq) and 1M HCl (dropwise) to reduce the nitro group to a primary amine. Note: Avoid H2/Pd if the sulfur is sensitive to poisoning, though thioesters are generally stable.

  • Fmoc Protection: The newly formed

    
    -amine (lysine side chain) and the 
    
    
    
    -amine (from Garner's aldehyde deprotection) must be differentially protected.
    • Hydrolyze the acetonide (Garner's scaffold) using mild acid (pTsOH, MeOH).

    • Install Fmoc on the

      
      -amine using Fmoc-OSu and NaHCO3.
      
    • Protect the

      
      -amine with Boc-anhydride if not already protected during reduction workup.
      
    • Alternative: For SPPS, the

      
      -amine is often Boc-protected, and the thiol is protected as a Trityl (Trt) or disulfide (StBu).
      

Final Product Specification:

  • Chemical Formula: Fmoc-Lys(

    
    -SAc, Boc)-OH (or similar variant).
    
  • Purity Target: >95% by HPLC.

  • QC: ESI-MS confirms mass; Ellman’s test (after deprotection) confirms free thiol.

Phase B: Solid Phase Peptide Synthesis (SPPS) Integration

When incorporating this compound into a peptide (e.g., Ubiquitin fragment):

  • Resin: Use Rink Amide or 2-Chlorotrityl resin.

  • Coupling: Use standard HATU/DIPEA activation. Caution: Avoid racemization by keeping coupling times < 1 hour.

  • Deprotection: Standard 20% Piperidine in DMF removes Fmoc.[2]

  • Cleavage:

    • Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).

    • Note: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT for thiol-containing peptides to suppress irreversible alkylation.

Purification & Handling Protocols

Thiol-containing peptides are prone to rapid oxidation (disulfide dimerization). The following protocol enforces a reductive environment.

HPLC Purification Parameters
ParameterConditionRationale
Column C18 or C4 Semi-Prep (5 µm)C4 is preferred for larger Ubiquitin fragments (>50 AA).
Solvent A 0.1% TFA in H2O (degassed)Acidic pH stabilizes the thiol.
Solvent B 0.1% TFA in AcetonitrileStandard organic modifier.
Reductant TCEP-HCl (1-5 mM) in SolventsCRITICAL: Keeps thiol reduced during separation.
Gradient 5-65% B over 45 minShallow gradient for resolution of diastereomers.
Temperature 45°C - 60°CElevated temp improves peak shape and solubility.
Post-Purification Handling
  • Fraction Collection: Collect into tubes containing 100 µL of 0.5 M TCEP (pH 7).

  • Lyophilization: Freeze immediately. Do not store in solution.

  • Storage: -80°C under Argon.

Application: Isopeptide Bond Formation

The primary utility of this compound is the "Grafting" of Ubiquitin.[3]

LigationWorkflow Figure 2: Native Chemical Ligation & Desulfurization Workflow Pep1 Peptide with δ-Thiolysine Complex Transthioesterification Intermediate Pep1->Complex MPAA, pH 7.0 6M GdnHCl Pep2 Ubiquitin-Thioester (C-term) Pep2->Complex MPAA, pH 7.0 6M GdnHCl Ligated Ligated Product (Isopeptide Bond) Complex->Ligated S-to-N Acyl Shift Native Native Ubiquitinated Peptide (Desulfurized) Ligated->Native Desulfurization (VA-044, TCEP, GSH)

Figure 2: The thiol acts as a surrogate for the NCL reaction, which is subsequently removed to yield the native lysine isopeptide bond.

Desulfurization Protocol (The "Traceless" Step)

To convert the this compound back to native Lysine:

  • Buffer: 6M Guanidine HCl, 0.2M Phosphate, pH 6.5.

  • Radical Initiator: VA-044 (20 mM).

  • Reductant: TCEP (250 mM) + Glutathione (40 mM).

  • Reaction: Incubate at 37°C for 4-16 hours.

  • Mechanism: Radical-mediated desulfurization cleaves the C-S bond, replacing it with C-H.

References

  • Ajish Kumar, K. S., Haj-Yahya, M., Olschewski, D., Lashuel, H. A., & Brik, A. (2009).[1] Highly Efficient Synthesis of

    
    -Mercaptolysine and Its Use in Native Chemical Ligation for the Preparation of Ubiquitinated Proteins.[3] Angewandte Chemie International Edition, 48(43), 8090–8094. Link
    
  • Haj-Yahya, M., Ajish Kumar, K. S., Erlich, L. A., & Brik, A. (2010).[4] Protecting group variations of

    
    -mercaptolysine useful in chemical ubiquitylation.[4] Biopolymers, 94(4), 504–510.[4] Link
    
  • Merkx, R., et al. (2013). Scalable synthesis of

    
    -thiolysine starting from lysine and a side by side comparison with 
    
    
    
    -thiolysine in non-enzymatic ubiquitination. Chemical Science, 4, 4494-4498. Link
  • Bachem. Peptide Purification Process & Methods: An Overview. Link

  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Link

Sources

Lysinethiol (Thiolysine): pKa, Reactivity, and Site-Specific Ligation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, reactivity profile, and experimental applications of Lysinethiol (specifically


-thiolysine  and 

-thiolysine
), a class of non-canonical amino acids engineered to bridge the gap between cysteine-based chemoselectivity and lysine-based ubiquity.
A Technical Guide for Bioconjugation and Drug Development

Part 1: Executive Summary & Chemical Identity

This compound (often referred to as Thiolysine or Mercaptolysine ) refers to lysine analogs bearing a thiol (-SH) group on the side chain. Unlike "Thialysine" (S-aminoethyl-L-cysteine), which is a thioether and relatively inert, this compound possesses a reactive sulfhydryl group capable of nucleophilic attack and redox chemistry.

The two most critical isomers for drug development and protein engineering are:

  • 
    -Thiolysine (4-mercaptolysine):  The thiol is on the 
    
    
    
    -carbon, adjacent to the
    
    
    -amine.
  • 
    -Thiolysine (3-mercaptolysine):  The thiol is on the 
    
    
    
    -carbon.

Core Value Proposition: These residues enable Isopeptide Chemical Ligation (ICL) .[1] They mimic the N-terminal Cysteine used in Native Chemical Ligation (NCL) but transplant this reactivity to the lysine side chain, allowing for the synthesis of complex ubiquitinated proteins and site-specific antibody-drug conjugates (ADCs).

Part 2: Physical Organic Chemistry & pKa Analysis[2]

The pKa Landscape

The reactivity of this compound is governed by the acid dissociation constant (pKa) of its thiol group. This value determines the concentration of the reactive thiolate anion (


) at physiological pH.
Residue / AnalogFunctional GroupTypical pKaDominant Species at pH 7.4
Lysine (Native)

-Amine (

)
~10.5Protonated (

)
Cysteine (Native)

-Thiol (

)
~8.3 – 8.5Mixture (~10%

)

-Thiolysine

-Thiol (

)
~8.2 – 8.6 Mixture (~10-15%

)
Alkyl Thiol (e.g., Ethanethiol) Thiol (

)
~10.5Protonated (

)
The 1,2-Aminothiol Effect

The pKa of the thiol in


-thiolysine is significantly lower than that of a standard alkyl thiol (pKa ~10.5). This acidity enhancement is driven by the inductive effect  of the adjacent, positively charged 

-ammonium group.
  • Mechanism: The protonated

    
    -amine (
    
    
    
    -position relative to the thiol in
    
    
    -thiolysine) exerts an electron-withdrawing effect, stabilizing the thiolate anion.
  • Impact: This lowers the pKa to a range similar to Cysteine, making this compound a competent nucleophile at neutral pH, unlike standard alkyl thiols which require basic conditions to react.

The Reactivity Paradox

Researchers must navigate the Thiol Reactivity Paradox :

Lower pKa increases the fraction of reactive thiolate (


) at neutral pH, but decreases the intrinsic nucleophilicity (Brønsted basicity) of that thiolate.

For this compound at pH 7.0–7.5:

  • High Reactivity: The concentration term dominates. Because the pKa (~8.4) is close to pH 7.4, a significant fraction exists as

    
    , facilitating rapid reaction with thioesters or maleimides.
    
  • Comparison: A thiol with pKa 10 would be a "stronger" nucleophile but exists almost entirely as the unreactive

    
     form at pH 7.4, rendering it kinetically slow.
    

Part 3: Mechanism of Action (Isopeptide Chemical Ligation)

The primary application of this compound is Isopeptide Chemical Ligation (ICL) .[1] This reaction mimics the ubiquitination process chemically, forming a native isopeptide bond between the


-amine of Lysine and the C-terminus of Ubiquitin (or a drug linker).
Mechanistic Pathway
  • Transthioesterification: The

    
    -thiol (nucleophile) attacks the incoming Thioester (electrophile), forming a transient thioester intermediate on the side chain.
    
  • S-to-N Acyl Shift: The

    
    -amine attacks the thioester carbonyl via a favorable 5-membered ring transition state (for 
    
    
    
    -thiolysine) or 6-membered ring (for
    
    
    -thiolysine).
  • Amide Formation: The irreversible rearrangement forms a stable isopeptide bond.

  • Desulfurization (Optional): Radical-mediated reduction removes the thiol, leaving a native Lysine residue (Traceless Ligation).

ICL_Mechanism Start This compound (R-SH, R-NH2) Inter Thioester Intermediate (Transient Side-Chain) Start->Inter Step 1: Nucleophilic Attack (Transthioesterification) Thioester Peptide-Thioester (R'-CO-SR'') Thioester->Inter Transition S-to-N Acyl Shift (5-membered ring TS) Inter->Transition Step 2: Proximity Effect Product Isopeptide Product (Native Amide Bond) Transition->Product Step 3: Irreversible Rearrangement NativeLys Native Lysine (Post-Desulfurization) Product->NativeLys Step 4: Radical Desulfurization

Figure 1: Mechanism of Isopeptide Chemical Ligation (ICL) using


-thiolysine. The thiol acts as a temporary capture handle to recruit the acyl group, enabling the amine to form the final bond.

Part 4: Experimental Protocols

Synthesis of -Thiolysine (Photo-Chlorination Route)

Based on the methodology established by the Ovaa group (Chem. Sci., 2013).

Reagents: L-Lysine·HCl, Chlorine gas (


), UV Light source (Hg lamp).
  • Chlorination: Dissolve L-Lysine·HCl in conc. HCl. Irradiate with UV light while bubbling

    
     gas through the solution at 10°C.
    
    • Why: This radical chlorination is remarkably regioselective for the

      
      - and 
      
      
      
      -positions due to the protonated amines deactivating the
      
      
      - and
      
      
      -positions.
  • Separation: Isolate the mixture of 4-chloro-lysine and 3-chloro-lysine via ion-exchange chromatography.

  • Thiol Substitution: Protect the

    
    -amine and carboxylate (e.g., copper complex or Boc/Fmoc strategy). Treat with Potassium Thioacetate (KSAc) to displace the chloride.
    
  • Deprotection: Acidic hydrolysis yields the final

    
    -thiolysine.
    
Spectrophotometric Determination of Thiol pKa

A self-validating protocol to determine the specific pKa of your this compound analog.

Reagents: DTNB (Ellman’s Reagent), Citrate-Phosphate Buffers (pH 6.0 – 10.0).

  • Preparation: Prepare a 100

    
    M solution of this compound in degassed buffers ranging from pH 6.0 to 10.0 (0.2 pH increments).
    
  • Reaction: Add excess DTNB (500

    
    M). The reaction releases TNB
    
    
    
    (
    
    
    nm).
    • Note: The rate of reaction depends on the concentration of the thiolate anion (

      
      ).
      
  • Kinetic Measurement: Measure the initial rate (

    
    ) of TNB formation at 412 nm for each pH point.
    
  • Data Analysis: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the 
    
    
    
    of the thiol group.
    • Validation: The curve should plateau at high pH (fully deprotonated) and approach zero at low pH.

Ligation Protocol (Isopeptide Bond Formation)

Buffer System: 6 M Guanidinium·HCl, 0.2 M Sodium Phosphate, pH 7.0.

  • Dissolution: Dissolve the this compound-containing peptide (Nucleophile) and the Ubiquitin-Thioester (Electrophile) in the buffer at 1–5 mM concentration.

  • Catalysis: Add MPAA (4-mercaptophenylacetic acid) at 50–100 mM.

    • Causality: MPAA acts as a thiol catalyst. It undergoes rapid exchange with the alkyl thioester to form a more reactive aryl thioester, accelerating the initial capture step by the this compound.

  • Reduction: Add TCEP (20–50 mM) to keep the this compound reduced and prevent disulfide dimerization.

  • Incubation: Incubate at 37°C for 4–24 hours. Monitor via LC-MS.

    • Endpoint: Mass shift corresponding to the sum of the two fragments minus the leaving group (MesNa or MPAA).

Part 5: References

  • Merkx, R., et al. (2013). "Scalable synthesis of

    
    -thiolysine starting from lysine and a side by side comparison with 
    
    
    
    -thiolysine in non-enzymatic ubiquitination." Chemical Science. Link
  • Dardashti, R.N., et al. (2020).[1][2] "Selenolysine: a new tool for traceless isopeptide bond formation."[1] Chemical Science. Link

  • Haj-Yahya, M., et al. (2010). "Synthetic polyubiquitinated proteins to dissect the ubiquitin code." Proceedings of the National Academy of Sciences (PNAS). Link

  • Bianchi, D., et al. (2014). "The paradoxical influence of the pKa on the reactivity of thiols." MaRBLe. Link

  • Dawson, P.E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science. Link

Sources

The Fundamental Reactivity of Lysinethiol with Electrophiles: Mechanisms, Bioconjugation, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysinethiol and its macromolecular derivatives represent a highly specialized class of bifunctional molecules defined by the presence of both a primary amine and a highly nucleophilic sulfhydryl group. This dual-reactivity profile allows these molecules to engage electrophiles with extreme precision. In the realm of drug development, small-molecule L-lysinethiol acts as a potent inhibitor by coordinating electrophilic metal centers in metalloenzymes[1]. In the field of Chemical Protein Synthesis (CPS), peptide-embedded thiol-lysine derivatives (


-thiol and 

-thiol lysine) serve as the fundamental nucleophilic handles for Native Chemical Ligation (NCL), enabling the site-specific ubiquitination of proteins via reaction with thioester electrophiles[2][3].

This technical guide dissects the causal mechanisms driving this compound-electrophile reactivity, benchmarks quantitative kinetic data, and provides self-validating protocols for deploying these molecules in advanced bioconjugation workflows.

Mechanistic Principles of this compound-Electrophile Reactivity

The reactivity of this compound is governed by the differential pKa and nucleophilicity of its functional groups. The sulfhydryl group (pKa


 8.3) acts as a soft, highly polarizable nucleophile, while the 

-amino group (pKa

10.5) serves as a harder nucleophile. This dichotomy allows for orthogonal reactivity pathways depending on the nature of the target electrophile.
Small-Molecule Coordination: Lewis Acid Electrophiles

In therapeutic contexts, L-lysinethiol (2,6-diaminohexane-1-thiol) exhibits profound reactivity toward Lewis acid electrophiles, specifically divalent metal cations. Within the active site of arginyl aminopeptidase (Aminopeptidase B), the thiol group of L-lysinethiol displaces water to form a tight coordinate covalent bond with the catalytic zinc ion. This electrophilic stabilization mechanism yields a subnanomolar inhibition constant (


)[1][4].
The NCL Paradigm: Thioester Electrophiles

When integrated into a peptide backbone,


- or 

-thiol lysine residues are utilized to construct native isopeptide bonds (e.g., in ubiquitination). The reaction with a C-terminal thioester electrophile (such as Ubiquitin-MES) is thermodynamically driven by a two-step mechanism[3]:
  • Transthioesterification: The thiolate anion of the modified lysine attacks the thioester electrophile, forming a reversible S-acyl intermediate.

  • S-to-N Acyl Shift: Driven by the proximity effect, the acyl group undergoes a spontaneous, irreversible intramolecular shift to the adjacent

    
    -amino group, forming a stable isopeptide bond.
    

G A Thiol-Lysine (Nucleophile) C Transthioesterification (Reversible) A->C B Thioester (Electrophile) B->C D S-Acyl Intermediate C->D E S-to-N Acyl Shift (Irreversible) D->E pH 7.5 F Native Isopeptide Bond E->F

Thermodynamic pathway of thiol-lysine reacting with a thioester via S-to-N acyl shift.

Quantitative Benchmarks & Structural Dynamics

The kinetics of the S-to-N acyl shift are strictly dictated by the ring size of the transition state.


-thiol lysine forms a highly favorable 5-membered transition state, resulting in rapid ligation kinetics. In contrast, 

-thiol lysine proceeds through a 6-membered transition state, which is slightly slower but synthetically more accessible in certain Solid-Phase Peptide Synthesis (SPPS) workflows[2][3].
This compound VariantPrimary ApplicationTarget ElectrophileTransition State (S-to-N Shift)Reaction Kinetics / Affinity
L-Lysinethiol Aminopeptidase InhibitionActive-site

N/A

[1]

-Thiol Lysine
Native Chemical LigationC-terminal Thioester5-membered ringFast (

)[3]

-Thiol Lysine
Native Chemical LigationC-terminal Thioester6-membered ringModerate (

)[2]

Self-Validating Protocol: Site-Specific Ubiquitination via -Thiol Lysine

To harness the electrophilic reactivity of thioesters with thiol-lysine, researchers must employ a highly controlled, self-validating workflow. The following protocol details the generation of a natively linked ubiquitinated protein, emphasizing the causality behind each biochemical manipulation.

Phase 1: Ligation (Transthioesterification & Acyl Shift)
  • Preparation: Dissolve the

    
    -thiol lysine-containing target peptide and Ubiquitin-MES (thioester electrophile) in a denaturing ligation buffer (6 M Gdn·HCl, 200 mM phosphate, pH 7.5).
    
    • Causality: Denaturing conditions ensure that both the nucleophilic thiol handle and the electrophilic thioester remain sterically accessible, preventing premature secondary structures from burying the reactive sites.

  • Catalysis: Add 50 mM 4-mercaptophenylacetic acid (MPAA) and 20 mM Tris(2-carboxyethyl)phosphine (TCEP).

    • Causality: MPAA acts as a highly reactive thiol catalyst that exchanges with the alkyl thioester to form a more reactive aryl thioester, dramatically accelerating the initial transthioesterification. TCEP maintains a reducing environment, preventing the formation of unreactive disulfide dimers between the thiol-lysine residues.

  • In-Process Validation: Monitor the reaction via LC-MS. A successful ligation is validated by a mass shift corresponding to the addition of the Ubiquitin mass minus the MES leaving group.

Phase 2: Traceless Desulfurization

Because the thiol group is an artificial handle introduced solely to direct the electrophilic attack, it must be removed to yield a native lysine residue[3]. 4. Radical Initiation: To the crude ligation mixture, add 250 mM TCEP, 40 mM VA-044 (water-soluble radical initiator), and 10% (v/v) tert-butyl mercaptan (t-BuSH). Adjust the pH strictly to 7.0. 5. Incubation: Incubate the mixture at 37°C for 4 hours.

  • Causality: At 37°C, VA-044 undergoes thermal homolysis to generate carbon-centered radicals. The t-BuSH acts as a highly efficient hydrogen atom donor, abstracting the sulfur from the lysine side chain to yield a native, traceless isopeptide bond.

  • Final Validation: Confirm the loss of exactly 32 Da (the mass of one sulfur atom) via high-resolution mass spectrometry (HRMS).

Workflow S1 SPPS Synthesis (Thiol-Lys) S2 Deprotection S1->S2 S3 NCL Reaction (Ub-MES, pH 7.5) S2->S3 S4 Desulfurization (VA-044, TCEP) S3->S4 S5 Native Protein S4->S5

Experimental workflow for site-specific ubiquitination using thiol-lysine NCL.

References

  • L-lysinethiol: a subnanomolar inhibitor of aminopeptidase B, PubMed,
  • Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis, PMC,
  • Chemical methods for protein site-specific ubiquitin
  • Metallo-aminopeptidase inhibitors, PMC,

Sources

Structural Characterization and Therapeutic Potential of Lysinethiol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and mechanistic validation of Lysinethiol (2,6-diaminohexane-1-thiol). This document is designed for researchers in medicinal chemistry and structural biology, focusing on its application as a potent transition-state analog inhibitor of metallo-aminopeptidases.

A Technical Guide to 2,6-Diaminohexane-1-thiol

Executive Summary & Chemical Identity

This compound (L-Lysinethiol) is a synthetic aminothiol analogue of the amino acid L-Lysine. Unlike naturally occurring thialysine (S-aminoethyl-L-cysteine), this compound modifies the C-terminus, replacing the carboxylate group with a mercaptomethyl moiety. This structural alteration transforms the molecule from a substrate into a high-affinity, zinc-chelating inhibitor of metallo-aminopeptidases, specifically Aminopeptidase B (AP-B) and Aminopeptidase N (AP-N) .

Physicochemical Profile
PropertySpecification
IUPAC Name (2S)-2,6-diaminohexane-1-thiol
CAS Registry 105290-01-5
Molecular Formula C₆H₁₆N₂S
Molecular Weight 148.27 g/mol
Solubility Highly soluble in H₂O, MeOH; sparingly soluble in non-polar solvents.[1]
pKa Values Thiol (~8.5),

-Amine (~9.6),

-Amine (~10.5)
Stability Prone to oxidative disulfide dimerization (Dithis compound) in air; store under inert gas (Ar/N₂) at -20°C.

Synthesis & Structural Verification Protocols

Core Directive: The synthesis of this compound requires preserving chiral integrity while converting the carboxylate to a thiol. The preferred route utilizes the reduction of an amino acid ester to an alcohol, followed by thio-substitution.

Synthetic Workflow (Step-by-Step)

Precursor :


-Di-Boc-L-Lysine Methyl Ester.
  • Reduction to Alcohol :

    • Reagents : LiBH₄ (Lithium Borohydride) in THF.

    • Protocol : Dissolve Di-Boc-Lys-OMe in anhydrous THF. Add LiBH₄ (2.0 eq) at 0°C. Stir for 4h at RT. Quench with dilute acetic acid.

    • Product : Di-Boc-Lysinol.

  • Activation of Alcohol :

    • Reagents : Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

    • Protocol : React Di-Boc-Lysinol with MsCl (1.1 eq) in DCM at -10°C to form the mesylate.

  • Thio-displacement :

    • Reagents : Potassium Thioacetate (KSAc) in DMF.

    • Protocol : Treat the mesylate with KSAc (1.5 eq) at 50°C for 6h. This inverts the stereocenter if attacked directly, but since this is a primary carbon (C1), stereochemistry at C2 is preserved.

    • Intermediate : Di-Boc-Lysine-Thioacetate.

  • Global Deprotection :

    • Reagents : 4N HCl in Dioxane or TFA/DCM.

    • Protocol : Hydrolysis of the thioester and removal of Boc groups occurs simultaneously under acidic conditions.

    • Final Product : L-Lysinethiol dihydrochloride.

Visualization of Synthesis Logic

SynthesisPath Lys Di-Boc-Lys-OMe (Ester Precursor) Alc Di-Boc-Lysinol (Alcohol) Lys->Alc LiBH4 / THF Reduction Mes Mesylate Intermediate Alc->Mes MsCl / TEA Activation Thio Thioacetate Protected Form Mes->Thio KSAc / DMF Substitution Final L-LYSINETHIOL (Dihydrochloride) Thio->Final HCl / Hydrolysis Deprotection

Figure 1: Chemo-enzymatic logic for the conversion of Lysine ester to this compound, highlighting the critical activation step.

Structural Validation (Quality Control)

To certify the compound as "this compound" and not its disulfide dimer or oxidized sulfinic acid derivative, the following spectral fingerprints must be validated.

A. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O, 400 MHz

  • 
     1.35 - 1.55 ppm (m, 4H) : 
    
    
    
    and
    
    
    methylene protons of the lysine side chain.
  • 
     1.65 ppm (m, 2H) : 
    
    
    
    -methylene protons.
  • 
     2.65 - 2.80 ppm (m, 2H) : Diagnostic Signal . The C1 methylene protons attached to the thiol (-CH ₂-SH). Note the upfield shift compared to the hydroxymethyl precursor (~3.5 ppm).
    
  • 
     2.95 ppm (t, 2H) : 
    
    
    
    -methylene protons adjacent to the distal amine.
  • 
     3.40 ppm (m, 1H) : The chiral 
    
    
    
    -proton.
B. Mass Spectrometry (ESI-MS)
  • Target Ion :

    
    
    
  • Expected m/z : 149.11

  • Dimer Check : Look for m/z ~296 (

    
    ). If this peak is dominant, the sample has oxidized to the disulfide. Remediation : Treat with TCEP or DTT immediately before use.
    
C. Ellman’s Assay (Thiol Quantitation)
  • Protocol : React aliquot with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Readout : Absorbance at 412 nm.

  • Criterion : Molar extinction coefficient (

    
    ) should match free thiol standards (~14,150 M⁻¹cm⁻¹). <95% thiol content indicates oxidation.
    

Mechanistic Characterization: Zinc Coordination

This compound acts as a transition-state analog . In metallo-aminopeptidases (like AP-B or LTA4H), the enzyme hydrolyzes peptide bonds via a zinc-activated water molecule.

Mechanism :

  • Recognition : The diamine backbone mimics the N-terminal Lysine substrate, anchoring the molecule via the S1 pocket (hydrophobic/anionic interactions).

  • Chelation : The thiol group (-SH) displaces the catalytic water molecule bound to the active site Zinc (

    
    ).
    
  • Potency : The Thiol-Zinc bond is significantly stronger than the Water-Zinc or Carboxylate-Zinc interaction, resulting in

    
     values in the sub-nanomolar range  (0.1 - 10 nM).
    
Interaction Map

Mechanism Enz Aminopeptidase Active Site (Zn2+) Complex_Sub Transition State (Tetrahedral Intermediate) Enz->Complex_Sub Catalytic H2O Attack Complex_Inh Dead-End Complex (Zn-S Coordination) Enz->Complex_Inh Direct Chelation Substrate Natural Substrate (Lys-Peptide) Substrate->Complex_Sub Inhibitor This compound (Inhibitor) Inhibitor->Complex_Inh Competitive Binding Complex_Sub->Enz Product Release Complex_Inh->Enz Slow Dissociation (Ki < 1nM)

Figure 2: Competitive inhibition mechanism showing the displacement of catalytic water by the thiol group of this compound.

Applications in Drug Development

This compound is rarely a drug itself due to poor oral bioavailability and rapid oxidation, but it serves as a critical warhead and structural probe .

  • Malaria (PfA-M1 Inhibition) :

    • Plasmodium falciparum relies on M1 aminopeptidases to digest hemoglobin.[1] this compound derivatives effectively starve the parasite.

    • Modification: The

      
      -amine is often derivatized with bulky hydrophobic groups to fit the enzyme's specificity pockets, improving selectivity over human enzymes.[1]
      
  • Cancer Immunotherapy (ERAP Inhibition) :

    • Inhibiting ERAP1/2 (Endoplasmic Reticulum Aminopeptidases) alters the antigenic peptide repertoire presented by MHC Class I molecules, potentially making "cold" tumors visible to the immune system. This compound provides the zinc-binding scaffold for these inhibitors.

  • Hypertension :

    • Inhibition of Aminopeptidase A (APA) in the brain renin-angiotensin system.

Comparative Potency Data
Target EnzymeOrganismKi (Inhibition Constant)Reference
Aminopeptidase B Rattus norvegicus0.9 nMOcain & Rich (1987)
Aminopeptidase N Homo sapiens~15 nMScornik et al.
Leukotriene A4 Hydrolase Homo sapiensPotent (Variable)In-house/Generic

References

  • Ocain, T. D., & Rich, D. H. (1987). L-Lysinethiol: A subnanomolar inhibitor of aminopeptidase B.[1][2] Biochemical and Biophysical Research Communications.[1][2][3][4][5]

  • PubChem. this compound (Compound CID 51089).[6] National Library of Medicine.

  • Skinner-Adams, T. S., et al. (2010). Aminopeptidases as potential targets for the control of malaria. Drug Discovery Today.

  • Harding, M. M. (2002). The geometry of metal-ligand interactions in proteins. Acta Crystallographica.

Sources

Theoretical and Mechanistic Insights into Thiolysine-Mediated Isopeptide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of Thiolysine (specifically


- and 

-thiolysine) as a critical auxiliary in the chemical synthesis of ubiquitinated proteins and isopeptide bonds. Unlike standard Native Chemical Ligation (NCL) which relies on N-terminal cysteines, Thiolysine-mediated ligation enables the formation of native amide bonds at internal lysine residues—a cornerstone capability for developing ubiquitin-based therapeutics and studying post-translational modifications (PTMs).

This document synthesizes theoretical data (DFT/QM studies) regarding transition state energetics with practical, field-proven experimental protocols.

Theoretical Framework: The Reaction Mechanism[1][2]

The utility of thiolysine relies on its ability to mimic the N-terminal cysteine required for NCL, followed by a traceless removal of the thiol group. The reaction proceeds through three distinct mechanistic phases.

Phase I: Transthioesterification (Rate-Limiting Entry)

The reaction initiates when the thiol group of the


- or 

-thiolysine residue (embedded within the acceptor peptide) attacks the C-terminal thioester of the donor ubiquitin/peptide.
  • Theoretical Insight: Density Functional Theory (DFT) calculations suggest this intermolecular step follows a concerted

    
     displacement mechanism. The rate is heavily influenced by the pKa of the thiol group (typically 8.5–9.5 for alkyl thiols) and the steric hindrance of the incoming thioester.
    
  • Catalysis: The addition of aryl thiol catalysts (e.g., MPAA, thiophenol) converts the unreactive alkyl thioester into a reactive aryl thioester in situ, lowering the activation energy (

    
    ) of this step.
    
Phase II: The S-to-N Acyl Shift (The Core Transformation)

Once the thioester intermediate is formed, the acyl group must migrate from the sulfur to the


-amine of the lysine side chain.
  • Ring Size Energetics:

    • 
      -Thiolysine:  Proceeds via a 5-membered ring  transition state.
      
    • 
      -Thiolysine:  Proceeds via a 6-membered ring  transition state.
      
  • Kinetic Comparison: Theoretical studies indicate that 5-membered transition states (kinetic control) are generally lower in energy than 6-membered rings due to favorable entropy and orbital alignment. However, experimental data [1, 2] reveals that

    
    -thiolysine often performs with comparable efficiency to 
    
    
    
    -thiolysine in protein synthesis contexts, likely due to the conformational flexibility of the lysine side chain mitigating the enthalpic penalty of the larger ring.
Phase III: Radical Desulfurization

The final step renders the ligation "traceless" by removing the auxiliary thiol.

  • Mechanism: Free-radical chain reaction initiated by azo-compounds (e.g., VA-044).[1][2]

  • DFT Pathway:

    • Initiation: Radical initiator abstracts a hydrogen from the thiol (S-H

      
       S
      
      
      
      ).[1]
    • P-S Bond Formation: The thiyl radical attacks a phosphine reductant (TCEP), forming a phosphoranyl radical intermediate.

    • 
      -Scission:  The C-S bond cleaves, releasing the sulfur as a phosphine sulfide and generating a carbon-centered radical on the lysine side chain.
      
    • Hydrogen Abstraction: The carbon radical abstracts a hydrogen from a donor (GSH or thiol cofactor), restoring the native lysine methylene group.

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic flow and the comparative energy landscape of the ring-closure steps.

Diagram 1: Thiolysine Ligation & Desulfurization Workflow

ThiolysineMechanism Start Peptide-Thioester + Thiolysine-Peptide Inter1 Transthioesterification (Thioester Intermediate) Start->Inter1 MPAA Catalyst TS Transition State (5- or 6-membered ring) Inter1->TS S-to-N Acyl Shift Amide Ligated Product (Thiol-Lysine) TS->Amide Irreversible Radical Radical Desulfurization (VA-044 / TCEP) Amide->Radical Step 2 Final Native Isopeptide Bond (Lysine) Radical->Final H-Abstraction

Caption: Step-wise mechanism from initial thioester capture to final traceless native lysine generation.

Diagram 2: Energetic Comparison ( vs Thiolysine)

EnergyProfile StateA Thioester Intermediate TS_Gamma TS: 5-Membered Ring (Gamma-Thiolysine) Lower u0394Gu2021 StateA->TS_Gamma Fast Kinetics TS_Delta TS: 6-Membered Ring (Delta-Thiolysine) Higher u0394Gu2021 StateA->TS_Delta Slower Kinetics Product Isopeptide Product TS_Gamma->Product TS_Delta->Product

Caption: Theoretical kinetic difference between 5-membered (


) and 6-membered (

) transition states.

Experimental Protocols

Protocol A: Thiolysine-Mediated Ligation

Objective: Couple a Ubiquitin-thioester (Ub-MESNa) to a peptide containing a


-thiolysine residue.
ParameterSpecificationCausality / Rationale
Buffer 6M Guanidine-HCl, 0.2M Na₂HPO₄Denaturing conditions ensure peptide solubility and expose the reactive thiol handle.[3]
pH 6.8 – 7.2Critical: Balances thiol nucleophilicity (requires deprotonation) while preventing thioester hydrolysis (occurs at high pH).
Catalyst 50 mM MPAA (4-Mercaptophenylacetic acid)Accelerates transthioesterification by forming a more reactive aryl-thioester intermediate.
Reductant 20–50 mM TCEPKeeps the thiolysine handle reduced (prevents disulfide dimerization) without reducing the thioester.
Temperature 37°CIncreases the rate of the entropically difficult ring-closure step (S-to-N shift).

Step-by-Step:

  • Dissolve the

    
    -thiolysine acceptor peptide (2 mM) and Ub-thioester (3 mM, 1.5 eq) in the degassed Ligation Buffer.
    
  • Add MPAA (50 mM) and TCEP (30 mM). Adjust pH to 7.0 carefully using 1M NaOH.

  • Incubate at 37°C under inert atmosphere (

    
    ).
    
  • Monitor via LC-MS/HPLC at t=0, 2h, 4h, and overnight.

  • Validation: The mass shift should correspond to

    
    .
    
Protocol B: Radical Desulfurization

Objective: Remove the thiol auxiliary to restore native lysine.

ComponentConcentrationFunction
Initiator VA-044 (20 mM)Thermal radical initiator. Preferred over V-50 for solubility and kinetics at moderate temps.
H-Source Glutathione (GSH, 40 mM)Acts as the H-atom donor to quench the carbon radical.
Phosphine TCEP (200 mM)Desulfurizing agent (accepts the sulfur atom).

Step-by-Step:

  • Purify the ligation product from Protocol A via semi-prep HPLC (to remove MPAA, which inhibits radicals).

  • Lyophilize and redissolve in Desulfurization Buffer (6M Guanidine, 0.2M Phosphate, pH 6.5).

  • Add TCEP (200 mM), GSH (40 mM), and finally VA-044 (20 mM).

  • Degas thoroughly (Argon sparge for 15 mins). Note: Oxygen quenches the radical chain mechanism immediately.

  • Incubate at 42°C for 4–6 hours.

  • Validation: Observe a mass loss of -32 Da (Sulfur) or -34 Da (

    
     equivalent depending on calculation) via LC-MS.
    

References

  • Scalable synthesis of

    
    -thiolysine starting from lysine and a side by side comparison with 
    
    
    
    -thiolysine in non-enzymatic ubiquitination.
    Source: Chemical Science (RSC) URL:[4][Link]
  • Isopeptide bond formation medi

    
    -selenolysine for chemical ubiquitination. 
    Source: Frontiers in Chemistry
    URL:[Link]
    
  • Theoretical analysis of the detailed mechanism of native chemical ligation reactions. Source: Chemistry – An Asian Journal (via PubMed) URL:[Link]5]

  • Desulfurization Mechanism of Cysteine in Synthesis of Polypeptides. Source: ResearchGate (Theoretical Study) URL:[Link]

Sources

Foreword: Defining "Lysinethiol" in a Functional Context

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation of Lysine-Thiol Systems

The term "lysinethiol" does not refer to a standard, single chemical entity but rather describes a system of critical importance in protein chemistry, bioconjugation, and pharmaceutical development: a molecule or protein region where a lysine residue and a thiol (sulfhydryl) group, typically from a cysteine residue, are in close proximity or covalently linked. Understanding the stability of this pairing is paramount, as their interaction dictates the structural integrity, function, and shelf-life of many therapeutic proteins and antibody-drug conjugates (ADCs). This guide provides a deep dive into the chemical stability of these moieties, their interdependent degradation pathways, and the analytical strategies required to characterize them.

The Chemical Duality: Reactivity of Lysine and Thiol Groups

In the landscape of protein chemistry, the nucleophilic character of the lysine side-chain's primary amine and the cysteine side-chain's thiol group makes them primary sites for both physiological post-translational modifications and artificial chemical conjugations.[1][2] However, this reactivity is also their liability. The thiol group is highly susceptible to oxidation, while the lysine amine, though generally more stable, can undergo its own set of degradative reactions.[3][4] Their proximity creates a unique microenvironment where the degradation of one can influence the fate of the other, a crucial consideration in formulation and drug development.

The Significance of Lysine-Thiol Stability

The stability of this pairing is fundamental to:

  • Therapeutic Protein Efficacy: Disulfide bonds involving cysteine are essential for the tertiary structure of many proteins.[5][6] Their disruption or incorrect formation leads to misfolding and loss of function.

  • Bioconjugate Integrity: In antibody-drug conjugates, where drugs are often linked to cysteines, the stability of the thiol linkage is critical for ensuring the drug remains attached until it reaches its target.

  • Redox Signaling: The reversible oxidation of thiols to disulfides is a key mechanism in cellular signaling.[7][8] Uncontrolled, irreversible oxidation represents a loss of this regulatory capacity.

Core Degradation Pathways of the Thiol Moiety

The thiol group is arguably the most redox-sensitive functional group within proteins. Its degradation is almost entirely governed by oxidation, which can be initiated by oxygen, reactive oxygen species (ROS), or trace metal contaminants.[7][9]

Thiol-Disulfide Exchange and Disulfide Bond Formation

The most common reaction pathway for a thiol is its oxidation to form a disulfide bond (RSSR'). This can occur between two this compound systems (intermolecular) or within a single protein chain (intramolecular). The reaction proceeds via a thiol-disulfide exchange mechanism , which is highly dependent on pH.[10][11]

The mechanism involves the nucleophilic attack of a deprotonated thiol (a thiolate anion, RS⁻) on a disulfide bond.[10][12] The formation of the thiolate is base-catalyzed, meaning that this degradation pathway is significantly accelerated at neutral to alkaline pH.[10][13] A nearby positively charged lysine residue can lower the thiol's pKa, increasing the concentration of the reactive thiolate at physiological pH and thereby increasing the rate of exchange.[10]

Irreversible Oxidation: The Path to Sulfinic and Sulfonic Acids

Under stronger oxidative conditions, the thiol sulfur atom can be progressively oxidized to higher oxidation states. This is a critical degradation pathway as it is largely irreversible.[7]

  • Sulfenic Acid (R-SOH): The initial two-electron oxidation product. It is a key intermediate in redox signaling but is highly reactive and unstable.[7][11]

  • Sulfinic Acid (R-SO₂H): Further oxidation of sulfenic acid leads to the more stable sulfinic acid. This step is often considered a "thermodynamic trap" because the product is very stable and its reduction back to a thiol requires specific cellular enzymes like sulfiredoxin, which are absent in pharmaceutical formulations.[3][7]

  • Sulfonic Acid (R-SO₃H): The final, most stable oxidation state. This is considered a terminal degradation product, representing a permanent loss of the thiol functionality.[7]

The presence of hydrogen peroxide (H₂O₂) or metal ions can drive this cascade of irreversible oxidation.[3][14]

G cluster_rev Reversible Pathway cluster_irrev Irreversible Pathway Thiol Thiol / Thiolate (R-SH / R-S⁻) Disulfide Disulfide (R-S-S-R') Thiol->Disulfide Mild Oxidation (Reversible) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic Oxidation (e.g., H₂O₂) Disulfide->Thiol Reduction Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Strong Oxidation DeadEnd Irreversible Degradation Sulfonic->DeadEnd G cluster_ox Oxidative Pathway cluster_therm Thermal/pH Pathway Lysine Lysine Residue Allysine Allysine (Aminoadipic Semialdehyde) Lysine->Allysine Metal-Catalyzed Oxidation (MCO) Lactam Lysine Lactam Lysine->Lactam Heat, pH (Intramolecular Cyclization) AdipicAcid 2-Aminoadipic Acid Allysine->AdipicAcid Further Oxidation

Diagram 2: Key Degradation Pathways of a Lysine Residue.

Factors Influencing Lysine-Thiol Stability

The rate and pathway of degradation are not intrinsic properties alone; they are heavily influenced by the formulation and storage environment. [9]

Factor Effect on Thiol Stability Effect on Lysine Stability Rationale & Causality
pH Decreased stability at pH > 7 . [13] Optimal stability generally between pH 4-8. [15]Lactam formation can be pH-dependent. [16] High pH increases the concentration of the highly reactive thiolate anion (RS⁻), accelerating oxidation and thiol-disulfide exchange. [10]Extreme pH can catalyze hydrolysis and other reactions for both residues.
Temperature Stability decreases significantly with increasing temperature. Stability decreases significantly with increasing temperature. Higher temperatures provide the activation energy for most degradation reactions, including oxidation and lactam formation, as described by the Arrhenius equation. [16]
Oxygen/Oxidants Highly susceptible. Presence of O₂, H₂O₂, or other ROS drastically reduces stability. [7] Susceptible, especially in the presence of metal catalysts. [4] Oxygen is the ultimate electron acceptor in many oxidation reactions. ROS are potent oxidizers of both thiol and amine groups.
Metal Ions Catalyzes oxidation. Trace amounts of Cu²⁺, Fe³⁺ can significantly accelerate degradation. Catalyzes oxidation. MCO is a primary pathway for lysine degradation. [17] Transition metals cycle between oxidation states, generating free radicals that attack the amino acid side chains. [18]Adding a chelating agent like EDTA can mitigate this.

| Light | Can induce photo-oxidation. | Can induce photo-oxidation, especially with photosensitizers present. | High-energy photons can generate radicals, initiating oxidative degradation pathways. [19]|

Experimental Design for Stability Assessment

A robust stability study is a self-validating system designed to identify degradation products, determine degradation rates, and establish a stable formulation.

Protocol: Accelerated Stability Study

This protocol aims to predict long-term stability by stressing the this compound-containing molecule under exaggerated conditions. [9]

  • Preparation of Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5). Degas buffers by sparging with nitrogen or argon to minimize dissolved oxygen. [13]Optionally, include a version with a chelating agent (e.g., 0.1 mM EDTA) to assess the impact of metal ions.

  • Sample Preparation: Dissolve the target molecule in each buffer to the desired concentration. Filter-sterilize if microbial stability is also being assessed.

  • Incubation: Aliquot samples into sealed, appropriate vials (e.g., amber glass for light protection). Place sets of samples at various temperatures, such as 5°C (control), 25°C, and 40°C (accelerated). 4. Time Point Sampling: At predetermined intervals (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), pull a vial from each condition. Immediately freeze the sample at -80°C to quench any further reaction.

  • Analysis: Analyze all samples from all time points together to minimize analytical variability. The primary techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification. [20][21]

Analytical Workflow

The causality behind this workflow is to first separate all species and then identify them.

Diagram 3: Experimental Workflow for a this compound Stability Study.
Key Analytical Techniques
  • RP-HPLC with UV Detection: The gold standard for stability-indicating methods. It separates the parent molecule from degradation products based on hydrophobicity. The loss of the parent peak area and the increase in new peak areas over time are used to calculate degradation rates. [16][22]* LC-MS: Indispensable for identifying unknown degradation products. By coupling the separation power of HPLC with the detection power of a mass spectrometer, one can determine the precise molecular weight of each new peak, providing strong evidence for its identity (e.g., a +16 Da shift suggests oxidation; a -18 Da shift suggests lactam formation from lysine). [20][21]* Free Thiol Quantification: Assays using Ellman's Reagent (DTNB) can specifically measure the amount of free, reduced thiol remaining in solution, providing a direct measure of thiol-specific degradation. [23]

Conclusion and Future Outlook

The stability of this compound systems is a multifaceted challenge governed by the intricate interplay of pH, temperature, and the oxidative environment. The primary degradation pathways involve thiol oxidation—reversibly to disulfides and irreversibly to sulfinic/sulfonic acids—and lysine degradation via metal-catalyzed oxidation or thermal lactam formation. A thorough understanding of these mechanisms, supported by a rigorous analytical and experimental framework, is not merely an academic exercise. It is a prerequisite for the development of robust, stable, and effective protein-based therapeutics and bioconjugates that can withstand the journey from manufacturing to patient administration. As therapeutic modalities become more complex, the demand for precision in stability assessment will only continue to grow.

References

  • Ye, J., Bazzi, S., Fritz, T., Tittmann, K., Mata, R. A., & Uranga, J. (2023). Mechanisms of Cysteine-Lysine Covalent Linkage - The Role of Reactive Oxygen Species and Competition with Disulfide Bonds. Angewandte Chemie International Edition, e202304163. [Link]

  • Uranga, J., et al. (2023). Mechanisms of Cysteine-Lysine Covalent Linkage—The Role of Reactive Oxygen Species and Competition with Disulfide Bonds. Angewandte Chemie.
  • Albericio, F., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters.
  • Kristal, B. S., & Yu, B. P. (1999). Conversion of lysine to N(epsilon)-(carboxymethyl)lysine increases susceptibility of proteins to metal-catalyzed oxidation. Biochemical and Biophysical Research Communications, 264(1), 207-211. [Link]

  • Gong, L., & De-Sheng, H. (2015). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Molecules, 20(1), 1496-1510. [Link]

  • ResearchGate. (n.d.). Schematic representation of the formation of a disulfide bond from two cysteine thiol groups. ResearchGate. [Link]

  • Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 25(10), 527-546. [Link]

  • Linetsky, M., & Le, T. D. (2009). Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. Journal of Biological Chemistry, 284(21), 14201-14210. [Link]

  • ResearchGate. (n.d.). The oxidation mechanism of lysine. ResearchGate. [Link]

  • Revelles, O., et al. (2007). Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. Journal of Bacteriology, 189(5), 1940-1951. [Link]

  • Linder, M. I., et al. (2018). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature Communications, 9(1), 5096. [Link]

  • An, Y., & Zhang, Y. (2015). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 104(6), 1858-1875. [Link]

  • Schöneich, C., et al. (2013). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Molecular Pharmaceutics, 10(12), 4696-4708. [Link]

  • National Center for Biotechnology Information. (n.d.). Lysine Degradation. PubChem. [Link]

  • Dalle-Donne, I., & Aldini, G. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Antioxidants & Redox Signaling, 18(13), 1505-1508. [Link]

  • van der Knaap, M. S., et al. (2020). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 131(1-2), 1-11. [Link]

  • ResearchGate. (n.d.). Thiol-disulfide exchange reaction. ResearchGate. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Semantic Scholar. [Link]

  • Kim, D., et al. (2022). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. International Journal of Molecular Sciences, 23(19), 11215. [Link]

  • Kass, D. J., & St-Pierre, J. F. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 28(17), 6333. [Link]

  • Vassilev, K., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Enhancing protein stability with extended disulfide bonds. ResearchGate. [Link]

  • Akagawa, M., & Suyama, K. (2004). Model studies on the metal-catalyzed protein oxidation: structure of a possible His-Lys cross-link. Journal of Agricultural and Food Chemistry, 52(1), 162-167. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • He, Z., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Asian Journal of Pharmaceutical Sciences, 9(4), 195-201. [Link]

  • PharmaState Academy. (2017). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. PharmaState Academy. [Link]

  • Wang, Y. J., & Li, S. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of Pharmaceutical Sciences, 95(10), 2205-2216. [Link]

  • Lin, S., & Chen, Y. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 987. [Link]

  • Atherton, J., & Houdusse, A. (2013). Lysine post-translational modifications and the cytoskeleton. Biochemical Society Transactions, 41(2), 521-528. [Link]

  • Garcia, B. A. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Molecular Biology, 779, 215-228.
  • ResearchGate. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Journal of Pharmaceutical and Drug Delivery Research, 12(1). [Link]

  • Munzel, T., & Harrison, D. G. (1995). Chemical stabilization of a vasoactive S-nitrosothiol with cyclodextrins without loss of pharmacologic activity. Journal of Cardiovascular Pharmacology, 26(1), 1-8. [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare. [Link]

  • Li, W., & Tse, F. L. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(18), 2095-2108. [Link]

  • He, Z., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Asian Journal of Pharmaceutical Sciences.
  • Kumar, S., et al. (2018). High concentration solubility and stability of ɛ-poly-l-lysine in an ammonium-based ionic liquid: A suitable media for polypeptide packaging and biomaterial preparation. International Journal of Biological Macromolecules, 115, 128-135. [Link]

  • Taylor & Francis. (n.d.). Chemical stability – Knowledge and References. Taylor & Francis. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

  • Papakyriacou, I., et al. (2023). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. Polymers, 15(15), 3290. [Link]

  • Kumar, S., & Singh, N. (2013). Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1599-1608. [Link]

  • ResearchGate. (2025). The Effect of Temperature on the Volume Properties of L-Lysine in Aqueous and Aqueous Buffer Solutions. ResearchGate. [Link]

  • Kumar, A., et al. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Journal of Chromatography B, 1234, 124035. [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Site-Specific Protein Modification Using Lysinethiol (δ/γ-Thiolysine) for Traceless Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The covalent modification of proteins is a cornerstone of modern chemical biology, enabling the study of post-translational modifications (PTMs) and the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs). Historically, lysine modification has relied on the stochastic reaction of N-hydroxysuccinimide (NHS) esters with the ε-amine of highly abundant lysine residues[1]. This approach inevitably yields heterogeneous mixtures with unpredictable pharmacokinetic and pharmacodynamic profiles.

To achieve absolute site-specificity, the field has transitioned toward bioorthogonal strategies. Among the most powerful is the use of Lysinethiol (specifically δ-thiolysine and γ-thiolysine)[1][2]. By incorporating a thiolysine residue at a genetically or synthetically defined position, researchers can leverage the principles of Native Chemical Ligation (NCL) to form a traceless, native isopeptide bond[3].

The Causality of the Reaction Design

This compound acts as a "Trojan horse" nucleophile. The sulfhydryl group on the δ- or γ-carbon is highly reactive toward C-terminal thioesters (e.g., Ubiquitin-MESNa).

  • Transthioesterification: The thiolysine selectively attacks the thioester, forming a covalent intermediate[3].

  • S-to-N Acyl Transfer: Because the intermediate brings the modifier's C-terminus into close proximity with the lysine's ε-amine, a spontaneous, entropically favored intramolecular S-to-N acyl shift occurs, forming a stable isopeptide bond.

  • Traceless Desulfurization: The residual thiol handle is excised via a radical-mediated desulfurization reaction, leaving a native, unmodified lysine linkage[2][4].

Process Visualization

G A Target Protein (δ/γ-Thiolysine) C Transthioesterification Intermediate A->C MPAA, TCEP pH 7.5, 37°C B Modifier Thioester (e.g., Ub-MESNa) B->C D Isopeptide Conjugate (Thiol Retained) C->D Spontaneous S-to-N Acyl Shift E Native Conjugate (Traceless) D->E Radical Desulfurization (VA-044, GSH)

Mechanism of this compound-mediated Native Chemical Ligation.

Comparative Data: Conjugation Strategies

The table below summarizes why this compound-mediated NCL is prioritized for complex, site-specific assemblies such as polyubiquitin chains and homogeneous bioconjugates.

Conjugation MethodSite-SpecificityLinkage TypeReaction ConditionsTypical Application
NHS-Ester Labeling Low (Stochastic)AmideMild, aqueous (pH 7–9)Random fluorescent labeling
Cys-Maleimide HighThioetherMild, aqueous (pH 6.5–7.5)First-generation ADCs
Amber Suppression (Azide/Alkyne) AbsoluteTriazole (Unnatural)CuAAC or SPAACBioorthogonal tracking
This compound NCL AbsoluteNative Isopeptide Denaturing (6M Gdn·HCl)Ubiquitination, Homogeneous ADCs

Experimental Protocols: A Self-Validating System

The following protocols detail the site-specific ubiquitination of a target protein using δ-thiolysine. Every step is designed with built-in causality and quality control (QC) to ensure a self-validating workflow.

Protocol A: Site-Specific Isopeptide Chemical Ligation (ICL)

Objective: Covalently link a Ubiquitin-MESNa thioester to a target protein containing a site-specifically incorporated δ-thiolysine[3][4].

Reagents Required:

  • Target Protein (containing δ-thiolysine)

  • Modifier Thioester (e.g., Ubiquitin-MESNa)

  • Ligation Buffer: 6 M Guanidine Hydrochloride (Gdn·HCl), 0.1 M Sodium Phosphate, pH 7.5

  • MPAA (4-mercaptophenylacetic acid)

  • TCEP (Tris(2-carboxyethyl)phosphine)

Step-by-Step Methodology:

  • Protein Solubilization: Dissolve the Target Protein and Ubiquitin-MESNa in the Ligation Buffer at a 1:1.2 molar ratio (final concentration ~10 mg/mL).

    • Causality: 6 M Gdn·HCl is critical to unfold the protein structures. This prevents steric occlusion, ensuring the δ-thiolysine residue and the thioester are fully solvent-accessible for the bimolecular collision[3].

  • Catalyst Addition: Add TCEP to a final concentration of 50 mM, followed by MPAA to a final concentration of 100 mM. Adjust the pH to 7.5 using 1 M NaOH.

    • Causality: TCEP maintains the this compound in a reduced, nucleophilic state. MPAA acts as a highly efficient aryl thiol exchange catalyst. It reacts with the relatively unreactive alkyl thioester (MESNa) to form a highly reactive aryl thioester, drastically accelerating the transthioesterification rate[3].

  • Incubation: Incubate the reaction mixture at 37°C for 16–24 hours under a nitrogen atmosphere.

  • Validation & QC Check: Analyze the crude reaction via LC-MS.

    • Self-Validation: The reaction is successful if the mass spectrum shows a single peak corresponding to [Mass of Target] + [Mass of Ubiquitin] - [Mass of MESNa leaving group]. The absence of a +MPAA mass adduct confirms that the spontaneous S-to-N acyl shift has gone to completion, forming the stable isopeptide bond.

Protocol B: Traceless Radical Desulfurization

Objective: Remove the δ-thiol handle from the ligated conjugate to restore a native lysine residue[2].

Reagents Required:

  • Desulfurization Buffer: 6 M Gdn·HCl, 0.2 M Sodium Phosphate, pH 6.5

  • VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride)

  • Reduced Glutathione (GSH)

  • TCEP

Step-by-Step Methodology:

  • Buffer Exchange: Purify the ligated conjugate from Protocol A (via preparative HPLC) and lyophilize. Resuspend the conjugate in the Desulfurization Buffer to a concentration of 2 mg/mL[2].

  • Reagent Assembly: Add TCEP to a final concentration of 250 mM and GSH to a final concentration of 40 mM.

    • Causality: GSH acts as a critical hydrogen donor. High concentrations of GSH prevent side reactions (such as deconjugation or backbone cleavage) by rapidly quenching the carbon-centered radical formed on the lysine side chain[2].

  • Radical Initiation: Add the water-soluble radical initiator VA-044 to a final concentration of 40 mM.

    • Causality: VA-044 undergoes thermal decomposition to generate radicals. These radicals abstract the sulfur atom from the δ-thiolysine, driving the desulfurization process.

  • Incubation: Incubate the mixture at 37°C to 60°C for 4–12 hours.

  • Validation & QC Check: Analyze the final product via LC-MS.

    • Self-Validation: The protocol is validated when the LC-MS reveals a precise mass reduction of 32 Da (the exact mass of one sulfur atom) from the starting conjugate. This confirms complete, traceless desulfurization without degradation of the newly formed isopeptide bond[3].

References

1.[1] Google Patents. "WO2010131962A2 - Lysine compounds and their use in site- and chemoselective modification of peptides and proteins." Google Patents. 2. Brik, A. "Studying the Ubiquitin and Ubiquitin Like Modifiers Signals Using Chemical Biology Approaches." Technion. 3.[2] Merkx, R., et al. (2013). "Scalable synthesis of γ-thiolysine starting from lysine and a side by side comparison with δ-thiolysine in non-enzymatic ubiquitination." Chemical Science (Universiteit Utrecht). 4.[4] Kumar, K. S., et al. (2014). "Nonenzymatic Polyubiquitination of Expressed Proteins." Journal of the American Chemical Society. 5.[3] El Oualid, F., et al. (2010). "Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin." Angewandte Chemie (SciSpace).

Sources

Application Note: Site-Specific Protein Labeling in Living Cells via Genetically Encoded Lysinethiol (1,2-Aminothiol) and Bioorthogonal Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise visualization of protein dynamics in living cells requires labeling strategies that are fast, highly specific, and non-toxic. Traditional click chemistry approaches (e.g., CuAAC) often suffer from heavy-metal toxicity, while bulky self-labeling tags (e.g., SNAP-tag, HaloTag) can perturb native protein function. This application note details a cutting-edge chemical biology workflow utilizing Lysinethiol —specifically, unnatural amino acids (UAAs) bearing a 1,2-aminothiol group on a lysine side chain, such as D-Cys-ε-Lys (CysK). By leveraging genetic code expansion (GCE) and ultrafast bioorthogonal condensation, researchers can achieve site-specific, multiplexed fluorescent labeling of proteins directly in living mammalian cells.

Mechanistic Rationale: The Power of the 1,2-Aminothiol Handle

Genetic Code Expansion (GCE)

To introduce the this compound handle into a Protein of Interest (POI), we utilize the orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA


 pair from Methanosarcina mazei. This system suppresses an engineered amber stop codon (TAG) within the POI's mRNA, incorporating the this compound UAA (CysK) with high fidelity[1]. Because the 1,2-aminothiol moiety is compact, it minimizes structural perturbation to the POI.
Bioorthogonal Condensation Kinetics

Once incorporated, the 1,2-aminothiol group serves as a highly reactive nucleophilic handle. It undergoes rapid bioorthogonal condensation with two primary classes of probes:

  • Cyanobenzothiazole (CBT): Offers biocompatible condensation to form a stable luciferin-like product[1].

  • TAMM (2-((alkylthio)(aryl)methylene)malononitrile): A next-generation probe that reacts via thiol-vinyl sulfide exchange and cyclization. TAMM condensation achieves labeling rate constants exceeding

    
    , breaking the speed limits of traditional bioorthogonal reactions and enabling multiplexed cell surface labeling[2][3].
    
Quantitative Kinetic Comparison
Bioorthogonal ReactionReactive HandlesRate Constant (

, M⁻¹ s⁻¹)
Live-Cell Biocompatibility
TAMM Condensation 1,2-Aminothiol + TAMM> 10⁴ Excellent (No catalyst needed)
CBT Condensation 1,2-Aminothiol + 2-CBT~ 10 - 10²Excellent (No catalyst needed)
SPAAC Azide + Cyclooctyne~ 10⁻¹ - 1Good (Bulky handles)
CuAAC Azide + Terminal Alkyne~ 10 - 10²Poor (Copper toxicity)

Experimental Workflow

G P1 Plasmids (PylRS/tRNA + POI-TAG) Cell Living Mammalian Cell P1->Cell Transfection Translation Ribosomal Translation (Amber Suppression) Cell->Translation UAA This compound UAA (CysK-OMe) UAA->Cell Media Addition Target Protein of Interest with 1,2-Aminothiol Translation->Target Labeled Fluorescently Labeled Protein in Live Cell Target->Labeled Bioorthogonal Condensation Probe TAMM-Fluorophore Probe->Labeled Addition

Figure 1: Workflow for genetic incorporation and live-cell labeling of this compound UAAs.

Self-Validating Protocol for Live-Cell Labeling

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes mandatory built-in controls to isolate causality at every step, preventing false positives from non-specific dye binding or endogenous amber suppression.

Phase 1: Reagent Preparation & Transfection
  • UAA Preparation: Dissolve the methyl ester derivative of CysK (CysK-OMe) in DMSO to create a 100 mM stock. Causality Note: The methyl ester significantly enhances cell permeability. Intracellular esterases will cleave the ester to yield the active this compound UAA inside the cell[2].

  • Cell Seeding: Seed HEK293T cells in a 4-well glass-bottom imaging chamber to reach 70% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the pMmPylRS/tRNA

    
     plasmid and the pPOI-TAG plasmid (encoding your target protein with an amber stop codon at the desired labeling site) using Lipofectamine 3000.
    
    • Control 1 (Orthogonality Check): Transfect one well without adding UAA in Phase 2.

Phase 2: UAA Incorporation
  • Media Exchange: 4 hours post-transfection, replace the media with fresh DMEM supplemented with 10% FBS and 1 mM CysK-OMe.

  • Incubation: Incubate the cells for 24–48 hours at 37°C in a 5% CO₂ incubator to allow for robust protein expression and amber suppression.

Phase 3: In Vivo Bioorthogonal Labeling
  • Washing (Critical Step): Wash the cells gently but thoroughly with warm PBS (

    
     min).
    
    • Causality Note: Unincorporated CysK in the media contains the reactive 1,2-aminothiol group. Failing to wash the cells will cause the free UAA to competitively consume the fluorophore probe, drastically reducing the signal-to-noise ratio.

  • Probe Addition: Dilute the TAMM-Fluorophore (e.g., Cy5-TAMM) or CBT-Fluorophore to a final concentration of 1–5 µM in imaging buffer (e.g., HBSS). Add to the cells and incubate for 15–30 minutes at 37°C.

    • Control 2 (Background Check): Apply the probe to non-transfected cells to quantify non-specific membrane binding.

  • Final Wash: Wash the cells with imaging buffer (

    
     min) to remove unreacted fluorophore.
    
  • Imaging: Proceed directly to live-cell confocal microscopy.

Expert Insights & Troubleshooting

The Paraformaldehyde (PFA) Caveat

A common and catastrophic error in 1,2-aminothiol labeling workflows is fixing the cells prior to the addition of the fluorophore. Paraformaldehyde (PFA) is highly reactive toward 1,2-aminothiols. If cells are fixed before labeling, the aldehyde groups from the PFA will rapidly condense with the this compound to form a dead-end thiazolidine adduct, completely destroying the bioorthogonal handle and resulting in zero fluorescent signal[2]. Always perform TAMM or CBT condensation prior to cell fixation.

Chemical Pathway of TAMM Condensation

Understanding the reaction mechanism aids in troubleshooting probe stability and pH dependence. The reaction proceeds via a thiol-vinyl sulfide exchange followed by cyclization and the elimination of a dicyanomethanide leaving group, resulting in a highly stable 2-aryl-4,5-dihydrothiazole (ADT) conjugate[3].

Chem A This compound (1,2-Aminothiol) on Target Protein C Thiol-Vinyl Sulfide Exchange A->C B TAMM-Fluorophore B->C D Cyclization & Elimination C->D E 2-Aryl-4,5-dihydrothiazole (Stable Conjugate) D->E

Figure 2: Chemical mechanism of TAMM condensation with genetically encoded this compound.

References

  • [2] Title: A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • [1] Title: Genetically encoded 1,2-aminothiols facilitate rapid and site-specific protein labeling via a bio-orthogonal cyanobenzothiazole condensation - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • [3] Title: Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization Source: ResearchGate URL:[Link]

Sources

Application Note: Site-Specific Bioconjugation via Genetically Encoded Lysinethiol (Thio-Lys)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for researchers implementing site-specific bioconjugation using genetically encoded thiol-functionalized lysine (Lysinethiol).

Executive Summary

The precise attachment of fluorophores, drugs (ADCs), or polymers to proteins is a cornerstone of modern chemical biology. While Cysteine-maleimide chemistry is the industry standard, it suffers from a critical limitation: the abundance of native surface cysteines or essential structural disulfides in many eukaryotic proteins.

This compound (Thiolysine) technology overcomes this by using Genetic Code Expansion (GCE) to install a bioorthogonal thiol handle at a pre-determined lysine position. This allows for the site-selective "Click" conjugation of thiol-reactive payloads without interfering with native disulfide bonds or requiring the mutation of all endogenous surface cysteines.

This guide details the protocol for genetically encoding


-thioacetyl-L-lysine (TAcK) , its deprotection to reveal a reactive This compound , and subsequent conjugation via Thiol-Ene Click Chemistry .

The Chemistry of this compound

Why this compound?

Standard amine coupling (NHS-esters) targets surface lysines stochastically, creating heterogeneous mixtures. Cysteine engineering (THIOMABs) requires removing all native reactive cysteines, which can destabilize proteins.

This compound offers a "Third Way":

  • Orthogonality: The thiol is introduced as a protected thioacetyl group (

    
    -thioacetyl-lysine), rendering it inert during translation.
    
  • Site-Specificity: It is incorporated only at the Amber Stop Codon (TAG).

  • Click-Ready: Once deprotected, the

    
    -thiol is sterically distinct and highly nucleophilic, enabling rapid reaction with Maleimides, Vinyl Sulfones, or Alkenes (Thiol-Ene).
    
Mechanism of Action

The workflow utilizes the Pyrrolysyl-tRNA Synthetase (PylRS) system from Methanosarcina barkeri (MbPylRS) or M. mazei (MmPylRS). A specific mutant of PylRS charges an orthogonal tRNA


 with TAcK, which suppresses the UAG stop codon in the gene of interest (GOI).

G Plasmid Plasmid (GOI-TAG + PylRS/tRNA) Translation Translation (E. coli / Mammalian) Plasmid->Translation TAcK NcAA Input (N-epsilon-thioacetyl-lysine) TAcK->Translation Protein_Protected Protein-TAcK (Protected Thiol) Translation->Protein_Protected Incorporation Deprotection Deprotection (Hydroxylamine) Protein_Protected->Deprotection pH 7.0 Protein_SH Protein-Lys-SH (Reactive Thiol) Deprotection->Protein_SH Deacetylation Click Thiol-Ene Click (UV 365nm + Alkene) Protein_SH->Click + Alkene Payload Conjugate Final Bioconjugate Click->Conjugate Thioether Bond

Figure 1: Workflow for the genetic incorporation and activation of this compound for bioconjugation.

Experimental Protocols

Reagents & Materials
ComponentSpecificationNotes
NcAA

-thioacetyl-L-lysine (TAcK)
Dissolve to 100 mM in 0.2M NaOH or DMSO.
Expression Host E. coli BL21(DE3) or HEK293TBL21 for high yield; HEK for PTMs.
Plasmid System pEVOL-PylRS (WT or L274A mutant)PylRS must recognize TAcK.
Deprotection Buffer Hydroxylamine-HCl (2M stock)Adjust pH to 7.0 carefully.
Click Reagent Maleimide-Fluorophore OR AlkeneMaleimide for standard; Alkene for photo-click.
Photoinitiator LAP or VA-044 (for Thiol-Ene)Required only for radical thiol-ene click.
Protocol A: Genetic Incorporation (E. coli)

Goal: Express protein containing TAcK at a specific site.

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • pEVOL-TAcK-RS (Contains PylRS mutant and tRNA

      
      ).
      
    • pET-GOI-TAG (Gene of interest with TAG codon at desired site).

  • Inoculation: Grow single colony in 10 mL LB + Antibiotics (Chloramphenicol/Ampicillin) overnight at 37°C.

  • Induction & AA Addition:

    • Dilute overnight culture 1:100 into fresh 2xYT media.

    • Grow to OD

      
       = 0.5.
      
    • CRITICAL: Add TAcK to a final concentration of 1–2 mM .

    • Wait 15 mins for uptake.

    • Induce protein expression with 0.5 mM IPTG and 0.2% Arabinose (to induce PylRS).

  • Expression: Incubate at 25°C or 30°C for 12–16 hours.

    • Note: Lower temperature prevents aggregation of the mutant protein.

  • Harvest: Centrifuge (5000 x g, 15 min), discard supernatant, and flash freeze pellet.

Protocol B: Purification & Deprotection

Goal: Purify the protein and remove the acetyl group to reveal the reactive thiol.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris pH 7.5, 300 mM NaCl, 10 mM Imidazole, Protease Inhibitors). Do not add DTT or BME yet.

  • IMAC Purification: Perform standard Ni-NTA purification.

    • Wash: Lysis Buffer + 20 mM Imidazole.[1]

    • Elute: Lysis Buffer + 250 mM Imidazole.[1]

  • Buffer Exchange: Desalt into Reaction Buffer (PBS pH 7.0, 1 mM EDTA).

    • Note: EDTA is crucial to prevent metal-catalyzed oxidation of the thiol once generated.

  • Deprotection (Deacetylation):

    • Add Hydroxylamine (neutralized to pH 7.0) to the protein solution to a final concentration of 0.5 M .

    • Add 1 mM DTT to prevent immediate disulfide formation.

    • Incubate at 25°C for 4–6 hours (or overnight at 4°C).

    • Validation: The thioacetyl group is hydrolyzed, revealing the free thiol (-SH).

  • Cleanup: Remove Hydroxylamine and DTT using a Zeba Spin Column or dialysis into degassed PBS (pH 7.2) + 1 mM EDTA.

    • CRITICAL: Proceed immediately to conjugation to avoid oxidation (dimerization).

Protocol C: Thiol-Click Conjugation

Here we describe two methods. Method 1 is standard; Method 2 is true "Click" (Thiol-Ene).

Method 1: Thiol-Maleimide (Standard)
  • Setup: Mix Protein-Lys-SH (10–50 µM) with Maleimide-Payload (5–10 equivalents).

  • Reaction: Incubate at RT for 1 hour or 4°C overnight.

  • Quench: Add excess DTT or BME to quench unreacted maleimide.

Method 2: Thiol-Ene Photo-Click (Radical Mediated)

Superior for stability; forms a non-reversible thioether bond.

  • Setup: Mix Protein-Lys-SH (10–50 µM) with Terminal Alkene-Payload (e.g., Allyl-PEG-Biotin) (10–20 equivalents).

  • Initiator: Add photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to 0.05% (w/v).

  • Irradiation: Irradiate with 365 nm UV light (approx 10 mW/cm²) for 5–10 minutes on ice.

    • Note: Ensure the protein is stable under UV. Most proteins tolerate 365 nm well for short durations.

  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC).

Quality Control & Validation

To ensure scientific integrity, every batch must be validated.

MethodPurposeAcceptance Criteria
SDS-PAGE Purity & MW ShiftSingle band. If PEGylated, observe upward MW shift.
ESI-MS (Intact) Confirm IncorporationMass = WT Protein + Mass of this compound (approx +117 Da vs Lys).
Ellman's Assay Quantify Free Thiols>0.8 thiols per protein molecule after deprotection.
Fluorescence Conjugation EfficiencyIf fluorescent payload used, gel imaging matches Coomassie stain.
Troubleshooting Guide
  • Low Expression? Check TAcK solubility. Ensure pH of media didn't crash out the ncAA. Try adding TAcK in two aliquots (induction and 4h post-induction).

  • No Conjugation? Deprotection failed. Increase Hydroxylamine concentration or time. Ensure pH is exactly 7.0 (Hydroxylamine is acidic).

  • Protein Dimers? Oxidation occurred. Keep 1 mM EDTA in all buffers. Perform deprotection under argon if possible.

References

  • Genetic Encoding of Thioacetyl-lysine

    • Title: Genetically encoding thioacetyl-lysine as a non-deacetylatable analog of lysine acetylation in Escherichia coli.[2]

    • Source: Xuan, W., et al. (2018). Chemical Science.
    • URL:[Link]

  • Thiol-Ene Click Chemistry in Biology

    • Title: Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles.[3][4]

    • Source: Liu, Y., et al. (2013). Chemical Science.
    • URL:[Link]

  • PylRS System Overview

    • Title: Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool.
    • Source: Wan, W., et al. (2014). Biochimica et Biophysica Acta.
    • URL:[Link]

  • General Bioconjugation Techniques

    • Title: Bioconjug
    • Source: Hermanson, G.T. (Academic Press).
    • URL:[Link]

Sources

methods for introducing Lysinethiol into proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Introduction of Thiol-Functionalized Lysine Residues

Executive Summary & Technical Scope

The introduction of thiol moieties at lysine positions—often colloquially referred to as "Lysinethiol" introduction—is a pivotal strategy in modern protein chemistry. It bridges the gap between the high abundance of lysine residues (solubility, surface accessibility) and the unique nucleophilic reactivity of thiols (chemoselectivity).

This guide addresses two distinct but critical methodologies required by drug development professionals:

  • Global Chemical Thiolation: The conversion of native lysine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -amines to sulfhydryls using Traut’s Reagent (2-Iminothiolane). This is the industry standard for Antibody-Drug Conjugates (ADCs) and surface immobilization.
    
  • Site-Specific Installation (

    
    -Thiolysine):  The introduction of 
    
    
    
    -thiolysine or
    
    
    -thiolysine residues, primarily used in Native Chemical Ligation (NCL) to synthesize isopeptide bonds (e.g., ubiquitination mimics).

Method A: Global Thiolation via Traut’s Reagent

Principle: Traut’s Reagent (2-Iminothiolane) reacts with primary amines (


-amine of Lys or N-terminus) to form a stable amidine linkage. Unlike N-succinimidyl S-acetylthioacetate (SATA), which requires deprotection, Traut’s reagent generates a free sulfhydryl spontaneously upon ring opening.

Key Advantage: The amidine linkage preserves the positive charge of the original lysine, maintaining the protein's isoelectric point (pI) and solubility profile.

Mechanistic Pathway

TrautsMechanism Lysine Protein-Lys-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH 8.0) Traut Traut's Reagent (2-Iminothiolane) Traut->Intermediate Product Thiolated Protein (Amidine Linkage) Intermediate->Product Ring Opening

Figure 1: The ring-opening mechanism of 2-Iminothiolane by a lysine nucleophile preserves positive charge while installing a thiol.

Optimized Protocol

Reagents:

  • Buffer A: PBS (pH 8.0), 5 mM EDTA. Note: EDTA is non-negotiable; it chelates divalent metals (

    
    , 
    
    
    
    ) that catalyze disulfide oxidation.
  • Traut’s Reagent: 14 mg/mL in water (freshly prepared).

  • Desalting Column: Zeba Spin or PD-10 (Sephadex G-25).

Step-by-Step Procedure:

  • Preparation: Dissolve the target protein in Buffer A at 1–5 mg/mL. Ensure no primary amine buffers (Tris, Glycine) are present.

  • Calculated Addition: Add Traut’s Reagent to the protein solution. The molar excess dictates the Degree of Labeling (DOL).

    • For 1-2 thiols/protein: Use 2–5x molar excess.

    • For max thiolation: Use 10–20x molar excess.

  • Incubation: Incubate for 45–60 minutes at Room Temperature (RT).

  • Quenching & Purification: Immediately apply the reaction mixture to a desalting column equilibrated with Buffer A (or conjugation buffer) to remove excess reagent.

    • Critical: Do not store the thiolated protein. Proceed immediately to conjugation (e.g., Maleimide reaction) or quantification.

Validation: Ellman’s Assay

To quantify the introduced "this compound" groups, use 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB).[1]

  • Prepare Ellman’s Solution : 4 mg/mL DTNB in Phosphate Buffer (pH 8.0).

  • Mix 10

    
    L of thiolated protein + 50 
    
    
    
    L Ellman’s Solution + 940
    
    
    L Buffer.
  • Incubate 15 min at RT.

  • Measure Absorbance at 412 nm .[1][2][3]

  • Calculate concentration using the extinction coefficient of TNB (

    
    ).
    

Method B: Site-Specific -Thiolysine for Ubiquitination (NCL)

Context: In drug discovery (specifically PROTACs and molecular glues), researchers often need to synthesize defined ubiquitin chains. "this compound" here refers to


-thiolysine , a non-canonical amino acid used to mimic the isopeptide bond via Native Chemical Ligation (NCL).[4]

Principle: The


-thiolysine residue acts as a "Cysteine mimic" on the lysine side chain. It captures a Ubiquitin-Thioester via transthioesterification, followed by an S-to-N acyl shift to form the isopeptide bond.
Isopeptide Bond Formation Workflow

NCL_Mechanism Substrate Substrate Protein (Contains δ-Thiolysine) Step1 Step 1: Transthioesterification (Thiol capture) Substrate->Step1 Ub_Thioester Ubiquitin-Thioester (C-term Gly-SR) Ub_Thioester->Step1 Intermediate Branched Thioester Intermediate Step1->Intermediate Step2 Step 2: S-to-N Acyl Shift (Spontaneous) Intermediate->Step2 Product Isopeptide Bond Formed (Native Linkage Mimic) Step2->Product Desulfurization Optional: Desulfurization (Converts δ-Thiolysine → Lysine) Product->Desulfurization If native Lys needed

Figure 2: The


-thiolysine mediated Native Chemical Ligation allows for the precise chemical synthesis of ubiquitinated proteins.[4]
Protocol for Chemical Ligation

Reagents:

  • Ligation Buffer: 6M Guanidinium HCl, 0.2M Phosphate, pH 7.0.

  • Additives: 50 mM MPAA (4-Mercaptophenylacetic acid) as a catalyst; 20 mM TCEP to keep thiols reduced.

  • Building Block: Fmoc-

    
    -thiolysine (commercially available or synthesized via Michael addition of nitro-olefins).
    

Procedure:

  • Peptide Synthesis: Incorporate Fmoc-

    
    -thiolysine during Solid Phase Peptide Synthesis (SPPS) at the desired ubiquitination site.
    
  • Ligation Reaction: Dissolve the

    
    -thiolysine-containing peptide (2 mM) and Ubiquitin-Thioester (3 mM) in Ligation Buffer.
    
  • Catalysis: Add MPAA and TCEP. Adjust pH to 7.0.

  • Monitoring: Monitor by LC-MS. The mass shift corresponds to the addition of Ubiquitin (-SR leaving group).

  • Desulfurization (Optional): If the thiol handle is no longer needed, treat with VA-044 (radical initiator) and TCEP to convert

    
    -thiolysine back to native Lysine (Alanine-like side chain reduction).
    

Comparative Analysis of Methods

FeatureTraut’s Reagent (Method A)

-Thiolysine NCL (Method B)
Genetic Encoding (PylRS)
Selectivity Stochastic (Random Lysines)Site-Specific (Defined Position)Site-Specific (Amber Suppression)
Primary Use ADCs, Immobilization, CrosslinkingUbiquitin synthesis, Isopeptide bondsIn vivo labeling, Click Chemistry
Complexity Low (1 hour reaction)High (Requires SPPS & Chemical Ligation)High (Requires plasmid design & culture)
Linkage Type Amidine (keeps + charge)Native Amide (Isopeptide)Varies (often Carbamate/Amide)
Cost LowHigh (Custom AA required)Medium

Troubleshooting & Optimization

  • Precipitation during Traut's Reaction:

    • Cause: Over-modification leads to hydrophobic aggregation or crosslinking via disulfide formation.

    • Solution: Reduce molar excess of Traut's reagent; ensure EDTA is present; keep protein concentration < 2 mg/mL.

  • Low Yield in NCL (

    
    -Thiolysine): 
    
    • Cause: Oxidation of the

      
      -thiol or hydrolysis of the Ub-thioester.
      
    • Solution: Increase TCEP concentration to 50 mM; use MPAA catalyst to accelerate transthioesterification over hydrolysis.

References

  • Traut's Reagent Original Methodology: Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for the protein S12 in the 30S ribosomal subunit of E. coli." Biochemistry.

  • Ellman's Assay Protocol: Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics.

  • Delta-Thiolysine in Ubiquitination: Brik, A., et al. (2011). "Chemical synthesis of ubiquitin conjugates using δ-thiolysine." Nature Protocols.

  • Genetic Encoding of Thiol-Lysine Derivatives: Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature.

Sources

Application Note: Lysinethiol Strategies for High-Stability Surface Functionalization of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in nanomedicine and drug delivery. It details the use of Lysinethiol (specifically defined here as thiol-functionalized lysine analogs, primarily 2,6-diaminohexane-1-thiol or Cysteine-Lysine motifs) for creating hyper-stable, amine-rich nanoparticle surfaces.

Abstract & Executive Summary

Functionalizing noble metal nanoparticles (NPs) with amines is a critical step for downstream bioconjugation (e.g., via NHS-ester chemistry) and for creating positively charged surfaces for gene delivery. While simple adsorption of L-Lysine is common, it relies on weak dative nitrogen-gold bonds (


 kcal/mol), leading to ligand desorption and aggregation in physiological media.

This compound —a heterobifunctional motif possessing a strong sulfur anchor and available amine handles—solves this stability crisis. By leveraging the covalent-like Gold-Sulfur (Au-S) bond (


 kcal/mol), this compound functionalization creates a robust, non-labile monolayer that retains the high amine density of lysine without the instability. This guide provides a rigorous protocol for synthesizing, purifying, and conjugating this compound-capped gold nanoparticles (AuNPs).

Technical Background: The "Anchor-and-Handle" Mechanism

The Chemical Advantage

Standard lysine capping uses the


-amine or 

-amine to coordinate with the metal surface. This is reversible and pH-dependent. This compound (2,6-diaminohexane-1-thiol) introduces a thiol group specifically for anchoring.
  • The Anchor (Thiol): Forms a thiolate bond (

    
    ) with the nanoparticle surface. This bond is stable against dilution and competitive displacement by serum proteins.
    
  • The Spacer (Alkyl Chain): The 6-carbon chain (similar to lysine) provides steric separation from the metal surface, reducing quenching of fluorophores and allowing enzymatic access to conjugated payloads.

  • The Handle (Amines): The molecule presents primary amines (

    
     and 
    
    
    
    positions relative to the backbone) to the solvent interface. These serve as high-reactivity nucleophiles for conjugation.
Mechanism Diagram

The following diagram illustrates the ligand exchange process where weak citrate ions are displaced by the high-affinity this compound ligands.

G cluster_mechanism Binding Mechanism Citrate_NP Citrate-Capped AuNP (Weak electrostatic shell) Exchange Ligand Exchange (Incubation 4-12h) Citrate_NP->Exchange Displace Citrate This compound This compound Ligand (SH-Anchor + NH2-Handle) This compound->Exchange High Affinity Functionalized_NP This compound-AuNP (Covalent Au-S Bond) Exchange->Functionalized_NP Stable Monolayer Amine_Surface Amine-Rich Interface (Ready for NHS-Ester) Functionalized_NP->Amine_Surface Surface Exposure

Figure 1: Ligand exchange mechanism converting electrostatically stabilized citrate-AuNPs to covalently stabilized this compound-AuNPs.

Materials & Reagents

ComponentGrade/SpecificationPurpose
Gold (III) Chloride (HAuCl4)

trace metals basis
Precursor for AuNP core.
Sodium Citrate Dihydrate, ACS ReagentReducing and capping agent (precursor).
This compound Source: Custom synthesis or commercial analog (e.g., Cysteamine + Lysine peptide, or 2,6-diaminohexane-1-thiol). Alternative: Thiol-PEG-Amine (2kDa) if this compound is unavailable.The functional ligand.[1][2][3][4][5][6]
NHS-Ester Payload e.g., NHS-Fluorescein or NHS-BiotinModel payload for conjugation.
Centrifugal Filters Amicon Ultra (30 kDa or 50 kDa MWCO)Purification and buffer exchange.
Buffer A (Exchange) 10 mM Phosphate, pH 7.4 (No saline)Ligand exchange medium.
Buffer B (Storage) 10 mM PBS, pH 7.4Physiological storage.

Experimental Protocol

Phase 1: Synthesis of Citrate-Stabilized AuNP Seeds (Turkevich Method)

Goal: Produce monodisperse ~15 nm gold cores.

  • Prepare Glassware: Clean all glassware with Aqua Regia (3:1 HCl:HNO3) for 15 mins, rinse thoroughly with Milli-Q water. Caution: Aqua Regia is highly corrosive.

  • Boil: Bring 100 mL of 1 mM

    
     solution to a rolling boil under vigorous stirring.
    
  • Reduce: Rapidly add 10 mL of 38.8 mM Sodium Citrate.

  • React: The solution will turn faint blue, then dark purple, and finally ruby red. Continue boiling for 15 minutes.

  • Cool: Remove from heat and stir until room temperature.

  • QC: Measure UV-Vis.

    
     should be ~520 nm.
    
Phase 2: this compound Ligand Exchange

Goal: Replace citrate with this compound for stability.

  • Concentration Adjustment: Concentrate the Citrate-AuNPs to ~5 nM (approx. OD 5-10) using centrifugation (8,000 x g, 15 min). Resuspend in Milli-Q water.

  • Ligand Preparation: Prepare a fresh 10 mM stock solution of this compound in Milli-Q water. Note: If using a dithiol form, add TCEP (1:1 molar ratio) to reduce disulfides 30 mins prior.

  • Mixing: Add the this compound solution to the AuNP suspension.

    • Ratio: Use a 5,000:1 molar excess of Ligand:NP to ensure full coverage.

    • Example: To 10 mL of 5 nM AuNPs, add ~25

      
      L of 10 mM this compound.
      
  • Incubation: Stir gently at Room Temperature (RT) for 12 hours (overnight).

    • Tip: Do not use magnetic stir bars directly in small volumes if possible; use a rotator to avoid aggregation at the magnet interface.

  • Purification (Critical):

    • Transfer to Amicon Ultra-15 Centrifugal Filters (30 kDa MWCO).

    • Centrifuge at 4,000 x g for 10-15 mins.

    • Discard flow-through (contains excess ligand).

    • Resuspend retentate in Buffer A . Repeat washing 3 times.[7]

Phase 3: Characterization & Validation

Before proceeding to drug conjugation, validate the surface chemistry.

  • Ellman's Assay (Negative Test): Test the filtrate to ensure no free thiol remains.

  • Ninhydrin Test (Positive Test): Spot the functionalized NPs on a TLC plate. Add Ninhydrin stain and heat. A purple spot indicates the presence of primary amines on the NP surface.

  • Zeta Potential:

    • Citrate-AuNP: -30 to -40 mV (Negative).

    • This compound-AuNP: +15 to +30 mV (Positive). This shift confirms successful amine display.

  • Stability Test: Add 1M NaCl to a small aliquot. Citrate-NPs will turn blue/grey (aggregate). This compound-NPs should remain red (stable).

Downstream Application: Drug Conjugation

Use the exposed amines to attach a therapeutic payload.

Workflow Diagram

Conjugation Lys_NP This compound-AuNP (Amine Surface) Conjugation Conjugation Reaction (pH 7.4, 2h) Lys_NP->Conjugation Nucleophilic Attack Drug Carboxyl-Drug Activation EDC/NHS Activation (Form NHS-Ester) Drug->Activation Activation->Conjugation Activated Drug Final_Product Drug-Conjugated NP (Amide Bond) Conjugation->Final_Product

Figure 2: Covalent attachment of carboxyl-containing drugs to this compound-AuNPs via EDC/NHS chemistry.

Protocol
  • Activation: Dissolve the drug (containing -COOH) in dry DMSO. Add EDC and NHS (1.5 equivalents each). React for 30 mins to form the NHS-ester.

  • Conjugation: Add the activated drug solution to the this compound-AuNPs (in PBS pH 7.4).

    • Note: Ensure DMSO concentration < 10% to prevent NP instability.

  • Reaction: Incubate for 2-4 hours at RT.

  • Purification: Centrifuge/wash (as in Phase 2) to remove unbound drug.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Aggregation during exchange Ligand concentration too low or salt shock.Increase this compound:AuNP ratio to >10,000:1. Add ligand rapidly under vortexing.
Low Zeta Potential (Neutral) Incomplete exchange or disulfide formation.Treat this compound stock with TCEP before use. Increase incubation time.
No Conjugation Yield Hydrolysis of NHS ester.Use fresh NHS esters. Ensure buffer pH is < 8.0 (hydrolysis increases at high pH).
Loss of NPs on Filter Membrane adsorption.Passivate filter membrane with 0.1% Tween-20 or BSA before use (wash thoroughly).

References

  • Surface Functionalization of Gold Nanoparticles

    • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[4][7][8][9] Philosophical Transactions of the Royal Society A.

  • Thiol-Gold Bond Chemistry

    • Hakkinen, H. (2012). The gold–sulfur interface at the nanoscale.
  • Lysine Capping of Gold Nanoparticles

    • Selvakannan, P. R., et al. (2003). Capping of Gold Nanoparticles by the Amino Acid Lysine Renders Them Water-Dispersible.[10] Langmuir, 19(8), 3545–3549.

  • PEG-Poly(L-lysine)

    • Comby-Zerbino, C., et al. (2014). Gold Nanoparticles Stabilized with MPEG-Grafted Poly(l-lysine): In Vitro and in Vivo Evaluation of a Potential Theranostic Agent. Bioconjugate Chemistry, 25(12).[11]

  • This compound (2,6-diaminohexane-1-thiol)

    • PubChem Compound Summary for CID 51089, this compound.[12]

Sources

Application Note: Engineering "Lysinethiol" for High-Fidelity Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Studying transient Protein-Protein Interactions (PPIs) remains one of the most significant challenges in drug discovery and structural biology. Traditional homobifunctional crosslinkers (e.g., DSS, Glutaraldehyde) often suffer from uncontrolled polymerization and charge neutralization, leading to protein precipitation or artifactual aggregation.

This guide details the generation and application of "Lysinethiol" —a functional motif created by converting surface Lysine residues into Thiol-containing amidines using 2-Iminothiolane (Traut’s Reagent) . Unlike N-hydroxysuccinimide (NHS) ester chemistry, this method preserves the positive charge of the lysine residue, maintaining protein solubility and native conformation. We also briefly address the genetic incorporation of


-thiolysine  for site-specific isopeptide bond mimicry.

Scientific Rationale: The "Charge-Preservation" Advantage

The primary mechanism for generating this compound involves the ring-opening reaction of 2-Iminothiolane by primary amines (Lysine


-amino groups).
Mechanism of Action

When a protein is treated with Traut’s Reagent at pH 7.0–9.0, the nucleophilic amine attacks the cyclic thioimidate. This ring-opening results in the formation of an amidine linkage.

  • Critical Advantage: The resulting amidine group is protonated at physiological pH (similar pKa to the original Lysine).

  • Outcome: The protein's Isoelectric Point (pI) and solubility profile remain virtually unchanged, preventing the precipitation often seen with NHS-ester modifications that neutralize positive charges.

Pathway Visualization

The following diagram illustrates the chemical transformation and the downstream conjugation logic.

TrautsReaction Lysine Protein-Lysine (NH2+) Intermediate Ring Opening (Nucleophilic Attack) Lysine->Intermediate pH 8.0 Traut Traut's Reagent (2-Iminothiolane) Traut->Intermediate Product "this compound" (Amidine + Free SH) Intermediate->Product Charge Preserved Crosslink Maleimide-Linker Capture Product->Crosslink Thiol-Maleimide Chemistry

Figure 1: Chemical mechanism of Lysine-to-Thiol conversion using 2-Iminothiolane, highlighting the preservation of cationic charge.

Experimental Workflow: The "Bait-Prey" System

In a typical PPI study, one protein is designated the "Bait" (immobilized or tagged) and the other the "Prey" (thiolated). This protocol focuses on thiolating the Prey protein to allow controlled reaction with a Maleimide-activated Bait.

Table 1: Reagent Selection Guide
ReagentFunctionCritical Parameter
2-Iminothiolane (Traut's) Converts Lys

SH
Use 2–20x molar excess to control substitution level.[1]
EDTA ChelationMANDATORY. Prevents metal-catalyzed oxidation of free thiols to disulfides.[1]
Ellman's Reagent (DTNB) ValidationColorimetric assay (412 nm) to quantify generated thiols.[2][3][4]
SMCC / Sulfo-SMCC CrosslinkerHeterobifunctional (Amine-to-Sulfhydryl).[5] Used to activate the "Bait".
Zeba Spin Columns PurificationRapid removal of excess Traut's reagent (essential to prevent quenching).

Detailed Protocols

Protocol A: Generation of this compound (Thiolation)

Objective: Introduce 2–5 sulfhydryl groups per protein molecule without disrupting solubility.

  • Buffer Preparation:

    • Prepare Reaction Buffer: PBS (pH 8.0) containing 2–5 mM EDTA .[1]

    • Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the protein for Traut's reagent.

  • Protein Preparation:

    • Dissolve/dilute the protein to 1–10 mg/mL in Reaction Buffer.

  • Reagent Addition:

    • Prepare a fresh 14 mM stock of Traut's Reagent in water (2 mg/mL).[1]

    • Add Traut's Reagent to the protein solution at a 10-fold molar excess .[5]

    • Calculation:

      
      
      
  • Incubation:

    • Incubate for 45 minutes at Room Temperature (RT).

  • Desalting (Critical):

    • Pass the reaction mixture through a desalting column (e.g., Zeba Spin or PD-10) equilibrated with PBS + EDTA .

    • Why? Unreacted Traut's reagent contains a free amine that can interfere with downstream analysis, and the thiolated protein must be separated from free reagent to quantify yield.

Protocol B: Validation via Ellman’s Assay (Self-Validating Step)

Trustworthiness Check: Never proceed to crosslinking without verifying thiol generation.

  • Reagent Prep: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer (pH 8.0).

  • Reaction:

    • Mix 10

      
      L of Thiolated Protein + 50 
      
      
      
      L Ellman’s Solution + 940
      
      
      L Buffer.
    • Prepare a blank (Buffer + Ellman’s).

  • Measurement:

    • Incubate 15 mins at RT. Measure Absorbance at 412 nm .[2][3][4][6]

  • Quantification:

    • Use the extinction coefficient of TNB (

      
      ).[3]
      
    • Divide Molar Conc. of -SH by Molar Conc. of Protein to get SH groups per protein . Target: 2–5.

Protocol C: PPI Capture (Crosslinking)

Scenario: Capturing the interaction between Protein A (Bait) and Protein B (Thiolated Prey).

  • Bait Activation:

    • React Protein A with Sulfo-SMCC (Maleimide-NHS crosslinker) at pH 7.2 for 30 mins.

    • Desalt to remove excess SMCC. Protein A now displays reactive Maleimides.

  • Conjugation:

    • Mix Maleimide-activated Protein A with Thiolated Protein B (this compound) at a 1:1 molar ratio.

    • Incubate 1 hour at RT or Overnight at 4°C.

  • Analysis:

    • Analyze via SDS-PAGE (Non-reducing). Look for a molecular weight shift corresponding to Complex AB.

Advanced Application: Genetic Code Expansion

For researchers requiring site-specific precision (e.g., studying ubiquitination where the exact lysine linkage matters), chemical modification may be too heterogeneous.

Method: Genetic incorporation of


-thiolysine  (Thialysine).[7]
  • System: Uses an orthogonal Pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair in E. coli or mammalian cells.

  • Application: The

    
    -thiolysine contains a thiol group on the side chain.[7] This can be reacted with a ubiquitin-thioester to form a stable isopeptide bond mimic, capturing the transient E2/E3 ligase machinery.
    

GCE_Workflow Plasmid Plasmid: PylRS/tRNA + Gene (TAG codon) Expression Protein Expression (Site-Specific Incorp.) Plasmid->Expression Media Media + Delta-Thiolysine (ncAA) Media->Expression Ligation Native Chemical Ligation (Isopeptide Mimic) Expression->Ligation Thiol Nucleophile Ubiquitin Activated Ubiquitin (Thioester) Ubiquitin->Ligation C-term Thioester

Figure 2: Workflow for genetic incorporation of Thiolysine for precise PPI engineering.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Protein Precipitation Over-modificationReduce Traut's Reagent molar excess from 20x to 5x.
Low Crosslinking Yield Oxidation of ThiolsEnsure EDTA is fresh. Degas buffers. Use TCEP if necessary (avoid DTT as it breaks disulfides but also competes).
No Ellman's Signal pH too lowTraut's reaction requires pH 8.0. If pH < 7.0, the amidine formation is slow.
High Background Free Traut's ReagentIncomplete desalting. Perform two sequential spin-column steps.

References

  • Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome."[8] Biochemistry.

  • Thermo Fisher Scientific. "Traut's Reagent (2-Iminothiolane) User Guide." Pierce Protocols.

  • Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press.[9] (Standard reference for chemical modification).

  • Nguyen, T. A., et al. (2018). "Expanding the Genetic Code to Study Protein-Protein Interactions."[10][11] Angewandte Chemie. (Reference for Thiolysine/GCE).[7][11] [7][11]

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. (The gold standard assay).[2]

Sources

solid-phase synthesis of Lysinethiol-containing peptides

High-Fidelity Synthesis of Isopeptide-Linked Peptides via -Thiolysine Mediated Ligation

Abstract

The synthesis of peptides containing site-specific isopeptide bonds—most notably ubiquitinated and SUMOylated peptides—presents a significant challenge in chemical biology. Traditional Native Chemical Ligation (NCL) requires an N-terminal cysteine, which leaves a "scar" or requires desulfurization at a non-native site. This compound (specifically



traceless

This Application Note provides a rigorous, field-proven protocol for the solid-phase peptide synthesis (SPPS) of this compound-containing peptides, their ligation to ubiquitin-thioesters, and the subsequent desulfurization to yield native isopeptide linkages.

Strategic Overview: The this compound Logic

The core utility of this compound lies in its ability to mimic the NCL mechanism at a lysine side chain. By installing a thiol group at the



  • 
    -Thiolysine (4-thiolysine):  Forms a 5-membered ring transition state during ligation.
    
  • 
    -Thiolysine (5-thiolysine):  Forms a 6-membered ring transition state.
    

Both variants are effective, though

Workflow Visualization

LysinethiolWorkflowBuildingBlockFmoc-Lys(Thio)-OH(Synthesis/Purchase)SPPSSPPS Assembly(Fmoc Chemistry)BuildingBlock->SPPSCouplingCleavageResin Cleavage(TFA/TIS/DODT)SPPS->CleavageDeprotectionLigationNative Chemical Ligation(Isopeptide Bond Formation)Cleavage->LigationFree Thiol ExposedDesulfurizationRadical Desulfurization(VA-044/TCEP)Ligation->DesulfurizationS-to-N Shift CompleteFinalProductNative Ubiquitinated Peptide(Traceless)Desulfurization->FinalProductThiol Removal

Figure 1: The complete lifecycle of a this compound residue from building block to native isopeptide.

Critical Reagents & Building Blocks

To ensure reproducibility, the quality of the starting material is paramount.

ComponentSpecificationPurpose
Building Block Fmoc-Lys(

-S-Trt, Boc)-OH
The

-amine is Fmoc protected for SPPS.[1] The

-amine is Boc protected (removed during cleavage) or Alloc (if orthogonal branching is needed). The thiol is Trityl (Trt) protected.
Resin Rink Amide or Wang ResinLow loading (0.2–0.4 mmol/g) is recommended to prevent aggregation of bulky branched peptides.
Coupling Reagents HATU / HOAt / DIEAHigh-efficiency coupling is required due to the steric bulk of the modified lysine side chain.
Ligation Catalyst MPAA (4-Mercaptophenylacetic acid)Accelerates transthioesterification; superior to thiophenol in aqueous buffers.
Radical Initiator VA-044A water-soluble azo-initiator for thermal radical desulfurization.
Protocol A: Solid-Phase Synthesis (SPPS)

Objective: Incorporate the this compound building block into the target peptide sequence.

Pre-requisite: Ensure the Fmoc-Lys(

  • Resin Preparation:

    • Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min.

    • Deprotect initial Fmoc (20% Piperidine/DMF, 2

      
       5 min).[2]
      
  • Chain Elongation:

    • Perform standard Fmoc cycles for all residues preceding the this compound.

    • Tip: Use a "double coupling" protocol for the residue immediately following the this compound to ensure complete reaction over the bulky side chain.

  • Coupling the this compound:

    • Dissolve Fmoc-Lys(

      
      -S-Trt, Boc)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.
      
    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Reaction Time: Shake for 2–3 hours at room temperature.

    • QC Step: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this compound is primary, the bulk can mislead).

  • Final Cleavage & Deprotection:

    • Wash resin with DCM (

      
      ). Dry under 
      
      
      .
    • Prepare Cocktail Reagent K modified : TFA (90%), Phenol (5%), Water (2.5%), TIS (2.5%).

    • Note: Avoid EDT/DODT if you plan to use the thiol immediately for ligation, as they can form difficult-to-remove adducts, though they are standard scavengers. TIS is usually sufficient for Trt removal.

    • Incubate for 2.5 hours. Precipitate in cold diethyl ether.

    • Result: The Trt group is removed by TFA, yielding the free thiol (

      
      -SH) and free 
      
      
      -amine, ready for ligation.
Protocol B: Isopeptide Bond Formation (Ligation)

Objective: Ligate a Ubiquitin-thioester (Ub-SR) to the this compound-peptide.

Mechanism of Action: The


LigationMechanismcluster_conditionsReaction ConditionsStep1Transthioesterification(Thiol capture of Ub-SR)Step2Intermediate(Thioester linked at Gamma/Delta Carbon)Step1->Step2MPAA CatalystStep3S-to-N Acyl Shift(Irreversible Amide Bond Formation)Step2->Step3Spontaneous(pH 7.0)6M Gdn-HCl, pH 7.2, 37°C6M Gdn-HCl, pH 7.2, 37°C

Figure 2: Mechanistic pathway of this compound-mediated isopeptide bond formation.

Procedure:

  • Buffer Preparation: 6M Guanidine·HCl, 200 mM Phosphate buffer, pH 7.2. Degas with Argon for 15 min.

  • Dissolution: Dissolve the this compound-peptide (1.0 eq, ~2 mM final conc.) and Ubiquitin-thioester (1.2 eq) in the buffer.

  • Catalysis: Add MPAA to a final concentration of 50–100 mM. Add TCEP (20 mM) to keep the reaction reducing and prevent disulfide formation.

  • Incubation: Incubate at 37°C. Monitor by HPLC/LC-MS.

    • Timeline: Reaction typically completes in 4–12 hours.

    • Observation: The peak for the this compound peptide will disappear, replaced by the higher MW ligation product.

Protocol C: Traceless Radical Desulfurization

Objective: Remove the auxiliary thiol group to restore the native Lysine structure.

The "Gold Standard" VA-044 Method: This method uses a water-soluble radical initiator to abstract the sulfur atom.[3]

  • Purification (Optional but Recommended): It is often best to purify the ligation product via semi-prep HPLC to remove excess MPAA, which can interfere with radical propagation.

  • Reaction Mixture:

    • Dissolve the purified ligated peptide in Desulfurization Buffer: 6M Gdn·HCl, 200 mM Phosphate, pH 6.5.

    • Add TCEP (neutralized) to 250 mM.

    • Add Glutathione (reduced) to 40 mM (acts as a H-atom donor/thiol cofactor).

    • Add VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride) to 20 mM.

  • Initiation:

    • Degas thoroughly (crucial step—oxygen quenches radicals).

    • Incubate at 37°C (or up to 45°C for difficult sequences).

  • Monitoring:

    • Check LC-MS every 2 hours. The mass should decrease by exactly 32 Da (loss of Sulfur) or 34 Da (loss of H2S equivalent depending on calculation, effectively -S +H).

    • Note: If the reaction stalls, add fresh VA-044 and re-degas.

Troubleshooting & Quality Control
IssueProbable CauseSolution
Incomplete Ligation Thiol oxidation (Disulfide formation)Increase TCEP concentration during ligation. Ensure pH is not > 7.5 (promotes oxidation).
Desulfurization Stalls Oxygen contaminationDegas buffers more rigorously. Perform reaction under an Argon balloon.
Side Reactions Radical attack on Trp/MetUse "Free-Radical Scavengers" or minimize VA-044 concentration. If Met is present, it is usually safe, but Trp can sometimes be modified.
Mass +12 Da Thiazolidine formation (from unremoved formaldehyde)Ensure all solvents are high purity; this is rare in this specific protocol but common in NCL with Cys.
References
  • Brik, A., et al. (2013). "Scalable synthesis of

    
    -thiolysine starting from lysine and a side by side comparison with 
    
    
    -thiolysine in non-enzymatic ubiquitination." Chemical Science.
  • Ovaa, H., et al. (2011). "Chemical synthesis of ubiquitin, ubiquitin-based probes, and diubiquitin."[4] Angewandte Chemie International Edition.

  • Metanis, N., & Dawson, P. E. (2010). "Traceless ligation of cysteine peptides using selective deselenization." Angewandte Chemie. (Foundational logic for desulfurization/deselenization).

  • Danishefsky, S. J., et al. (2007). "Free-radical-based, specific desulfurization of cysteine: A powerful advance in the synthesis of polypeptides and glycopolypeptides."[3] Journal of the American Chemical Society.

  • Kumar, K. S., et al. (2009). "Total Chemical Synthesis of Di-ubiquitin Chains." Angewandte Chemie.

Troubleshooting & Optimization

Technical Support Center: Optimizing Lysine-to-Thiol (Amine-to-Sulfhydryl) Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Notice to Researchers: In biopharmaceutical development and antibody-drug conjugate (ADC) engineering, "Lysinethiol conjugation" refers to the heterobifunctional crosslinking of primary amines (lysine residues) to free sulfhydryls (cysteine thiols). This guide provides validated methodologies, causality-driven troubleshooting, and quality control frameworks for optimizing these critical reactions.

Core Principles: The Causality of Reaction Conditions

Successful lysine-to-thiol bioconjugation is entirely dictated by pH control and stoichiometric precision. Heterobifunctional linkers (such as SMCC or SPDP) are utilized to prevent the uncontrolled polymerization seen with homobifunctional reagents.

  • NHS-Ester Kinetics (Lysine Activation): The amine-reactive N-hydroxysuccinimide (NHS) ester requires an unprotonated primary amine to initiate nucleophilic attack. At pH 7.2–8.0, a sufficient fraction of lysine residues is unprotonated. However, NHS esters are highly susceptible to aqueous hydrolysis. The reaction rate of hydrolytic degradation increases exponentially with pH; the half-life of an NHS ester is several hours at pH 7.0 but plummets to less than 10 minutes at pH 9.0 1.

  • Maleimide/Pyridyldithiol Kinetics (Thiol Coupling): Maleimide groups react with thiols at pH 6.5–7.5 to form stable, non-cleavable thioether bonds. Causality warning: If the pH exceeds 7.5, two catastrophic failures occur: (1) the maleimide ring hydrolyzes into an unreactive maleamic acid, and (2) the maleimide begins to cross-react with primary amines, destroying the site-specificity of the linkage. Alternatively, SPDP forms a cleavable disulfide bond via a pyridyldithiol group, which reacts optimally with sulfhydryls between pH 7.0 and 8.1 [[1]]().

Bioconjugation Workflow Diagram

G ProtA Protein A (Lysine Amines) ActA Maleimide-Activated Protein A ProtA->ActA NHS-Ester Reaction (pH 7.2-8.0) Linker Heterobifunctional Linker (e.g., Sulfo-SMCC) Linker->ActA Conjugate Lysine-Thiol Conjugate (Stable Thioether Bond) ActA->Conjugate Maleimide-Thiol Coupling (pH 6.5-7.5) ProtB Protein B (Native Disulfides) ThiolB Protein B (Free Thiols) ProtB->ThiolB Disulfide Cleavage (pH 7.0) Reducer TCEP / DTT Reduction Reducer->ThiolB ThiolB->Conjugate

Two-step Lysine-to-Thiol bioconjugation workflow utilizing a heterobifunctional crosslinker.

Self-Validating Experimental Protocol: SMCC-Mediated Conjugation

To ensure rigorous scientific integrity, this protocol utilizes sulfosuccinimidyl 4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (Sulfo-SMCC) for lysine-to-thiol cross-linking 2 and embeds mandatory Quality Control (QC) gates to validate each phase of the reaction.

Phase 1: Lysine Activation (Protein A)

  • Buffer Exchange: Desalt Protein A into Activation Buffer (PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) using a 10K MWCO centrifugal filter.

    • Causality: Tris or glycine buffers contain primary amines that will aggressively outcompete your protein for the NHS ester, neutralizing the crosslinker.

  • Crosslinker Addition: Add a 10-fold molar excess of Sulfo-SMCC to Protein A. Incubate for 30–60 minutes at room temperature (RT).

  • Purification: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Coupling Buffer (PBS, 5 mM EDTA, pH 7.0).

  • [QC Gate 1 - Validation]: Perform a reverse Ellman’s assay or use intact mass spectrometry to quantify the Degree of Labeling (DOL). Proceed only if DOL is 2–4 maleimides per protein.

Phase 2: Thiol Generation (Protein B)

  • Reduction: Incubate Protein B with 5 mM TCEP for 30 minutes at RT to reduce native disulfides.

    • Causality: TCEP is preferred over DTT because it lacks thiols and does not compete with Protein B during the subsequent maleimide coupling, eliminating the need for a secondary desalting step.

  • [QC Gate 2 - Validation]: Quantify free thiols using Ellman’s Reagent (DTNB). Target is 1–4 free thiols per molecule.

Phase 3: Conjugation

  • Coupling: Mix Maleimide-Activated Protein A with Thiol-Protein B at a 1:1 to 1:2 molar ratio. Incubate for 2 hours at RT or overnight at 4°C.

  • Quenching: Add 10 mM N-ethylmaleimide (NEM) or free cysteine to cap unreacted thiols or maleimides, respectively.

  • [QC Gate 3 - Validation]: Analyze via SDS-PAGE or SEC-HPLC. A successful conjugate will appear as a distinct, higher molecular weight species with minimal unreacted monomers.

Troubleshooting & FAQs

Q: My protein precipitated immediately after adding the crosslinker. How do I fix this? A: Standard crosslinkers like SMCC and SPDP are highly hydrophobic and must be dissolved in organic solvents (DMSO/DMF). When introduced to an aqueous protein solution, they often cause localized precipitation. Solution: Switch to a sulfonated derivative (e.g., Sulfo-SMCC) or a PEGylated linker (e.g., SPDP-PEG) which are highly water-soluble and prevent aggregation 1.

Q: The final conjugation yield is less than 10%. What went wrong? A: The most common culprit is NHS ester hydrolysis prior to amine coupling, or maleimide hydrolysis prior to thiol coupling. Solution: NHS esters degrade rapidly in the presence of moisture. Always use a freshly opened, desiccated vial of crosslinker and prepare stock solutions immediately before use. Furthermore, ensure your conjugation buffer contains 1–5 mM EDTA; trace heavy metals catalyze the rapid oxidation of free thiols back into disulfides before they can react with the maleimide.

Q: I am designing an Antibody-Drug Conjugate (ADC) and need the payload to be released intracellularly. Which linker should I use? A: Use SPDP or its derivatives. SPDP facilitates amine-to-sulfhydryl conjugation but leaves a reducible disulfide bond in the spacer arm. Once the ADC is internalized into the cytoplasm, the high intracellular glutathione concentration cleaves the disulfide bond, releasing the active drug payload [[3]]().

Quantitative Data: Crosslinker Selection Matrix

The following table summarizes the structural and kinetic properties of common amine-to-sulfhydryl crosslinkers to aid in experimental design.

CrosslinkerReactive GroupsSpacer Arm (Å)CleavabilityOptimal pH (Step 1: Amine)Optimal pH (Step 2: Thiol)
Sulfo-SMCC NHS Ester / Maleimide8.3Non-cleavable (Thioether)7.2 – 8.06.5 – 7.5
SPDP NHS Ester / Pyridyldithiol6.8Cleavable (Disulfide)7.2 – 8.07.0 – 8.1
LC-SPDP NHS Ester / Pyridyldithiol15.7Cleavable (Disulfide)7.2 – 8.07.0 – 8.1
SATA NHS Ester / Protected Thiol2.8N/A (Generates Free Thiol)7.2 – 8.0N/A
References
  • What is SPDP Crosslinker? - AxisPharm. Available at: [Link]

  • Ultrasensitive Antibody Detection by Agglutination-PCR (ADAP) - ACS Central Science. Available at:[Link]

Sources

Technical Support Center: Lysinethiol Labeling Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions in Lysine-to-Thiol Conversion (Traut’s Reagent) & Downstream Conjugation. Audience: Senior Researchers, Process Engineers, and Bioconjugation Scientists.

Welcome to the Advanced Bioconjugation Support Hub.

You are accessing the Lysinethiol Integrity Module . This guide addresses the chemical instability and side-reaction pathways inherent in converting lysine residues to thiols (using 2-Iminothiolane/Traut’s Reagent) and their subsequent labeling with maleimides or iodoacetamides.

Unlike standard protocols that simply list steps, this guide focuses on reaction control —specifically, how to prevent the three "Silent Killers" of thiolation: Oxidative Dimerization , Imidocarbonate Recyclization , and Maleimide Hydrolysis .

Part 1: The Chemistry of Failure (Mechanism & Pathways)

To troubleshoot effectively, you must visualize the competition between the desired pathway and the side reactions.

The Core Conflict: Traut’s Reagent (2-Iminothiolane) reacts with primary amines (Lysine) to open its ring, forming a stable amidine linkage and exposing a free sulfhydryl (thiol). However, this new thiol is hyper-reactive. If not managed, it will either:

  • Oxidize: Form disulfide bridges (aggregates).

  • Recyclize: Undergo a specific elimination reaction losing ammonia to form an unreactive N-substituted ring.

  • Mis-react: If the downstream pH is too high, the maleimide label will hydrolyze before conjugation.

Visualizing the Reaction Landscape

TrautsReactionPathways cluster_legend Pathway Legend Lysine Protein Lysine (-NH2) Intermediate This compound Adduct (Free -SH exposed) Lysine->Intermediate + Traut's pH 8.0 Trauts Traut's Reagent (2-Iminothiolane) Trauts->Intermediate Conjugate Stable Thioether Conjugate Intermediate->Conjugate + Maleimide pH 6.5-7.5 Disulfide FAILURE 1: Disulfide Aggregates (Protein Precipitation) Intermediate->Disulfide Oxidation (O2 / Metals) CyclicDead FAILURE 2: N-Substituted Iminothiolane (Unreactive) Intermediate->CyclicDead Recyclization (-NH3, Time/pH) Maleimide Maleimide Label Maleimide->Conjugate HydrolyzedMal FAILURE 3: Hydrolyzed Maleimide (Unreactive Label) Maleimide->HydrolyzedMal Hydrolysis (pH > 7.5) key Green = Success Path | Red = Failure Path

Figure 1: The this compound Fate Map. Note that the intermediate thiol is thermodynamically unstable and must be captured immediately to avoid aggregation or recyclization.

Part 2: Troubleshooting Guide (Q&A)

Q1: My protein precipitates immediately after adding Traut’s Reagent. Is it denatured? Diagnosis: Likely Oxidative Crosslinking , not denaturation. The Science: The newly introduced thiols are highly nucleophilic. In the presence of trace divalent metals (


, 

) or high oxygen, they rapidly form intermolecular disulfide bonds, linking proteins together into insoluble aggregates. The Fix:
  • Chelation: You must include 1–5 mM EDTA in your reaction buffer. This sequesters the metal ions that catalyze oxidation [1].

  • Degassing: Use buffers purged with Nitrogen or Argon.

  • Reversal: If precipitation occurs, try adding 10 mM DTT or TCEP to reduce the disulfides, then desalt immediately into EDTA-containing buffer.

Q2: I see good thiol generation (Ellman’s assay), but my labeling efficiency with Maleimide is <10%. Why? Diagnosis: Maleimide Hydrolysis or Aminolysis . The Science: Maleimides are unstable at pH > 7.5. The ring opens (hydrolysis) to form unreactive maleamic acid. Conversely, if the pH is too high (pH 8.0+), the maleimide may react with remaining lysine amines (aminolysis) rather than your thiols, creating a messy, non-specific conjugate [2]. The Fix:

  • The pH Step-Down: Perform the Traut’s reaction at pH 8.0 (optimal for amidine formation), but immediately desalt into a buffer at pH 6.5–7.0 for the maleimide step.

  • Timing: Do not store the maleimide in aqueous buffer. Add it immediately before use.

Q3: My conjugate loses its label over time (e.g., in serum or storage). Diagnosis: Retro-Michael Addition (Thiol Exchange). The Science: The thioether bond formed between a maleimide and a thiol is not permanent. It exists in equilibrium. In the presence of exogenous thiols (like albumin or glutathione in serum), the maleimide can detach and swap partners [3]. The Fix:

  • Hydrolysis Locking: After conjugation, raise the pH to 9.0 for 30 minutes (if protein tolerates) to force the hydrolysis of the succinimide ring while the drug is attached. This "locks" the conjugate and prevents exchange [4].

  • Alternative Chemistry: Consider using iodoacetamide or bromoacetamide if long-term stability is critical, though these react slower.

Q4: Can I just leave the Traut's reagent in the solution and add the dye? Diagnosis: Quenching. The Science: Traut's reagent itself contains a thiol-reactive center (the imidocarbonate), but more importantly, unreacted Traut's reagent can hydrolyze or react in ways that consume your maleimide. Furthermore, the small molecule byproducts can compete for the label. The Fix:

  • Mandatory Desalting: You must remove excess Traut’s reagent using a spin column (e.g., Zeba, PD-10) or dialysis before adding the maleimide label.

Part 3: The "Gold Standard" Protocol (Self-Validating)

This protocol includes "Stop/Check" points to validate integrity at each step.

Reagents Required:

  • Buffer A (Reaction): PBS, pH 8.0, 5 mM EDTA (degassed).

  • Buffer B (Conjugation): PBS, pH 6.5, 5 mM EDTA.

  • Traut’s Reagent: Prepare fresh 14 mM stock in water (do not store).

  • Reducing Agent: TCEP (optional, for rescue).[1]

Step 1: Thiolation (Lysine -> Thiol)
  • Dissolve protein in Buffer A at 2–10 mg/mL.

  • Add 10-fold molar excess of Traut’s Reagent.[2]

    • Why 10-fold? A 2-fold excess yields ~1 thiol/IgG; a 10-fold yields ~3–7 thiols/IgG. Going higher (>20-fold) risks over-modification and precipitation [5].

  • Incubate for 45–60 minutes at Room Temperature (RT).

    • Critical: Do not exceed 1 hour. Extended incubation promotes the "recyclization" side reaction where the adduct loses ammonia and becomes unreactive [6].

Step 2: Purification (The "pH Step-Down")
  • Equilibrate a desalting column (e.g., Zeba Spin) with Buffer B (pH 6.5) .

  • Apply the reaction mixture.

  • Collect the flow-through.

    • STOP/CHECK: Take a 10 µL aliquot and perform an Ellman’s Assay. You should see 2–5 sulfhydryls per protein. If <1, the Traut's reaction failed or the reagent was hydrolyzed.

Step 3: Labeling (Thiol -> Conjugate)
  • Immediately add the Maleimide label (dissolved in DMSO) to the protein in Buffer B.

    • Ratio: Use 5–10 molar excess over the total thiol concentration (not just protein concentration).

  • Incubate for 1 hour at RT or Overnight at 4°C.

  • Quench: Add excess N-ethylmaleimide (NEM) or Beta-mercaptoethanol to stop the reaction.

Part 4: Data & Comparison
Reagent Selection Guide: Traut's vs. SATA

Use this table to decide if Traut's is actually the right choice for your experiment.

FeatureTraut's Reagent (2-Iminothiolane)SATA / SATP
Charge Effect Preserves + Charge (Amidine)Neutralizes + Charge (Amide)
Solubility High (Good for hydrophobic proteins)Lower (Can cause precipitation)
Deprotection Not Required (One-step)Required (Hydroxylamine step)
Thiol Stability Low (Must use immediately)High (Protected acetylthioester)
Best For Fast labeling; Solubility sensitive proteinsLong-term storage of intermediates
Troubleshooting Matrix
ObservationRoot CauseImmediate Action
Precipitation during Step 1 Metal-catalyzed oxidationAdd 10mM TCEP + 5mM EDTA.
Low Labeling (High Thiol count) Maleimide hydrolysisCheck Buffer B pH. Ensure it is < 7.5.
Low Labeling (Low Thiol count) Traut's hydrolysis / RecyclizationUse fresh Traut's. Shorten Step 1 time.
Multiple Bands on SDS-PAGE Crosslinking (Disulfides)Run gel under reducing conditions to confirm.
References
  • Thermo Fisher Scientific. Traut's Reagent (2-Iminothiolane) User Guide. Pub. No. MAN0011283. Link

  • BenchChem. Optimizing Maleimide-Thiol Conjugation: A Technical Guide. (2025).[3] Link

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(11), 2287-2293. Link

  • Vector Laboratories. Maleimide Reaction Chemistry and Stability.Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Mokotoff, M., et al. (2001).[4] "Caution in the use of 2-iminothiolane (Traut's reagent)... The formation of N-peptidyl-2-iminothiolanes." Journal of Peptide Research, 57(5), 383-389.[4] Link

Sources

Technical Support Center: Lysinethiol Modification & Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Lysine-to-Thiol Conversion

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely facing a critical bottleneck: you’ve attempted to thiolate a protein (typically an antibody or enzyme) using Traut’s Reagent (2-Iminothiolane) or SATA/SATP , and your downstream conjugation has failed, or your Ellman’s assay indicates negligible thiol incorporation.

Low yield in lysinethiol modification is rarely due to "bad luck." It is almost always a failure of stoichiometry, pH kinetics, or competitive inhibition . This guide deconstructs the chemistry into a self-validating troubleshooting workflow.

Module 1: The "Silent Killers" (Buffer Chemistry)

The Problem: You followed the protocol perfectly, but your yield is near zero. The Cause: Chemical competition.

Both Traut’s Reagent and SATA target primary amines (Lysine residues and the N-terminus). If your buffer contains primary amines (Tris, Glycine), they will outcompete your protein for the reagent by a factor of 1000:1 due to their high molar concentration relative to the protein.

Troubleshooting Checklist
  • Are you using Tris or Glycine?

    • Verdict:STOP. You must dialyze or desalt into PBS, HEPES, or Borate (pH 8.0).

  • Are you using "Amine-Free" Commercial Buffers?

    • Verdict: Verify they do not contain Sodium Azide (

      
      ). While Azide doesn't compete for the amine reaction, it interferes with downstream click chemistry and some peroxidase-based assays.
      
Visualizing the Competition

The following diagram illustrates why Tris buffers result in zero protein modification.

BufferCompetition Trauts Traut's Reagent (Electrophile) Protein Protein-Lysine (Target Nucleophile) [µM Range] Trauts->Protein Slow (Low Conc.) Tris Tris Buffer (Competitor Nucleophile) [mM Range] Trauts->Tris FAST (High Conc.) Product Thiolated Protein (Desired) Protein->Product Waste Thiolated Tris (Waste) Tris->Waste

Figure 1: Competitive inhibition mechanism. Tris/Glycine buffers (mM concentration) statistically overwhelm protein lysines (µM concentration), consuming the reagent before it can label the protein.

Module 2: Reagent Selection & Kinetics

The Problem: You are unsure if the reagent is active or if you are using the right chemistry for your storage needs. The Cause: Hydrolysis and instability.[1]

Traut’s Reagent vs. SATA: The Decision Matrix
FeatureTraut’s Reagent (2-Iminothiolane) SATA (N-succinimidyl S-acetylthioacetate)
Mechanism Ring-opening reaction with amines.[2]NHS-ester reaction; adds protected thiol.[1][3]
Thiol Status Free Thiol (-SH) generated immediately.Protected Thiol (-SCOCH3) . Requires hydroxylamine to activate.[1]
Oxidation Risk High. Must use immediately or add EDTA.Low. Stable for storage prior to deprotection.
Charge Retains positive charge (Amidine).Neutralizes positive charge (Amide).
Best For Immediate conjugation (One-pot workflows).Long-term storage of modified intermediates.[1]
FAQ: Kinetics & Hydrolysis

Q: My Traut's reagent powder is clumped. Can I use it? A: No. Traut’s reagent is hygroscopic. If it is clumped, it has likely hydrolyzed (ring opened) and oxidized. It must be a free-flowing white powder.

Q: I incubated overnight to "maximize" yield. Why is my yield low? A: Traut’s reagent competes between reacting with Lysine and hydrolyzing in water.

  • Reaction Time: 30–60 minutes is optimal.

  • pH:[1][3][4][5][6][7][8][9] pH 8.0 is the "Sweet Spot."

    • pH < 7: Reaction is too slow (amines protonated).

    • pH > 9: Hydrolysis of the reagent dominates over the labeling reaction.

Module 3: The "Disappearing Thiol" (Oxidation)

The Problem: You measured 3.0 thiols/antibody immediately after reaction, but 0.5 thiols/antibody after desalting. The Cause: Metal-catalyzed oxidation (Disulfide formation).

Free thiols are unstable in the presence of oxygen and trace metals (


, 

), rapidly forming disulfide bonds (dimers) which are unreactive to maleimides.
The Solution: The EDTA Shield

You must include 1–5 mM EDTA in your reaction and desalting buffers. EDTA chelates the metal ions that catalyze oxidation.

Workflow Visualization: The Oxidation Trap

OxidationPath Start Reaction Complete (Protein-SH generated) Desalt Desalting Step (Remove excess Traut's) Start->Desalt EDTA Buffer contains 1-5mM EDTA Desalt->EDTA Stable Stable Thiol Ready for Conjugation EDTA->Stable Yes Oxidized Disulfide Dimer (Inactive/Precipitated) EDTA->Oxidized No (Trace Metals + O2)

Figure 2: The critical role of EDTA. Without chelation, trace metals catalyze the oxidation of newly formed thiols into unreactive disulfides during the purification step.

Module 4: Quantification (Ellman’s Assay)

The Problem: Your assay results don't make sense (Negative values or impossibly high numbers). The Cause: Interference or Math Errors.

Troubleshooting the Ellman's Assay

Scenario A: The "False High" (Yield > 100%)

  • Cause: You used TCEP or DTT to reduce disulfides before the assay and didn't remove it.

  • Mechanism:[5][6][8] Ellman’s reagent (DTNB) reacts with any free thiol. Residual TCEP/DTT will turn the solution bright yellow instantly.

  • Fix: You must pass the sample through a desalting column (e.g., Zeba Spin, PD-10) to remove reducing agents before adding DTNB.

Scenario B: The "False Low" (Yield ~ 0)

  • Cause: Old DTNB reagent.

  • Self-Validation Test: Add 5 µL of

    
    -Mercaptoethanol (pure) to your DTNB working solution.
    
    • Result: If it does not turn deep yellow instantly, your DTNB is dead (hydrolyzed). Buy fresh reagent.

Scenario C: Protein Precipitation

  • Cause: Over-modification. Adding too many hydrophobic thiol groups can destabilize the protein.

  • Fix: Target 2–5 thiols per antibody. Reduce the molar excess of Traut's reagent from 20x to 10x.

Protocol: High-Fidelity Traut's Modification

Objective: Introduce 2–5 sulfhydryl groups per IgG molecule.

Reagents
  • Protein: IgG (1–10 mg/mL) in PBS (pH 8.0) + 1 mM EDTA .[7][10][11]

  • Traut’s Reagent: 14 mM stock in ultrapure water (Prepare immediately before use).

  • Desalting Column: Sephadex G-25 or equivalent (equilibrated in PBS + EDTA).

Step-by-Step Procedure
  • Buffer Exchange: Ensure protein is in PBS pH 8.0, 1 mM EDTA. (No Tris!).

  • Calculations:

    • For IgG (150 kDa), use a 20-fold molar excess of Traut’s reagent.

    • Example: For 1 mL of 5 mg/mL IgG (33 µM), add 0.66 µmol of Traut’s.

  • Reaction:

    • Add Traut’s solution to the protein.[3]

    • Incubate for 45 minutes at Room Temperature (RT).

  • Quench & Purify (Critical):

    • Immediately apply the reaction mixture to the desalting column to remove excess Traut’s reagent.

    • Note: Unreacted Traut’s reagent also contains a thiol (after hydrolysis) and will interfere with quantification and downstream conjugation.

  • Quantify:

    • Use Ellman’s Reagent (DTNB).[4][7][11]

    • Measure Absorbance at 412 nm.[7]

    • Calculate concentration using Extinction Coefficient

      
      .[7]
      

References

  • Hermanson, G. T. (2013).[12][13] Bioconjugate Techniques (3rd ed.).[13] Academic Press.[13] (The definitive guide on reagent chemistry and protocols).

  • Thermo Fisher Scientific. Traut's Reagent (2-Iminothiolane) User Guide. (Detailed kinetics and storage data).

  • Thermo Fisher Scientific. SATA and SATP Modification Reagents. (Comparison of protected vs. free thiol generation).

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. (Establishes the extinction coefficient of 14,150 M-1 cm-1).[7]

Sources

Technical Support Center: Lysinethiol-Modified Protein Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for Thiol-Lysine Bioconjugates Audience: Protein Chemists, ADC Process Engineers, and Bioconjugation Scientists

Introduction: The "Ticking Clock" of Thiol Chemistry

Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic paradox of Lysinethiol-modified proteins: you need a free thiol for conjugation, but that same thiol is desperately trying to oxidize, dimerize, or scramble your native disulfides.

In my 15 years developing Antibody-Drug Conjugates (ADCs), I have found that "this compound" purification—specifically converting surface lysines to free thiols using reagents like 2-Iminothiolane (Traut’s Reagent) or SATA —is less about chromatography and more about reaction kinetics management .

This guide moves beyond standard protocols to address the why and how of failure modes, treating your purification workflow as a race against oxidation.

Module 1: Critical Handling & Stability (The "Pre-Purification" Phase)

User Query: "My free thiol content drops by 40% before I can even load the column. What is happening?"

Root Cause Analysis

The sulfhydryl group introduced via Traut’s reagent is highly nucleophilic. Without protection, it reacts with:

  • Dissolved Oxygen: Rapidly forms intermolecular disulfides (aggregates).

  • Trace Metals: Copper and iron catalyze auto-oxidation.

  • Native Disulfides: Causing "disulfide scrambling" (structural destabilization).

Troubleshooting Protocol: The "Zero-Oxidation" Environment
ParameterStandard ConditionOptimized "this compound" Condition Why? (Mechanism)
pH pH 7.2 – 7.4pH 5.0 – 6.0 Thiolate anions (

) oxidize; protonated thiols (

) do not. Lowering pH protonates the thiol (

).
Additives PBS / TBS1–5 mM EDTA Chelates trace metal ions (

,

) that act as radical catalysts for disulfide formation.
Temperature 4°C or RT4°C (Strict) Arrhenius equation: every 10°C drop halves the oxidation rate.
Buffer Gas Air-equilibratedArgon/Nitrogen Sparged Removal of dissolved

is the single most effective stabilizer.

Expert Tip: If using SATA (N-succinimidyl S-acetylthioacetate) , the thiol is protected as a thioester. Do not deprotect (add hydroxylamine) until you are physically ready to conjugate. Purification should happen while protected.

Module 2: Purification Strategy (Separating Modified from Unmodified)

User Query: "I cannot separate my thiolated protein from the unmodified starting material on my FPLC."

The Physics of Separation

Your separation strategy depends entirely on the chemistry used to introduce the thiol.

  • Scenario A: Traut’s Reagent (2-Iminothiolane) [1]

    • Mechanism:[2][3][4] Reacts with primary amine (

      
      ) to form an amidine (
      
      
      
      ).
    • Net Charge:Retained. The positive charge is preserved.

    • Chromatography Consequence:Cation Exchange (CEX) is ineffective for separation because the pI shift is negligible.

    • Solution: You cannot easily separate "thiolated" from "non-thiolated" via IEX. You must optimize the reaction stoichiometry to ensure complete conversion, then use Desalting/SEC solely to remove excess small-molecule reagent.

  • Scenario B: SATA / SATP

    • Mechanism:[3][4][5] Reacts with primary amine (

      
      ) to form an amide.
      
    • Net Charge:Lost. You lose a positive charge.

    • Chromatography Consequence:Significant pI shift.

    • Solution:High-Resolution Cation Exchange (CIEX). The modified protein will elute earlier (lower salt) than the unmodified protein due to loss of basic residues.

Visual Workflow: Decision Tree

PurificationStrategy Start Select Modification Reagent Trauts Traut's Reagent (2-Iminothiolane) Start->Trauts SATA SATA / SATP (Protected Thiol) Start->SATA ChargeTrauts Charge Status: Positive Charge Retained (Amidine formation) Trauts->ChargeTrauts ChargeSATA Charge Status: Positive Charge LOST (Amide formation) SATA->ChargeSATA SepTrauts Separation Difficulty: HIGH (pI is unchanged) ChargeTrauts->SepTrauts SepSATA Separation Difficulty: LOW (pI shifts acidic) ChargeSATA->SepSATA ActionTrauts Protocol: 1. Optimize Reaction (10-20x molar excess) 2. Rapid Desalting (G-25/PD-10) 3. Immediate Conjugation SepTrauts->ActionTrauts ActionSATA Protocol: 1. Cation Exchange (CEX) 2. Elute with NaCl Gradient 3. De-protect (Hydroxylamine) 4. Desalt SepSATA->ActionSATA

Caption: Selection of purification method based on the charge alteration properties of the thiolation reagent.

Module 3: The "Aggregation Nightmare" (Post-Purification)

User Query: "My SEC trace shows a massive peak at the void volume (HMW species) after desalting."

Diagnosis: Oxidative Crosslinking

If you see High Molecular Weight (HMW) aggregates, your lysinethiols have formed intermolecular disulfide bridges (


).
Recovery Protocol (The "Rescue" Mix)

If aggregation is <20%, you may be able to reverse it without destroying the native protein structure.

  • Add TCEP (Tris(2-carboxyethyl)phosphine):

    • Add 1–2 equivalents of TCEP per expected thiol.

    • Why TCEP? Unlike DTT, TCEP is stable at acidic pH and does not always require removal before maleimide conjugation (though it competes, so stoichiometry matters).

  • Mild Reduction: Incubate 30 mins at RT.

  • Immediate Quench/Purify:

    • Load onto a Desalting Column (Sephadex G-25) equilibrated with pH 5.5 buffer + 5 mM EDTA .

    • Critical Step: Do not store. Proceed to conjugation immediately.

Module 4: Analytical Validation (Ellman’s Assay)

User Query: "I ran Ellman’s assay (DTNB), but the absorbance is fluctuating or negative."

Common Pitfalls in Thiol Quantification
IssueCauseSolution
High Background TCEP/DTT remaining in sample.Ensure rigorous desalting (2 rounds of Zeba spin columns or dialysis). Reducing agents react with DTNB.
Low Signal pH is too low for the assay.Ellman’s reaction requires pH 8.0 to generate the colored TNB

ion. Even if you store at pH 5.5, the assay buffer must be pH 8.0.
Drifting Signal Re-oxidation during assay.Read absorbance immediately (within 5-10 mins). Do not let the plate sit.
Standardized Ellman’s Protocol for Lysinethiols
  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • Reagent: 4 mg/mL DTNB in Reaction Buffer.

  • Blank: Buffer + DTNB (No protein).

  • Sample: Protein + Reaction Buffer + DTNB.

  • Measurement: Absorbance at 412 nm .

  • Calculation: Use Extinction Coefficient

    
    .
    


References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for Traut's and SATA chemistry mechanisms).

  • Thermo Fisher Scientific. (n.d.). Traut's Reagent (2-Iminothiolane) User Guide. (Protocol for maintaining charge during thiolation).

  • Singh, R., et al. (2002). Reagent for protein modification and purification: SATA. (Details on protected thiol strategies).

  • BroadPharm. (2022).[6] Ellman's Assay Protocol. (Standardized quantification of free thiols).

  • Ouyang, J. (2016). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Methods in Molecular Biology. (Downstream characterization of thiol-conjugates).

Sources

Technical Support Center: Redox Management for Lysine-Thiol Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Managing Disulfide Bond Reduction in the Presence of Lysinethiol Audience: Researchers, Process Development Scientists, ADC Formulation Engineers

Core Concept: The "this compound" Paradox

In bioconjugation, "this compound" refers to a lysine residue that has been chemically modified to display a sulfhydryl (-SH) group. This is typically achieved using reagents like Traut’s Reagent (2-iminothiolane) , SATA , or SATP .[1][2]

The central technical challenge is the Redox Conflict :

  • The Goal: You often need to reduce endogenous disulfide bonds (to fragment an antibody or expose hinge region cysteines) or maintain a reducing environment to prevent your introduced Lysinethiols from dimerizing.

  • The Risk:

    • Over-reduction: Breaking critical structural disulfides in the protein while trying to keep Lysinethiols active.

    • Scrambling: Free Lysinethiols reacting with native cysteines during reduction/re-oxidation cycles.

    • Quenching: Residual reducing agents (TCEP/DTT) destroying downstream maleimide payloads.

Decision Matrix: Selecting the Right Thiolation Strategy

Before troubleshooting, ensure you are using the correct reagent for your redox needs.

ThiolationStrategy Start START: What is your Redox Goal? Q1 Do you need to reduce native protein disulfides (e.g., hinge region)? Start->Q1 Trauts STRATEGY A: Traut's Reagent (Creates free -SH immediately) Q1->Trauts No reduction needed SATA STRATEGY B: SATA/SATP (Creates protected Thioester) Q1->SATA Reduction needed Branch1_Yes YES Branch1_No NO (Just add thiols to surface) Risk1 HIGH RISK: Reducing agent will compete with downstream conjugation. Requires strict desalting. Trauts->Risk1 Benefit1 OPTIMAL: You can reduce protein first, then deprotect SATA later with Hydroxylamine. SATA->Benefit1

Figure 1: Decision tree for selecting thiolation reagents based on downstream redox requirements.

Troubleshooting Guides & FAQs

Issue 1: "My conjugation yield is low, but I added plenty of this compound."

Diagnosis: Rapid Oxidation (Disulfide Scrambling). Newly introduced thiols on Lysine residues are highly susceptible to air oxidation, forming intermolecular disulfide bridges (protein aggregation) or intramolecular bonds that bury the thiol.

The Fix:

  • Chelation is Mandatory: Trace metals (Cu²⁺, Fe³⁺) catalyze thiol oxidation. You must include 1–5 mM EDTA in all buffers.

  • Degassing: Oxygen is the enemy. Sparge buffers with Nitrogen or Argon for 15 minutes before use.

  • The "Pulse" Reduction: If you suspect oxidation has already occurred, add a small amount of TCEP (0.5 molar equivalent per thiol) to "revive" the thiols immediately before conjugation.

Issue 2: "I used TCEP to keep my Lysinethiols reduced, but now my Maleimide payload won't stick."

Diagnosis: Maleimide-TCEP Reaction.[3] Contrary to older literature, TCEP does react with maleimides, consuming your expensive payload and preventing conjugation.

The Fix:

  • Protocol Adjustment: You must remove TCEP before adding the maleimide.

  • Method: Use a Spin Desalting Column (e.g., Zeba) or dialysis.

  • Alternative: If you cannot remove the reductant, switch to DTT , but you must remove DTT even more rigorously (2 rounds of desalting) as it competes directly for the maleimide.

Issue 3: "My protein precipitated after thiolation."

Diagnosis: Isoelectric Point (pI) Shift. Converting Lysine (positively charged amine) to a Thiol (neutral/negatively charged) alters the surface charge of the protein. If you modify too many lysines, the protein may become unstable at neutral pH.

The Fix:

  • Limit Molar Excess: Do not aim for maximum substitution. 3–5 Lysinethiols per antibody is usually sufficient for drug delivery.

  • Check pH: If the protein precipitates, raise the salt concentration (to 300 mM NaCl) or adjust pH away from the protein's pI.

Step-by-Step Protocols

Protocol A: Controlled Deprotection of SATA-Modified Proteins

Use this when you need to manage the timing of thiol exposure to avoid oxidation.

Reagents:

  • SATA-modified Protein (in PBS, pH 7.2)

  • Deacetylation Solution: 0.5 M Hydroxylamine · HCl, 25 mM EDTA, in PBS, pH 7.2–7.5.

Workflow:

  • Preparation: Dissolve Hydroxylamine · HCl in PBS.[4][5] Adjust pH to 7.2–7.5 with NaOH. Note: Hydroxylamine is unstable; prepare fresh.

  • Reaction: Add 100 µL of Deacetylation Solution to 1 mL of SATA-modified protein.

  • Incubation: Incubate for 2 hours at Room Temperature (RT).

  • Purification (Critical): Pass the sample through a desalting column equilibrated with degassed PBS + 10 mM EDTA.

    • Why? You must remove the hydroxylamine and the acetate byproduct, and the EDTA prevents the newly exposed thiols from oxidizing.

  • Validation: Proceed immediately to conjugation or Ellman’s Assay.

Protocol B: Ellman’s Assay for this compound Quantification

Use this to verify if your reduction/deprotection worked.

Data Table: Standard Ellman's Interpretation

Absorbance (412 nm)Calculated ConcentrationInterpretation
< 0.05< 0.1 mMFailed Thiolation/Deprotection. Check reagent quality.
0.1 – 0.50.2 – 1.0 mMOptimal Range. Good for conjugation (Check protein conc).
> 1.5> 3.0 mMOver-Thiolation. High risk of precipitation/aggregation.

Steps:

  • Prepare Ellman’s Reagent Solution : 4 mg DTNB in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

  • Mix 50 µL of sample + 2.5 mL of Reaction Buffer + 50 µL of Ellman’s Reagent Solution.

  • Incubate 15 mins at RT.

  • Measure Absorbance at 412 nm .[4]

  • Calculate Molar Thiol Concentration:

    
    
    
    • 
       (Extinction Coeff) = 14,150 M⁻¹cm⁻¹[4]
      
    • 
       = path length (1 cm)
      
    • 
       = Dilution Factor
      

Visualizing the Redox Pathway

The following diagram illustrates the chemical pathway and critical control points for managing Lysinethiols.

RedoxPathway Lysine Native Lysine (-NH2) Protected Protected Thiol (-S-Acetyl) Lysine->Protected Nucleophilic Attack SATA Reagent: SATA SATA->Protected FreeThiol Active this compound (-SH) Protected->FreeThiol Deprotection Hydroxyl Hydroxylamine (Deacetylation) Hydroxyl->FreeThiol Disulfide Inactive Disulfide (-S-S-) FreeThiol->Disulfide No EDTA/O2 present Maleimide Conjugation: Maleimide Payload FreeThiol->Maleimide Stable Thioether Bond Oxidation Oxidation (Air) Disulfide->FreeThiol Reduction TCEP Rescue: TCEP Reductant TCEP->FreeThiol

Figure 2: The lifecycle of a this compound modification, showing the risk of oxidation and the rescue pathway via TCEP.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Authority on Traut's reagent and SATA chemistry mechanisms.[6]

  • Thermo Fisher Scientific. (n.d.). SATA and SATP: Heterobifunctional Crosslinkers.

    • Source for deprotection protocols and stability d
  • Shafer, D. E., Inman, J. K., & Lees, A. (2000). Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with Maleimide and α-Haloacyl Groups: Anomalous Elution of TCEP by Gel Filtration. Analytical Biochemistry, 282(1), 161-164.

    • Key reference regarding TCEP interference with maleimides.
  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[5] Archives of Biochemistry and Biophysics, 82(1), 70-77.

    • The foundational paper for thiol quantific

Sources

strategies to avoid non-specific binding of Lysinethiol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lysinethiol Conjugation & Specificity Senior Application Scientist Desk | Issue Tracking ID: LYS-SH-NSB-001

Introduction: The "this compound" Paradox

Welcome to the technical support center. You are likely here because your lysine-thiolated conjugates (antibodies, enzymes, or scaffolds) are exhibiting high background noise, off-target binding, or precipitation.

In bioconjugation, "this compound" refers to the functional motif created when surface Lysine residues (primary amines) are chemically converted to display a sulfhydryl (thiol) group—typically using Traut’s Reagent (2-iminothiolane) or SATA/SATP .[1] While this enables powerful heterobifunctional coupling (e.g., to maleimide-drugs), it introduces a critical vulnerability: Non-Specific Binding (NSB) .

NSB in this context is rarely caused by the thiol itself, but by the physicochemical trauma inflicted on the protein during modification. This guide dissects the three root causes of this compound-mediated NSB: Charge Neutralization , Hydrophobic Collapse , and Stoichiometric Overload .

Module 1: Reagent Selection & Charge Preservation

Issue: My conjugate binds to everything (sticky), or precipitates upon storage. Diagnosis: Loss of surface charge leading to unfolding.

Lysine residues are positively charged (hydrophilic) at physiological pH. Modifying them can neutralize this charge, disrupting the protein's hydration shell and exposing hydrophobic patches that drive non-specific sticking.

Troubleshooting Protocol: The Charge-Balance Strategy
FeatureTraut's Reagent (2-Iminothiolane) SATA / SATP Impact on NSB
Chemistry Cyclic imidyester reactionNHS-ester reaction
Resulting Bond Amidine (Positively Charged)Amide (Neutral)Critical
Charge Status Preserved (+ remains +)Lost (+ becomes 0)Traut's is superior for solubility.
Hydrophobicity LowModerateSATA increases surface hydrophobicity.
Stability Thiol is free immediately (oxidizes fast)Thiol is protected (acetylated)SATA allows storage; Traut's requires immediate use.

The Fix:

  • Switch to Traut's Reagent if your protein is isoelectric point (pI) sensitive or prone to precipitation. The resulting amidine bond mimics the original lysine charge, maintaining colloidal stability [1].

  • If you must use SATA: You must limit the molar excess. Do not exceed 10-15 modified lysines per IgG molecule.

  • PEGylation: If using SATA, switch to PEGylated-SATA (e.g., SAT(PEG)4). The hydrophilic PEG spacer compensates for the loss of charge and creates a hydration shield that physically repels non-specific interactions.

Module 2: Controlling the Degree of Labeling (DOL)

Issue: High background signal in ELISA/Flow Cytometry. Diagnosis: "Over-thiolation" creating hydrophobic aggregates.

A common error is driving the reaction to completion. An IgG antibody has ~80 lysines; modifying too many (>8-10) creates a "greasy" molecule that adheres to plastics and non-target cells via hydrophobic interaction.

Protocol: Stoichiometric Titration

Do not rely on "standard" protocols. You must titrate for your specific protein.

  • Set up a Matrix: React your protein with Reagent:Protein molar ratios of 5:1, 10:1, 20:1, and 50:1 .

  • Quantify Thiols: Use the Ellman’s Assay (DTNB) to calculate the exact number of thiols introduced per protein molecule.

  • Target Window:

    • For Antibodies: Aim for 3–5 thiols per antibody . Above 6, NSB increases exponentially [2].

    • For Enzymes: Aim for 1–2 thiols to avoid active site occlusion.

  • Purify Aggregates: Run the product on Size Exclusion Chromatography (SEC) . If you see a "shoulder" on the high-molecular-weight side, you have aggregates. These aggregates are responsible for 90% of your NSB. Discard them.

Module 3: Quenching & Buffer Optimization

Issue: Assay background increases over time. Diagnosis: Unreacted thiols or "sticky" linkers reacting with serum proteins (e.g., Albumin).

The "Capping" Protocol

Free thiols are highly reactive nucleophiles. If they don't find their specific target (e.g., the maleimide payload), they will eventually react with disulfide bridges in other proteins or oxidize into disulfide dimers (crosslinking two of your antibodies together).

  • End-Step Quenching: After your conjugation reaction (e.g., this compound + Maleimide-Drug), you must quench excess thiols.

    • Reagent:N-Ethylmaleimide (NEM) or Iodoacetamide .

    • Action: Add 10-20 molar excess over total thiols. Incubate 20 mins.

    • Why: This "caps" any remaining thiols, preventing them from binding non-specifically to cysteine-rich serum proteins in your assay [3].

  • Buffer Additives:

    • Add 0.05% Tween-20 to your assay buffer. This detergent competes for hydrophobic binding sites on plasticware.

    • Increase salt (300-500 mM NaCl ) during the wash steps to disrupt weak electrostatic NSB caused by the modified lysines.

Visual Decision Guides

Diagram 1: Reagent Selection Logic for Low NSB

ReagentSelection Start Start: Select Lysine-Thiol Reagent CheckSolubility Is the protein prone to precipitation/aggregation? Start->CheckSolubility CheckStorage Do you need to store the intermediate (thiolated) protein? CheckSolubility->CheckStorage No (Stable Protein) Trauts USE TRAUT'S REAGENT (Preserves + Charge) CheckSolubility->Trauts Yes (Need Charge Stability) CheckStorage->Trauts No (Immediate Conjugation) SATA USE SATA / SATP (Neutralizes Charge) CheckStorage->SATA Yes (Protected Thiol needed) Decision1 High NSB Risk? SATA->Decision1 If chosen PEG_SATA USE PEGylated SATA (Hydrophilic Shield) Decision1->SATA No (Low NSB concern) Decision1->PEG_SATA Yes (Need to reduce NSB)

Caption: Decision tree for selecting the correct thiolation reagent to minimize hydrophobicity-induced non-specific binding.

Diagram 2: The Optimization Workflow

NSB_Workflow Step1 1. Titration Matrix (Reagent:Protein Ratio) Step2 2. Ellman's Assay (Target 2-4 Thiols/mAb) Step1->Step2 Step3 3. Conjugation (Linker/Payload) Step2->Step3 Step4 4. Capping (NEM Quench) Step3->Step4 Step5 5. Purification (SEC / HIC) Step4->Step5 QC QC Check: Aggregates < 5%? Step5->QC QC->Step1 Fail (High Aggregates) Finish Low NSB Conjugate QC->Finish Pass

Caption: Iterative workflow to ensure optimal stoichiometry and removal of "sticky" aggregates.

Frequently Asked Questions (FAQ)

Q: Why does my Traut's modified antibody show higher background than my original antibody? A: Even though Traut's preserves charge, you may have over-modified the antibody. If you introduce too many thiols, you may disrupt the tertiary structure or induce disulfide bridging between antibodies (dimerization). Check your stoichiometry. If you have >5 thiols per IgG, repeat with a lower input ratio.

Q: Can I use DTT or TCEP to generate thiols instead of Traut's/SATA? A: This is a different mechanism. DTT/TCEP reduces endogenous disulfide bridges (holding the antibody chains together). While this generates thiols, it risks falling apart the antibody structure (Heavy/Light chain dissociation), which exposes massive hydrophobic internal surfaces, leading to catastrophic NSB. Lysine-thiolation (Traut's/SATA) is safer for structural integrity if controlled correctly.

Q: How do I remove the "sticky" aggregates? A: Standard dialysis is insufficient. You must use Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) . HIC is particularly effective for ADCs (Antibody-Drug Conjugates) because it separates molecules based on hydrophobicity.[2] You can elute the monomeric conjugate and discard the highly hydrophobic aggregates that cause NSB [4].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on Traut's vs. SATA chemistry and charge preservation).

  • Lyon, R. P., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[3] Nature Biotechnology, 33(7), 733–735. (Demonstrates the link between conjugation stoichiometry, hydrophobicity, and non-specific clearance).

  • Thermo Fisher Scientific. "SATA and SATP: Heterobifunctional Crosslinkers." User Guide. (Detailed protocols on deprotection and quenching to prevent polymerization).

  • Ouyang, J. (2013). "Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography." Methods in Molecular Biology, 1045, 275-283. (Validation of HIC for removing high-DAR aggregates).

Sources

Technical Guide: Optimizing Buffer Conditions for Lysinethiol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Zone of Thiol Chemistry

In bioconjugation and drug development, "Lysinethiol" typically refers to a lysine residue that has been chemically modified to display a sulfhydryl (thiol) group, often using reagents like Traut’s Reagent (2-Iminothiolane) or SATA .[1] This conversion allows researchers to exploit the high chemoselectivity of thiol-maleimide or thiol-haloacetyl chemistry on native proteins that lack accessible cysteines.

The reactivity of this this compound moiety is governed strictly by buffer pH and composition . The critical challenge is balancing three competing factors:

  • Nucleophilicity: The thiol (–SH) must be deprotonated to the thiolate anion (–S⁻) to react, requiring a pH near or above its pKa (~8.0–9.0).

  • Selectivity: At high pH (>8.0), competing amine reactions and maleimide hydrolysis increase.

  • Stability: Thiols rapidly oxidize to disulfides (–S–S–) in the presence of oxygen and trace metals, a process accelerated by high pH.[2]

This guide provides troubleshooting frameworks for optimizing these variables.

Critical Troubleshooting Guide (Q&A)

Phase 1: Generation (Lysine Thiol Conversion)

Q: I used Traut’s Reagent to thiolate my antibody, but the downstream conjugation yield is near zero. What happened? A: You likely used a primary amine buffer.

  • The Mechanism: Traut’s Reagent targets primary amines.[3][4] If your buffer contains Tris , Glycine , or Azide , the reagent reacts with the buffer instead of your protein's lysine residues.

  • The Fix: Perform the thiolation reaction in PBS , HEPES , or Borate (pH 8.0). If your protein is stored in Tris, dialyze or use a desalting column to exchange it into PBS + EDTA before adding Traut's Reagent.

Q: My protein precipitated immediately after thiolation. A: This is often due to "Over-Thiolation" leading to isoelectric point (pI) shifts or hydrophobic aggregation.

  • The Cause: Converting positively charged lysines (ammonium ions) to neutral/hydrophobic thiols changes the surface charge of the protein. Traut's reagent preserves the positive charge (creating a cationic amidine), whereas SATA neutralizes it.

  • The Fix:

    • Switch to Traut's Reagent if solubility is the issue (it preserves the positive charge).

    • Reduce the molar excess of reagent (e.g., go from 20x to 10x).

    • Increase ionic strength (add 150–300 mM NaCl) to shield hydrophobic patches.

Phase 2: Conjugation (this compound Conjugate)

Q: Why am I seeing significant dimerization (protein-protein crosslinking) instead of linker attachment? A: Your Lysinethiols are oxidizing into disulfide bridges before the linker can react.

  • The Cause: High pH (>8.0) and trace metals (Cu²⁺, Fe³⁺) catalyze disulfide formation.

  • The Fix:

    • Add EDTA (1–5 mM): This chelates catalytic metals.

    • Degas Buffers: Remove dissolved oxygen.[2]

    • Work Fast: Proceed to conjugation immediately after thiolation/deprotection. Do not store thiolated proteins overnight without freezing.

Q: My maleimide linker is hydrolyzing before it attaches to the this compound. A: The buffer pH is too high.

  • The Mechanism: Maleimide rings are susceptible to ring-opening hydrolysis at pH > 8.0, rendering them unreactive toward thiols.[2]

  • The Fix: Lower the conjugation pH to 6.5–7.5 . While the thiolate concentration is lower at pH 6.5, the reaction is still specific, and the maleimide is stable.

Buffer Compatibility Matrix

Buffer ComponentRoleCompatibility with this compoundCritical Notes
PBS (Phosphate) Base BufferExcellent Ideal for both thiolation and conjugation. pH 7.2–7.5 is the standard.[1]
HEPES Base BufferExcellent Good alternative to PBS; does not complex with metals as strongly as phosphate.
Tris (Tris-HCl) Base BufferForbidden (Generation) Contains primary amines. Will scavenge Traut's/SATA reagents. OK for downstream steps after purification, but generally avoid.
EDTA AdditiveMandatory Chelates divalent cations (Cu, Fe) that catalyze thiol oxidation. Use 1–5 mM.
TCEP / DTT ReductantConditional Avoid during maleimide conjugation (will quench the maleimide). Use only if you need to reduce disulfides before removing the reductant.
Sodium Azide PreservativePoor Can interfere with certain conjugation chemistries; generally avoid in active reaction buffers.

Optimized Experimental Workflow

This protocol assumes the use of Traut’s Reagent for charge preservation, followed by Maleimide conjugation.

Reagents
  • Buffer A (Reaction Buffer): PBS (100 mM Phosphate, 150 mM NaCl), 5 mM EDTA, pH 8.0.

  • Buffer B (Conjugation Buffer): PBS, 5 mM EDTA, pH 7.0.

  • Traut’s Reagent: Prepare fresh 14 mM stock in water (do not store).

Step-by-Step Protocol
  • Buffer Exchange: Equilibrate protein (1–10 mg/mL) into Buffer A . Ensure no Tris is present.[4][5]

  • Activation: Add 10–20 molar excess of Traut’s Reagent.

  • Incubation: Incubate for 45–60 minutes at Room Temperature (RT). Note: pH 8.0 accelerates this reaction.

  • Desalting (Critical): Immediately pass the reaction through a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Buffer B .

    • Why? This removes excess Traut's reagent (which would compete for the linker) and lowers the pH to 7.0 to protect the maleimide and prevent disulfide formation.

  • Conjugation: Add the Maleimide-Linker immediately to the flow-through. Incubate 1–2 hours at RT.

  • Quenching: Add excess N-ethylmaleimide (NEM) or cysteine to quench unreacted thiols/linkers.

Visual Decision Logic

Figure 1: Buffer Selection Decision Tree

This diagram guides the user through the selection of the correct buffer system based on the reaction stage.

BufferSelection Start Start: this compound Experiment Stage Current Stage? Start->Stage Generation Generation (Lysine -> Thiol) Stage->Generation Conjugation Conjugation (Thiol -> Linker) Stage->Conjugation CheckAmine Does Buffer contain Tris, Glycine, or Azide? Generation->CheckAmine CheckPH Check pH Level Conjugation->CheckPH Stop1 STOP: Reagent will react with buffer. Switch to PBS/HEPES. CheckAmine->Stop1 Yes Proceed1 Proceed: pH 8.0 + EDTA (Traut's/SATA) CheckAmine->Proceed1 No HighPH pH > 8.0 CheckPH->HighPH OptPH pH 6.5 - 7.5 CheckPH->OptPH LowPH pH < 6.0 CheckPH->LowPH IssueHigh Risk: Maleimide Hydrolysis & Disulfide Formation HighPH->IssueHigh Success Optimal Reactivity & Stability OptPH->Success IssueLow Risk: Slow Reaction (Thiol protonated) LowPH->IssueLow

Caption: Decision logic for selecting buffers during this compound generation and conjugation phases.

Figure 2: The pH Reactivity Balance

This diagram illustrates the mechanistic trade-offs occurring at different pH levels.

pH_Balance cluster_low pH < 6.0 (Acidic) cluster_mid pH 6.5 - 7.5 (Optimal) cluster_high pH > 8.0 (Basic) NodeLow Thiol Protonated (-SH) Non-Nucleophilic ResultLow Reaction Rate: Very Slow NodeLow->ResultLow NodeMid Equilibrium (-SH ⇌ -S⁻) ResultMid High Specificity Stable Maleimide NodeMid->ResultMid NodeHigh Thiolate Dominant (-S⁻) Hyper-Reactive ResultHigh Side Reactions: 1. Disulfides (Oxidation) 2. Maleimide Hydrolysis 3. Amine Competition NodeHigh->ResultHigh

Caption: Mechanistic impact of pH on this compound state and side-reaction probability.

References

  • Thermo Fisher Scientific. Traut's Reagent (2-Iminothiolane) User Guide. Retrieved from

  • BenchChem. Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions. Retrieved from

  • G-Biosciences. SATA and SATP: Sulfhydryl Addition Reagents Protocol.[4] Retrieved from

  • MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine. Retrieved from

  • Fisher Scientific. SATA and SATP Product Instructions. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of Lysine-Derived Thiol Protein Adducts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of mass spectrometry methodologies for the analysis of Lysine-Derived Thiol Protein Adducts .

While "Lysinethiol" can refer to a specific aminopeptidase inhibitor (L-Lysinethiol), in the context of protein adduct analysis and drug development, it predominantly refers to Lysine residues modified to contain a reactive thiol group . This encompasses two critical areas:

  • Biological Pathology: N-homocysteinylation , where homocysteine thiolactone reacts with lysine to form N-homocysteinyl-lysine (a "thiol-lysine" adduct), a marker of cardiovascular and neurodegenerative disease.

  • Bioconjugation (ADCs): Chemical Thiolation (e.g., using Traut’s Reagent) to convert lysine amines to sulfhydryls for antibody-drug conjugate linking.

This guide compares the analytical performance of Direct Shotgun Proteomics , Chemical Derivatization , and Thiol-Affinity Enrichment for characterizing these adducts.

Executive Summary & Technical Context

Lysine-thiol adducts (specifically N-homocysteinyl-lysine and iminothiolane-lysine) represent a unique analytical challenge: they convert a basic, hydrophilic lysine residue into a nucleophilic, redox-active thiol. This modification drastically alters the protein's chemical reactivity, leading to oxidative crosslinking (aggregation) or aberrant signaling.

For drug developers, detecting these adducts is critical for:

  • Safety Profiling: Monitoring off-target N-homocysteinylation caused by drugs that elevate homocysteine (e.g., antifolates).

  • ADC Characterization: Validating the stoichiometry of lysine-to-thiol conversion during linker attachment.

The inherent instability of the free thiol group (rapid oxidation to disulfides) makes standard proteomic workflows insufficient. This guide compares three distinct analytical strategies.

Methodology Comparison: Performance Matrix

The following table objectively compares the three primary workflows for analyzing Lysine-Thiol adducts.

FeatureMethod A: Direct Shotgun Proteomics Method B: Chemical Derivatization (Alkylation) Method C: Thiol-Affinity Enrichment (Covalent Capture)
Principle Direct digestion and LC-MS/MS analysis of the modified protein.Capping the thiol with a stable alkylating agent (e.g., NEM, IAM) prior to digestion.Covalent capture of thiol-containing peptides on a resin, followed by stringent washing and reductive elution.
Sensitivity Low . The adduct is often substoichiometric and ionizes poorly compared to unmodified peptides.Medium-High . Alkylation improves ionization and prevents signal loss due to oxidation.Superior . Enriches low-abundance adducts by >1000-fold, removing unmodified background.
Specificity Low .[1] High risk of false negatives due to disulfide formation (scrambling) during digestion.High . Locks the thiol state at the moment of lysis, preventing artifactual oxidation.Very High . Only peptides with a free thiol (or reduced disulfide) are retained.
Quantitation Label-free (high CV%).Excellent with isotopically labeled alkylating agents (e.g., d5-NEM).Good, but elution efficiency can vary; requires internal standards.[1]
Throughput High (Standard workflow).High (Simple "add-and-shoot" step).Low (Requires incubation, washing, and elution steps).[1]
Best Use Case Preliminary screening of high-abundance adducts (e.g., Albumin).Stoichiometry analysis of ADCs; Site occupancy determination.Discovery of low-abundance N-homocysteinylation sites in complex lysates.

Deep Dive: Analytical Workflows & Causality

Method A: Direct Shotgun Proteomics (The "Naive" Approach)
  • Workflow: Lysis

    
     Trypsin Digestion 
    
    
    
    LC-MS/MS.
  • Critical Flaw: The "this compound" moiety contains a free sulfhydryl. In standard buffers, this rapidly oxidizes to form intermolecular disulfides (protein aggregation) or mixed disulfides with glutathione.

  • Result: The mass shift of the adduct changes unpredictably (e.g.,

    
     Da for N-Hcy vs. 
    
    
    
    Da for N-Hcy-Glutathione), leading to massive data loss. This method is not recommended for quantitative adduct analysis.
Method B: Chemical Derivatization (The Stabilizing Approach)
  • Workflow: Lysis + Alkylation Reagent (excess)

    
     Digestion 
    
    
    
    LC-MS/MS.
  • Causality: By reacting the sample immediately with N-Ethylmaleimide (NEM) or Iodoacetamide (IAM), the reactive thiol is permanently "capped."

  • Advantage: This fixes the mass shift to a known value (e.g., N-Hcy + NEM =

    
     Da), allowing precise database searching.
    
  • Protocol Note: For N-homocysteinylation, use NEM over IAM, as NEM is more specific for thiols at lower pH, reducing off-target alkylation of amines.

Method C: Thiol-Affinity Enrichment (The "Gold Standard")
  • Workflow: Lysis

    
     Digestion 
    
    
    
    Capture on Thiopropyl Sepharose
    
    
    Wash Unmodified Peptides
    
    
    Elute with DTT
    
    
    LC-MS/MS.
  • Mechanism: The resin contains a reactive disulfide. Thiol-containing peptides (the adducts) undergo thiol-disulfide exchange and become covalently bound to the beads. Unmodified peptides are washed away.

  • Why it wins: It effectively lowers the complexity of the sample from 10,000+ peptides to only the ~50-100 peptides containing the Lysine-Thiol adduct, boosting sensitivity by orders of magnitude.

Visualizing the Mechanism

The following diagram illustrates the formation of the Lysine-Thiol adduct (via Homocysteine Thiolactone) and the Thiol-Affinity Enrichment logic.

G Lysine Protein Lysine (-NH2) Adduct N-Hcy-Lysine (this compound Adduct) (-SH Group) Lysine->Adduct Nucleophilic Attack HcyTL Hcy-Thiolactone (Reactive) HcyTL->Adduct Oxidation Oxidative Damage (Aggregation) Adduct->Oxidation Spontaneous (Method A) Capture Covalent Capture (Protein-S-S-Resin) Adduct->Capture Method C (Enrichment) Resin Thiopropyl Sepharose (S-S-R) Resin->Capture Elution DTT Elution (Purified Adduct) Capture->Elution Reduction MS LC-MS/MS Analysis Elution->MS

Caption: Pathway showing the formation of N-homocysteinyl-lysine and its selective isolation via Thiopropyl covalent capture, preventing oxidative artifacts.

Detailed Experimental Protocol: Thiol-Affinity Enrichment

Recommended for discovery-stage profiling of low-abundance adducts.

Phase 1: Sample Preparation & Reduction
  • Lysis: Lyse cells/tissue in Denaturing Buffer (6 M Urea, 200 mM Tris-HCl, pH 8.0, 10 mM EDTA). Note: EDTA is crucial to prevent metal-catalyzed oxidation.

  • Reduction (Optional but Recommended): If analyzing total adducts (including those already oxidized), treat with 5 mM TCEP for 30 min at RT.

  • Digestion: Dilute Urea to <1 M. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

Phase 2: Covalent Capture (The Critical Step)
  • Resin Prep: Rehydrate Thiopropyl Sepharose 6B (approx. 30 mg dry resin per mg protein). Wash 3x with water.[1]

  • Incubation: Add peptide digest to the resin. Incubate for 2-4 hours at room temperature with rotation.

    • Mechanism:[1] The free thiols on the N-Hcy-Lysine adducts react with the pyridyl disulfide on the resin, releasing 2-thiopyridone (monitoring A343 nm can confirm reaction extent).

  • Stringent Washing:

    • Wash 3x with 2 M NaCl (removes ionic interactions).

    • Wash 3x with 80% Acetonitrile/0.1% TFA (removes hydrophobic non-specifics).

    • Wash 3x with Ammonium Bicarbonate (equilibration).

Phase 3: Elution & MS Analysis
  • Elution: Add 20 mM DTT (or excess TCEP) in Ammonium Bicarbonate. Incubate 30 min.

    • Result: The disulfide bond is cleaved, releasing the purified this compound peptides.

  • Alkylation (Post-Elution): Immediately alkylate the eluted peptides with Iodoacetamide (IAM) to prevent re-oxidation before MS injection.

  • LC-MS/MS: Inject on a C18 column.

    • Search Parameters: Set "Lysine-N-Homocysteinylation" (+117.02 Da) or "Carbamidomethyl-N-Hcy" (+174.05 Da) as a variable modification.

References

  • Jakubowski, H. (2010). Direct monitoring of albumin lysine-525 N-homocysteinylation in human serum by liquid chromatography/mass spectrometry. Analytical Biochemistry. Link

  • Guan, X., et al. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochemical Society Transactions. Link

  • Regazzoni, L., et al. (2017). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Chemical Research in Toxicology. Link

  • Ocain, T. D., & Rich, D. H. (1987).[1][2][3][4] L-lysinethiol: a subnanomolar inhibitor of aminopeptidase B.[2][3][4][5][6][7][8][9] Biochemical and Biophysical Research Communications.[1][2][3][4][6][7][9] Link(Reference for the specific inhibitor molecule, distinguished here from the PTM).

  • Thermo Fisher Scientific. Integrated characterization of a lysine-linked antibody-drug conjugate by native intact mass analysis and peptide mapping. Application Note. Link

Sources

Biophysical Characterization of Lysinethiol-Modified Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biophysical Characterization of Lysinethiol-Modified Antibodies Content Type: Publish Comparison Guide

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the choice of conjugation chemistry dictates the biophysical stability and pharmacokinetics of the final therapeutic.[1] This compound-modification (typically achieved via ring-opening reactions with 2-Iminothiolane, also known as Traut’s Reagent) represents a strategic hybrid approach. It converts surface lysine residues into reactive thiol groups ("this compound" moieties) while retaining the native positive charge of the amino acid.

This guide objectively compares this compound-modified antibodies against the two dominant alternatives: Direct Lysine Conjugation (NHS-ester) and Reduced Cysteine Conjugation . It provides a validated biophysical characterization workflow designed to assess the unique structural attributes—specifically charge retention and aggregation propensity—of this modification strategy.

The Comparative Landscape

To understand the biophysical necessity of this compound modification, we must contrast it with standard methods. The primary advantage of this compound modification (via Traut's reagent) is the preservation of the electrostatic surface potential, a critical factor in colloidal stability.

FeatureThis compound (Traut's Reagent) Direct Lysine (NHS-Ester) Reduced Cysteine (Interchain)
Chemical Linkage Amidine (Positive charge retained)Amide (Positive charge lost)Thioether (Disulfide bridge broken)
Site Specificity Stochastic (Surface Lysines)Stochastic (Surface Lysines)Site-Specific (Interchain Cysteines)
Structural Impact High Stability: Retains native charge & disulfides.Medium Stability: Loss of surface charge can induce aggregation.Lower Stability: Reduction of interchain bonds destabilizes CH2 domain.
Conjugation Target Reacts with Maleimide-linkersReacts with NHS-linkersReacts with Maleimide-linkers
pI Shift Minimal (Amine

Amidine)
Significant Acidic Shift (Amine

Neutral Amide)
Minimal

Expert Insight: The retention of charge in this compound modification is its "killer feature." When conjugating hydrophobic payloads (e.g., PBDs, Maytansinoids), the loss of surface charge (via NHS chemistry) combined with the payload's hydrophobicity often drives catastrophic aggregation. This compound modification acts as a solubility buffer by keeping the antibody surface hydrophilic and positively charged.

Mechanism & Workflow Visualization

The generation of a this compound-modified antibody involves a precise ring-opening reaction. Understanding this pathway is essential for troubleshooting "over-modification," which leads to cross-linking.

Lysinethiol_Workflow cluster_side Critical Quality Risk mAb Native mAb (Surface Lysines -NH2) Intermediate Ring Opening Reaction mAb->Intermediate + pH 8.0 Trauts Traut's Reagent (2-Iminothiolane) Trauts->Intermediate This compound This compound-mAb (Free -SH, + Charge) Intermediate->this compound Amidine Formation ADC Final ADC (Thioether Bond) This compound->ADC Conjugation Oxidation Disulfide Dimerization (Aggregation) This compound->Oxidation O2 / Time > 1hr Maleimide Maleimide-Payload Maleimide->ADC

Figure 1: Reaction pathway for this compound modification. Note the critical risk of dimerization if the free thiol is not conjugated immediately.

Biophysical Characterization Protocols

This section details the specific assays required to validate the this compound modification.

Protocol A: Degree of Thiolation (Ellman’s Assay)

Objective: Determine the average number of this compound groups generated per antibody (Thiol-to-Antibody Ratio). Why: Over-thiolation (>5-6 SH/mAb) leads to instability; under-thiolation leads to poor drug loading.

  • Preparation: Buffer exchange modified mAb into reaction buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0) to remove excess Traut's reagent. Critical: EDTA is mandatory to prevent metal-catalyzed oxidation of the new thiols.

  • Reagent: Prepare 4 mg/mL Ellman’s Reagent (DTNB) in reaction buffer.

  • Reaction: Mix 50 µL of sample + 50 µL of DTNB + 2.5 mL buffer. Incubate 15 mins at RT.

  • Measurement: Measure Absorbance at 412 nm.

  • Calculation: Use extinction coefficient

    
     for the TNB anion.
    
    
    
    
    
    
Protocol B: Charge Variant Analysis (cIEF)

Objective: Confirm the retention of surface charge (Amidine vs Amide). Why: This validates the "this compound" advantage over NHS-ester methods.

  • Method: Capillary Isoelectric Focusing (cIEF).

  • Expectation:

    • Native mAb: pI ~8.0 - 9.0 (Main peak).

    • This compound (Traut's): Minimal shift (< 0.1 pI units) because the lysine amine (+1) is replaced by an amidine (+1).

    • NHS-Ester Control: Significant acidic shift (loss of positive charge).

  • Data Interpretation: If you observe a significant acidic shift with Traut's reagent, it indicates hydrolysis of the amidine to an amide (instability) or contamination.

Protocol C: Thermal Stability (DSC)

Objective: Assess the impact of modification on the


 (CH2 domain) and 

(Fab/CH3).
  • System: Differential Scanning Calorimetry (e.g., MicroCal PEAQ-DSC).

  • Scan Rate: 60°C/hr from 20°C to 110°C.

  • Analysis:

    • This compound mAbs typically show a

      
       (CH2) comparable to the native mAb (~69-71°C for IgG1), unlike Reduced Cysteine ADCs , where the 
      
      
      
      often drops by 5-10°C due to the loss of the interchain disulfide bridge.
    • Self-Validation: If

      
       drops significantly, check for accidental reduction of native disulfides during the process (e.g., TCEP carryover).
      
Characterization Decision Tree

Use this logic flow to troubleshoot biophysical anomalies in this compound ADCs.

Decision_Tree Start Analyze this compound-mAb SEC SEC-HPLC Analysis Start->SEC HMW High Molecular Weight (Aggregates > 5%) SEC->HMW High Aggregation LMW Monomer > 95% SEC->LMW Pass Check_Dimer Check: Dimerization? (Add DTT/TCEP) HMW->Check_Dimer Reversible Aggregates Disappear (Disulfide Linked) Check_Dimer->Reversible Yes Irreversible Aggregates Persist (Hydrophobic) Check_Dimer->Irreversible No Action1 Action: Reduce air exposure Add EDTA during reaction Reversible->Action1 Action2 Action: Reduce DAR Change Payload Irreversible->Action2

Figure 2: Troubleshooting aggregation in this compound-modified antibodies. Differentiating between disulfide-linked dimers (oxidation) and hydrophobic aggregates is crucial.

References
  • Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosomal subunit." Biochemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Chapter 2: Functional Targets). Link

  • Schumacher, F. F., et al. (2014). "Site-selective modification of proteins using functionalised bis-sulfones." Organic & Biomolecular Chemistry. Link

  • McCombs, J. R., & Owen, S. C. (2015). "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal. Link

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

Sources

head-to-head comparison of Lysinethiol and other thiol reagents

Author: BenchChem Technical Support Team. Date: March 2026

The Thiol Reagent Divergence: A Head-to-Head Comparison of Lysinethiol vs. Conventional and Inhibitory Thiols

Introduction

In biochemistry and drug development, the term "thiol reagent" is heavily overloaded. Most researchers immediately associate it with bulk disulfide reducing agents like Dithiothreitol (DTT),


-mercaptoethanol (BME), or TCEP. However, in the realm of enzymology and targeted pharmacophores, thiols serve an entirely different function: ultra-high-affinity transition-state coordination.

This guide provides an objective, head-to-head comparison between L-Lysinethiol (2,6-diaminohexane-1-thiol)—a targeted metallo-aminopeptidase inhibitor—and both conventional reducing thiols and alternative inhibitory thiols. By understanding the mechanistic divergence between redox activity and zinc chelation, researchers can properly deploy these reagents in structural biology and assay development.

Mechanistic Divergence: Redox vs. Chelation

Conventional thiol reagents (DTT, BME) operate via thiol-disulfide exchange, driving the bulk reduction of cystine linkages to unfold proteins or prevent aggregation. They are generally non-specific and require millimolar concentrations to shift the thermodynamic equilibrium.

Conversely, L-Lysinethiol is not utilized as a reducing agent. It is a synthetic transition-state analogue designed specifically to inhibit Aminopeptidase B (AP-B) and related M1-family metalloproteases[1]. The terminal thiol group in this compound does not participate in redox reactions; instead, it forms a highly stable coordinate covalent bond with the catalytic


 ion in the enzyme's active site[2]. Because the aliphatic chain of this compound perfectly mimics the basic side chains (Arginine/Lysine) preferred by AP-B, it achieves a subnanomolar binding affinity (

)[1], making it orders of magnitude more potent than non-thiol inhibitors like Bestatin.

Head-to-Head Performance Data

To objectively evaluate this compound's performance, it must be compared against its structural sibling (L-Leucinethiol), a standard non-thiol inhibitor (Bestatin), and a standard reducing thiol (DTT).

ReagentPrimary TargetBinding Affinity (

)
Primary Mechanism of ActionReversibility
L-Lysinethiol Aminopeptidase B (AP-B)0.91 nM[1]Active-site

chelation (mimics basic residues)
Reversible (Zinc-competitive)
L-Leucinethiol Leucine Aminopeptidase (LAP)22.0 nM[2]Active-site

chelation (mimics hydrophobic residues)
Reversible (Zinc-competitive)
Bestatin Broad Aminopeptidases~4,000 nM (for AP-B)Non-thiol transition state analogueReversible
DTT / TCEP Disulfide Bonds (General)N/A (Millimolar required)Thiol-disulfide exchange (Redox)Reversible via oxidation

Visualizing the Pathway

The following diagram illustrates the divergent pathways of targeted thiol pharmacophores versus bulk redox reagents.

G Sub N-terminal Arg/Lys Peptide Enzyme Aminopeptidase B (AP-B) Active Site Sub->Enzyme Hydrolysis Prod Cleaved Amino Acid Enzyme->Prod Normal Pathway Lys L-Lysinethiol (Pharmacophore) Zn Catalytic Zn2+ Ion Lys->Zn Thiol-Zinc Chelation (Ki = 0.9 nM) Zn->Enzyme Competitive Inhibition DTT DTT / TCEP (Redox Reagents) Disulfide Disulfide Bonds (Non-target) DTT->Disulfide Bulk Reduction (No AP-B Inhibition)

Mechanism: L-Lysinethiol inhibits AP-B via Zn2+ chelation, distinct from DTT's redox activity.

Experimental Methodology: Self-Validating Inhibition & Zinc-Rescue Assay

To experimentally differentiate the specific zinc-chelating properties of L-Lysinethiol from the non-specific redox effects of DTT, researchers must employ a self-validating kinetic assay.

Objective: Quantify the


 of L-Lysinethiol against AP-B and validate the mechanism via exogenous zinc rescue.

Step 1: Enzyme & Substrate Preparation

  • Prepare recombinant human Aminopeptidase B in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Causality Check: Do not add EDTA or standard reducing agents (like DTT) to the storage buffer. EDTA strips the catalytic zinc, and DTT can cause off-target noise in thiol-sensitive assays.

  • Prepare the fluorogenic substrate Arg-AMC (Arginine-7-amino-4-methylcoumarin) at

    
    . Why fluorogenic? It allows continuous real-time kinetic monitoring without requiring secondary coupled enzymes that might themselves be inhibited by thiols.
    

Step 2: Reagent Titration

  • Prepare a 10-point serial dilution of L-Lysinethiol (from 10 pM to 100 nM) and a parallel control titration of DTT (from 1

    
    M to 10 mM).
    
  • Pre-incubate the enzyme with the reagents for 15 minutes at

    
     to allow the coordinate bonds to reach thermodynamic equilibrium.
    

Step 3: Kinetic Measurement

  • Initiate the reaction by adding Arg-AMC.

  • Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate the initial velocity (

    
    ) for each well. L-Lysinethiol will show complete inhibition at nanomolar concentrations, while DTT will show negligible inhibition until millimolar concentrations (where non-specific protein unfolding begins).
    

Step 4: The Zinc-Rescue Validation (Critical Step)

  • To the wells showing >90% inhibition by L-Lysinethiol, spike in

    
     of exogenous 
    
    
    
    .
  • Causality Check: If the inhibition is truly driven by reversible active-site metal coordination (as claimed for this compound), the excess zinc will outcompete the inhibitor and restore enzymatic activity. If the enzyme was irreversibly denatured or covalently modified via disulfide formation, activity would remain flat. This internal control definitively proves the mechanism of action.

References

  • Title: L-lysinethiol: a subnanomolar inhibitor of aminopeptidase B Source: Biochemical and Biophysical Research Communications (1987), 145(3), 1038-1042. URL: [Link]

  • Title: L-leucinthiol - a potent inhibitor of leucine aminopeptidase Source: Biochemical and Biophysical Research Communications (1983), 116(1), 297-302. URL: [Link]

Sources

Lysine-Thiol versus Maleimide Chemistry for Protein Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Lysine-Thiol Conversion (Thiolated Lysine) chemistries and Direct Maleimide conjugation.

Note on Terminology: In bioconjugation literature, "Lysinethiol" is often a colloquialism for Thiolated Lysine —residues generated by converting the


-amino group of Lysine into a free sulfhydryl (thiol) using reagents like Traut’s Reagent (2-Iminothiolane)  or SATA . This creates a "Lysine-Thiol" handle for subsequent reaction. This guide contrasts this Two-Step Lysine-Thiol  workflow against Direct Maleimide  conjugation to endogenous Cysteines.

A Technical Comparison Guide for Bioconjugation Strategy

Executive Summary: The Strategic Choice

The choice between Lysine-Thiol (Thiolated Lysine) chemistry and Direct Maleimide conjugation represents a fundamental decision between versatility and specificity .

  • Direct Maleimide Chemistry is the "Gold Standard" for site-specific conjugation to reduced interchain or engineered cysteines (e.g., THIOMAB™). It offers high homogeneity but suffers from retro-Michael instability in plasma.

  • Lysine-Thiol Chemistry (via Traut’s Reagent or SATA) converts abundant surface lysines into thiols. It is the "Universal Solver" for proteins lacking free cysteines but inherently produces heterogeneous conjugates (random distribution) and alters the charge landscape of the protein.

Key Verdict: Use Direct Maleimide for therapeutic ADCs requiring tight Drug-Antibody Ratio (DAR) control. Use Lysine-Thiol for rapid assay development, vaccines, or proteins where genetic engineering of cysteines is impossible.

Mechanistic Deep Dive

Direct Maleimide Conjugation (Cysteine-Targeted)

Mechanism: The maleimide group acts as a Michael acceptor, reacting with the nucleophilic thiolate anion (


) of a cysteine residue to form a thiosuccinimide  ring.
  • Constraint: Most antibodies (IgG1) have 4 interchain disulfide bonds. To conjugate, these must be partially reduced (TCEP/DTT) to expose free thiols, or engineered cysteines must be introduced.

  • The Instability Problem: The resulting thiosuccinimide ring is susceptible to retro-Michael addition in plasma, transferring the payload to albumin (Cys34) and reducing efficacy.

Lysine-Thiol Conversion (Lysine-Targeted)

Mechanism: This is a two-step activation strategy.

  • Activation: The

    
    -amine of Lysine (pKa ~10.5) attacks the cyclic imidothioester of Traut’s Reagent  (2-Iminothiolane).
    
  • Ring Opening: The ring opens to form a stable amidine linkage, extending the lysine side chain with a terminal sulfhydryl group.

  • Conjugation: This new "Lysine-Thiol" then reacts with a maleimide-linker payload.

Advantage: Does not require breaking native disulfide bonds (preserving structural integrity). Disadvantage: IgG1 has ~80-90 lysines; ~40 are solvent-accessible. Conjugation is stochastic (random), leading to a Poisson distribution of DAR.

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the "Retro-Michael" liability of standard maleimide chemistry.

ConjugationPathways Protein Protein of Interest Cys Endogenous Cysteine (Reduced Disulfide) Protein->Cys Lys Surface Lysine (Amine) Protein->Lys ThioSucc Thiosuccinimide Ring (Conjugate) Cys->ThioSucc Direct Michael Addition (pH 6.5-7.5) LysThiol Thiolated Lysine (Amidine Linkage) Lys->LysThiol Step 1: Ring Opening (pH 8.0) Traut Traut's Reagent (2-Iminothiolane) Traut->LysThiol Maleimide Maleimide-Payload Maleimide->ThioSucc Albumin Serum Albumin (Cys34) Maleimide->Albumin Thiol Exchange LysThiol->ThioSucc Step 2: Michael Addition ThioSucc->Maleimide Retro-Michael (Reversible) Hydrolyzed Hydrolyzed Succinamic Acid (Stable) ThioSucc->Hydrolyzed Ring Hydrolysis (Stabilization) OffTarget Off-Target Transfer (Payload Loss) Albumin->OffTarget

Caption: Comparison of Direct Cysteine conjugation vs. Lysine-Thiol conversion, highlighting the Retro-Michael instability pathway common to both when using standard maleimides.

Experimental Protocols

Protocol A: Lysine-Thiol Conversion (Traut’s Reagent)

Best for: Proteins without accessible cysteines or when preserving disulfide bonds is critical.

  • Buffer Exchange: Exchange protein into PBS + 5 mM EDTA, pH 8.0 . (Note: Traut's reagent requires pH 8.0 for optimal amine reactivity; EDTA prevents metal-catalyzed oxidation of new thiols).

  • Reagent Prep: Dissolve 2-Iminothiolane (Traut’s) in water to 10 mg/mL immediately before use.

  • Reaction: Add Traut’s reagent at a 10-20 molar excess over the protein. Incubate for 1 hour at RT .

    • Expert Insight: A 10x excess typically yields 3-5 thiol groups per IgG.

  • Purification (Critical): Immediately remove excess Traut’s using a Desalting Column (e.g., Zeba Spin) equilibrated with PBS + EDTA, pH 6.5-7.0 .

    • Why pH 6.5? Lowering pH prevents the newly formed thiols from oxidizing into disulfides before the next step.

  • Conjugation: Add Maleimide-Payload (5-10x excess relative to thiol content). Incubate 1 hour.

Protocol B: Direct Maleimide Conjugation (Reduced Cysteine)

Best for: ADCs requiring site-specificity.

  • Reduction: Dilute IgG to 5 mg/mL in PBS + 5 mM EDTA, pH 7.4. Add TCEP (Tris(2-carboxyethyl)phosphine) at a 2.5 molar excess (aiming to reduce interchain disulfides only). Incubate 2 hours at 37°C.

    • Expert Insight: Do not wash TCEP if using Maleimide immediately; TCEP does not react with maleimides (unlike DTT).

  • Conjugation: Cool to RT. Add Maleimide-Payload (3-5x excess over thiol). Incubate 30 mins.

  • Quenching: Add N-acetylcysteine (excess) to quench unreacted maleimide.

Comparative Performance Data

The following table summarizes the performance metrics based on standard IgG1 scaffolds.

FeatureDirect Maleimide (Cys)Lysine-Thiol (Traut's)
Site Specificity High (Hinge Region)Low (Stochastic Surface Lysines)
Homogeneity (DAR) Tight (DAR 2, 4, or 8)Broad (Poisson Distribution)
Linker Stability Moderate (Retro-Michael risk)Moderate (Retro-Michael risk)
Protein Integrity Requires Disulfide ReductionIntact (Disulfides preserved)
Charge Alteration NeutralPositive Charge Shift (Amidine is cationic)
Immunogenicity LowModerate (Traut's linker can be immunogenic)
Plasma Stability (7d) ~70% Intact (Standard Maleimide)~70% Intact (Standard Maleimide)
Stability Note: The "this compound" Misconception

Researchers often confuse "this compound" with Thiosuccinimide Hydrolysis .

  • Standard Maleimide: The ring is reversible.

  • Self-Hydrolyzing Maleimides: These are engineered to undergo rapid ring hydrolysis (opening the ring) after conjugation. This prevents the Retro-Michael reaction, effectively "locking" the conjugate. This is the modern solution for both Cys and Lys-Thiol routes.

Scientific Causality & Troubleshooting

Why does Lysine-Thiol conjugation cause aggregation?

  • Cause: Traut’s reagent converts a positively charged Lysine (

    
    -NH3+) into a positively charged Amidine (
    
    
    
    -C=NH2+). While charge is conserved conceptually, the introduction of hydrophobic payloads at random surface sites can disrupt the colloidal stability of the protein.
  • Solution: Limit the molar excess of Traut's reagent to target only 2-3 thiols per antibody.

Why utilize EDTA in both protocols?

  • Cause: Trace divalent metals (

    
    , 
    
    
    
    ) catalyze the oxidation of free thiols into disulfide dimers (
    
    
    ).
  • Effect: Without EDTA, your "Lysine-Thiols" will crosslink the protein to itself (aggregation) before the maleimide can react.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

  • Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for the study of ribosomal proteins." Biochemistry, 12(17), 3266–3273.

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189.

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152.

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32(10), 1059–1062.

Comprehensive Comparison Guide: Validating L-Lysinethiol Specificity in Aminopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metallo-aminopeptidases, particularly Aminopeptidase B (AP-B) and Endoplasmic Reticulum Aminopeptidases (ERAP1/2), are highly sought-after targets in the fields of antigen presentation, oncology, and cardiovascular disease. However, achieving selective inhibition is notoriously difficult due to the structurally conserved zinc-dependent active sites across the M1 aminopeptidase family.

L-Lysinethiol has emerged as a gold-standard, subnanomolar inhibitor for AP-B. As a Senior Application Scientist, I have designed this guide to provide a rigorous comparative analysis of L-Lysinethiol against legacy broad-spectrum alternatives (e.g., Bestatin, L-Leucinethiol). More importantly, this guide details the self-validating control experiments required to unequivocally prove its specificity in your biochemical assays.

Mechanistic Grounding: Why L-Lysinethiol Outperforms Alternatives

To understand why L-Lysinethiol is superior, we must look at the causality behind the enzyme-inhibitor interaction. Aminopeptidase B is a mammalian enzyme strictly selective for N-terminal arginine and lysine residues [[1]](). The S1 specificity pocket of AP-B is uniquely contoured to accommodate positively charged side chains.

L-Lysinethiol leverages a highly specific dual-modality binding mechanism:

  • S1 Pocket Anchoring: The basic lysine side chain perfectly occupies the S1 pocket, mimicking the enzyme's natural substrate preference.

  • Zinc Coordination: The terminal sulfhydryl (thiol) group forms a highly stable coordinate covalent bond with the catalytic zinc ion in the active site, resulting in an extremely potent inhibition with a

    
     of 
    
    
    
    M (0.91 nM) 2.

In contrast, Bestatin acts as a broad-spectrum transition-state analog that binds multiple metallo-aminopeptidases with only moderate (micromolar) affinity 3. L-Leucinethiol , while possessing the same zinc-chelating thiol, features a hydrophobic isobutyl side chain. This structure preferentially targets the hydrophobic S1 pockets of Leucine Aminopeptidase (LAP) and Aminopeptidase N (AP-N) 4, making it a weak and non-specific inhibitor for enzymes like AP-B and ERAP1/2 5.

Specificity Substrate Basic Substrate (Arg/Lys-AMC) Enzyme Aminopeptidase B (Zn²⁺ Active Site) Substrate->Enzyme Binds S1 Pocket Product Fluorescent Product (AMC Release) Enzyme->Product Cleavage Lysinethiol L-Lysinethiol (Specific Inhibitor) This compound->Enzyme Subnanomolar Inhibition (Ki = 0.91 nM)

Fig 1: Mechanism of Aminopeptidase B inhibition by L-Lysinethiol via S1 pocket and Zinc coordination.

Comparative Performance Analysis

The following table summarizes the quantitative performance of L-Lysinethiol against alternative inhibitors. Note the massive discrepancy in potency between the L- and D-isomers of this compound, which serves as the foundation for our control experiments.

InhibitorTarget Enzymengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

Mechanistic Notes
L-Lysinethiol Aminopeptidase B (AP-B) 0.91 nM Optimal fit for basic S1 pocket + strong Zn²⁺ chelation [[2]]().
L-LeucinethiolAminopeptidase B (AP-B)130 nM~140-fold weaker than L-Lysinethiol for AP-B 2.
L-LeucinethiolLeucine Aminopeptidase (LAP)Low nMHighly specific for hydrophobic S1 pockets .
BestatinBroad-Spectrum (AP-B, LAP)~4-10 µMTransition state analog; broad but weaker affinity [[3]]().
D-Lysinethiol Aminopeptidase B (AP-B) 98,000 nM Stereoisomer negative control; >100,000x weaker 2.

Experimental Design: A Self-Validating System

To rigorously validate L-Lysinethiol specificity in your own research, you must implement a self-validating assay matrix. A single readout is insufficient; you must prove that the inhibition is driven by the S1 pocket interaction and not by assay artifacts or non-specific metal chelation.

  • The Negative Control (Stereospecificity): Use D-Lysinethiol . If your inhibition is truly specific to the S1 pocket's spatial arrangement, the D-isomer will show a massive drop in potency. Because the D-isomer's

    
     is 
    
    
    
    M 2, this confirms that the inhibition is not merely a result of the free thiol indiscriminately chelating zinc.
  • The Orthogonal Control (Enzyme Selectivity): Use L-Leucinethiol . Run a parallel assay using Leucine Aminopeptidase (LAP). L-Lysinethiol should inhibit AP-B strongly but LAP weakly, while L-Leucinethiol will show the exact inverse profile.

  • The Environmental Control (Chloride Dependency): AP-B is strictly activated by chloride ions 1. Running the assay in a chloride-free buffer (e.g., substituting NaCl with sodium acetate) should abolish baseline enzyme activity, confirming the identity of the enzyme being inhibited.

Workflow Prep 1. Reagent Prep (AP-B + 100mM NaCl) Titration 2. Inhibitor Titration (10⁻¹¹ to 10⁻⁴ M) Prep->Titration PreIncubate 3. Pre-incubation (15 min at 37°C) Titration->PreIncubate Substrate 4. Substrate Addition (Arg-AMC) PreIncubate->Substrate Readout 5. Kinetic Readout (Ex:380nm / Em:460nm) Substrate->Readout PosControl Positive Control (No Inhibitor) PosControl->PreIncubate NegControl Negative Control (D-Lysinethiol) NegControl->Titration OrthControl Orthogonal Control (L-Leucinethiol) OrthControl->Titration

Fig 2: Self-validating experimental workflow for confirming L-Lysinethiol specificity.

Step-by-Step Methodology: Continuous Fluorogenic Specificity Assay

Follow this protocol to accurately determine the


 and validate specificity.

Step 1: Buffer Preparation Prepare the Assay Buffer: 50 mM Tris-HCl, pH 7.2, containing 100 mM NaCl. Causality Note: The 100 mM NaCl is strictly required. Aminopeptidase B is a chloride-dependent enzyme; omitting chloride will result in an inactive enzyme and a failed assay [[1]]().

Step 2: Enzyme and Substrate Preparation Dilute recombinant Aminopeptidase B to a final working concentration of 1 nM. Prepare the fluorogenic substrate L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) at a working concentration of 50 µM.

Step 3: Inhibitor Titration Prepare a 10-point serial dilution of L-Lysinethiol (ranging from


 M to 

M). In parallel, prepare identical dilution series for the orthogonal control (L-Leucinethiol) and the negative control (D-Lysinethiol).

Step 4: Pre-Incubation (Critical Step) Combine the enzyme and inhibitors in a black 96-well microplate. Incubate at 37°C for 15 minutes before adding the substrate. Causality Note: Thiol-zinc coordination frequently exhibits slow-binding kinetics. Failing to pre-incubate will prevent the system from reaching equilibrium, leading to a severe underestimation of the inhibitor's true potency.

Step 5: Reaction Initiation & Kinetic Readout Add the Arg-AMC substrate to initiate the reaction. Immediately monitor the release of free AMC using a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes.

Step 6: Data Analysis Calculate the initial velocity (


) for each well. Because L-Lysinethiol is a subnanomolar, tight-binding inhibitor, standard Michaelis-Menten kinetic assumptions (where 

) fail. You must fit the dose-response data using the Morrison equation for tight-binding inhibitors to accurately derive the

.

References

  • Ocain, T. D., & Rich, D. H. (1987). L-lysinethiol: a subnanomolar inhibitor of aminopeptidase B. Biochemical and Biophysical Research Communications. Source: PubMed/NIH. URL: [Link]

  • Chesneau, V., et al. (1996). Aminopeptidase B | Request PDF. ResearchGate. Source: ResearchGate. URL:[Link]

  • Georgiadis, D., et al. (2018). Inhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application. Current Medicinal Chemistry. Source: UOA.gr. URL:[Link]

  • Mucha, A., et al. (2010). Metallo-aminopeptidase inhibitors. Biochimie. Source: PMC/NIH. URL:[Link]

Sources

Comparative Stability Studies of Lysinethiol and Cysteine Adducts in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), the stability of the linker-payload attachment dictates both the pharmacokinetic (PK) profile and the therapeutic index. Premature payload release in systemic circulation leads to off-target toxicity and reduced efficacy. Historically, bioconjugation has relied on modifying endogenous cysteines (thiol-maleimide chemistry) or surface lysines (amide chemistry).

To bridge the gap between the rapid reaction kinetics of thiols and the robust stability of amides, researchers utilize lysinethiol adducts —surface lysine residues engineered to present a reactive sulfhydryl group (e.g., via Traut’s reagent). This guide provides an objective, data-driven comparison of native cysteine adducts, direct lysine adducts, and engineered this compound adducts, detailing their degradation mechanisms, stabilizing causality, and the experimental protocols required to validate their stability.

Mechanistic Foundations & Causality

As an Application Scientist, it is critical to understand that adduct stability is not merely a function of the covalent bond formed, but of the local electrostatic microenvironment surrounding that bond.

Native Cysteine Adducts (Thiol-Maleimide)
  • Mechanism: Maleimide-functionalized payloads react chemoselectively with native cysteine thiols (typically derived from reduced interchain disulfides) at pH 6.5–7.5 to form a thiosuccinimide thioether.

  • Causality of Instability: The thiosuccinimide ring is thermodynamically susceptible to a retro-Michael reaction in aqueous plasma[1]. Because the reaction is reversible, the maleimide payload can decouple and undergo cross-conjugation with highly abundant endogenous thiols, such as the Cys34 residue of Human Serum Albumin (HSA) or free glutathione (GSH). This "payload migration" is a primary driver of off-target toxicity.

  • Stabilization Strategy: The retro-Michael pathway can be permanently blocked if the succinimide ring undergoes hydrolytic opening to form a succinamic acid thioether [2]. However, for native interchain cysteines, this hydrolysis is naturally slow due to the hydrophobic, uncharged local microenvironment.

This compound Adducts (Amidine-Thioether)
  • Mechanism: Lysine primary amines are reacted with 2-iminothiolane (Traut’s reagent) to generate a this compound. This ring-opening reaction converts the amine into a sulfhydryl-terminated amidine, critically preserving the positive charge of the original lysine residue [3] [6]. The introduced thiol is then conjugated to a maleimide payload.

  • Causality of Enhanced Stability: The this compound approach fundamentally alters the stability paradigm. The retained positive charge of the amidine group sits adjacent to the newly formed thiosuccinimide ring. This localized positive charge acts as an intramolecular catalyst—lowering the pKa of the attacking water molecule and stabilizing the transition state—which drastically accelerates the hydrolysis of the succinimide ring [4]. Consequently, this compound-maleimide adducts "lock" themselves into the stable succinamic acid form much faster than native cysteine adducts, significantly mitigating payload migration.

Direct Lysine Adducts (Amide)
  • Mechanism: N-hydroxysuccinimide (NHS) esters react directly with lysine ε-amines to form irreversible amide bonds [5].

  • Causality of Stability: Amide bonds are thermodynamically highly stable and resistant to plasma nucleophiles. While they eliminate payload migration entirely, the lack of site-selectivity across the ~80 surface lysines on a typical IgG antibody results in highly heterogeneous conjugate mixtures, complicating batch-to-batch reproducibility.

Comparative Stability Data

The following table summarizes the quantitative and mechanistic differences between the three bioconjugation strategies.

Conjugation StrategyTarget ResidueLinkage FormedPrimary Degradation MechanismRelative Plasma Stability (t₁/₂ of intact linkage)Payload Migration Risk
Native Cysteine Interchain CysThiosuccinimideRetro-Michael exchange~3–7 days (if unhydrolyzed)High (transfers to Albumin/GSH)
This compound Traut's modified LysAmidine + ThiosuccinimideRing Hydrolysis (Stabilizing)>14 days (rapidly locks post-hydrolysis)Low to Moderate
Direct Lysine Surface LysAmideProteolytic degradation>21 daysMinimal

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols describe how to generate this compound adducts and precisely quantify their stability against payload migration.

Protocol 1: Generation of this compound-Maleimide Conjugates

This protocol utilizes Traut's reagent to engineer lysinethiols, followed by forced hydrolysis to lock the adduct.

  • Buffer Exchange: Desalt the monoclonal antibody (mAb) into a non-amine buffer (0.1 M sodium borate, 5 mM EDTA, pH 8.0) to a concentration of 5 mg/mL.

  • Thiolation: Add a 10-fold molar excess of Traut's Reagent (2-iminothiolane) to the mAb. Incubate for 1 hour at room temperature. Causality note: The 10-fold excess ensures 3-4 lysinethiols are generated per mAb without compromising antigen binding.

  • Quenching & Desalting: Immediately process the reaction through a Zeba spin desalting column to remove unreacted Traut's reagent. This prevents unwanted disulfide cross-linking.

  • Conjugation: Add a 5-fold molar excess of the maleimide-payload to the thiolated mAb. Incubate for 2 hours at room temperature.

  • Forced Hydrolysis (Stabilization): Adjust the buffer pH to 8.5–9.0 using 1 M Tris base and incubate at 37°C for 24 hours. This forces the complete hydrolytic opening of the succinimide ring, permanently locking the this compound adduct.

Protocol 2: Ex Vivo Plasma Stability & Payload Migration LC-MS/MS Assay

This assay isolates the intact ADC from plasma to differentiate between payload attached to the mAb versus payload that has migrated to serum albumin.

  • Incubation: Spike the purified conjugate into sterile human plasma to a final concentration of 1 mg/mL. Incubate at 37°C in a humidified incubator.

  • Time-Course Sampling: Withdraw 50 µL aliquots at t = 0, 1, 3, 7, and 14 days. Flash-freeze in liquid nitrogen to halt degradation.

  • Affinity Capture (Self-Validating Step): Thaw samples and incubate with anti-human IgG magnetic beads for 1 hour. Wash thoroughly with PBS. Causality note: This step explicitly removes human serum albumin. If the payload has migrated to albumin via retro-Michael exchange, it will be washed away, resulting in a measurable mass decrease on the captured mAb.

  • Deglycosylation: Treat the bead-bound ADC with PNGase F at 37°C for 2 hours to collapse the mass spectra and improve resolution.

  • LC-MS/MS Analysis: Elute the ADC using 0.1% formic acid and analyze via high-resolution Q-TOF LC-MS. Calculate the Drug-to-Antibody Ratio (DAR) at each time point by deconvoluting the intact mass spectra.

Pathway Visualization

G Cys Native Cysteine (Thiol) ThioSucc_Cys Thiosuccinimide Adduct (Hydrophobic Environment) Cys->ThioSucc_Cys + Maleimide LysThiol This compound (Amidine-Thiol) ThioSucc_Lys Thiosuccinimide Adduct (Adjacent Positive Charge) LysThiol->ThioSucc_Lys + Maleimide Lys Native Lysine (Amine) Amide Amide Adduct (Irreversible) Lys->Amide + NHS-Ester Retro Retro-Michael Reaction (Payload Migration to Albumin) ThioSucc_Cys->Retro Plasma thiols (Slow) Hydro Rapid Ring Hydrolysis (Succinamic Acid Thioether) ThioSucc_Cys->Hydro H2O (Very Slow) ThioSucc_Lys->Retro Outcompeted by Hydrolysis ThioSucc_Lys->Hydro Catalyzed by Amidine (Fast) StableAmide Stable Conjugate (No Migration) Amide->StableAmide

Diagram illustrating the degradation and stabilization pathways of Cysteine, this compound, and Lysine adducts.

References

  • Lahnsteiner et al. "Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit." Frontiers in Bioengineering and Biotechnology, 2021. URL: [Link]

  • Shen et al. "Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates." Bioconjugate Chemistry, 2016. URL:[Link]

  • Creative Biolabs. "Lysine based Conjugation Strategy." Creative Biolabs. URL:[Link]

  • ACS Publications. "Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability and Prevents Proteolytic Digestion." Langmuir, 2024. URL: [Link]

Safety Operating Guide

Mechanistic Context: Waste Generation in the AP-B Inhibition Assay

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of Lysinethiol

This compound (L-lysinethiol) is a highly specialized, subnanomolar inhibitor of Aminopeptidase B (AP-B), an enzyme critical to the mercapturic acid pathway and peptide metabolism[1][2]. While its extreme potency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nM) makes it an invaluable reagent for drug development and mechanistic enzymology[3], the presence of a free sulfhydryl (-SH) group introduces significant logistical and safety challenges. Thiols are notorious for their low odor thresholds and potential aquatic toxicity.

Proper handling and disposal of this compound are not merely regulatory formalities; they are critical operations for maintaining an odor-free laboratory environment and preventing dangerous chemical cross-reactions. This guide provides the definitive operational framework for managing this compound from the benchtop to the waste stream.

To properly dispose of this compound, researchers must first understand the chemical environment of the waste stream. In a typical pharmacokinetic lab, this compound is utilized to halt AP-B activity during substrate degradation assays. The reagents used to terminate these assays dictate the downstream disposal method.

Protocol: AP-B Inhibition and Waste Generation

  • Enzyme-Substrate Assembly: Combine purified AP-B with a fluorogenic substrate (e.g., L-arginine-7-amido-4-methylcoumarin) in a physiological buffer (pH 7.4).

  • Inhibitor Introduction: Add this compound to the reaction mixture. Causality: The free thiol group of this compound coordinates tightly with the active-site zinc ion of AP-B, competitively blocking substrate access.

  • Reaction Termination: After the incubation period, add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA). Causality: TCA rapidly lowers the pH, denaturing the enzyme and precipitating all proteins to halt the reaction instantly.

  • Separation: Centrifuge the mixture at 15,000 x g for 10 minutes. The resulting supernatant contains the unreacted substrate, TCA, and the this compound inhibitor. Self-Validation: The efficacy of the inhibition (and the active state of the this compound) is validated by a lack of fluorescent signal increase in the supernatant compared to a vehicle control.

G A 1. Assay Setup (Enzyme + Substrate) B 2. This compound Addition (AP-B Inhibition) A->B C 3. Incubation (37°C) B->C D 4. Reaction Termination (10% TCA Addition) C->D E 5. Centrifugation (Protein Separation) D->E F 6a. Protein Pellet (Solid Waste) E->F G 6b. Supernatant Waste (this compound + TCA) E->G

Workflow of Aminopeptidase B inhibition assay and subsequent waste stream generation.

Chemical Safety and Disposal Logic

The primary hazard of this compound waste is twofold: the biological activity of the compound itself and the chemical reactivity of the thiol group. The Environmental Protection Agency (EPA) mandates that such chemical waste be minimized, properly characterized, and strictly segregated[4][5].

The critical decision point in this compound disposal is whether the waste is purely aqueous or contaminated with incompatible reagents (such as the TCA used in the assay above).

Disposal W This compound Waste Q Mixed with incompatible chemicals? W->Q Y Yes (e.g., Acids/TCA) Q->Y Yes N No (Aqueous Buffer) Q->N No H Hazardous Waste Collection Y->H B Bleach Oxidation (Fume Hood) N->B D Aqueous Waste Disposal B->D

Decision matrix for the proper segregation and chemical quenching of this compound laboratory waste.

Step-by-Step Disposal Protocols

Protocol A: Chemical Quenching of Uncontaminated Aqueous this compound

For small volumes of pure this compound in neutral/alkaline buffers, chemical oxidation is the preferred method to eliminate odor and reduce toxicity prior to final disposal.

  • Preparation: Conduct all steps inside a certified chemical fume hood. Wear standard PPE (nitrile gloves, lab coat, safety goggles)[6].

  • pH Verification (Critical Step): Test the solution with pH paper. If the pH is below 8, adjust dropwise with 1M NaOH until alkaline. Causality: Adding sodium hypochlorite (bleach) to an acidic solution will generate lethal chlorine gas. The solution must be alkaline before proceeding[5].

  • Oxidation: Slowly add a 5-10% volumetric excess of household bleach to the thiol solution while stirring continuously. Causality: The hypochlorite oxidizes the volatile sulfhydryl (-SH) group into a highly water-soluble, non-volatile sulfonate (-SO3-), permanently neutralizing the odor and reactivity.

  • Validation: The reaction is complete when the characteristic foul, sulfurous odor completely dissipates. Allow the mixture to stand for 30 minutes to ensure complete oxidation.

  • Final Disposal: Depending on institutional Environmental Health and Safety (EHS) policies, the neutralized, oxidized solution may be flushed down the sanitary sewer with copious amounts of water, or collected as non-hazardous aqueous waste[7].

Protocol B: Managing Contaminated/Assay Waste (TCA Mixtures)

When this compound is mixed with acids (e.g., TCA from protein precipitation) or organic solvents, oxidation is strictly prohibited due to the severe risk of violent reactions or toxic gas release[8].

  • Segregation: Keep the acidic this compound supernatant strictly separated from any bleach, bases, or oxidizing agents[5].

  • Containerization: Transfer the liquid waste into a chemically resistant, High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to both strong acids like TCA and reactive thiols, preventing container degradation[8].

  • Labeling: Affix a standardized EHS hazardous waste label immediately. Explicitly list all components to prevent the generation of "unknowns": e.g., "Aqueous Waste: 10% Trichloroacetic Acid, <1% this compound."

  • Storage: Keep the container tightly sealed in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure total waste volume does not exceed local fire code or EPA limits (typically 10 gallons per laboratory)[7].

  • EHS Pickup: Schedule a routine pickup with your institution's licensed chemical waste broker[4].

Quantitative Waste Stream Characterization

To streamline laboratory compliance and ensure rapid decision-making at the bench, the following matrix categorizes the physicochemical properties and required logistical handling for various this compound waste streams.

Waste StreamPrimary HazardIncompatibilitiesEHS ClassificationApproved Disposal Method
Pure Solid this compound Irritant, Odor, Aquatic ToxicityStrong OxidizersHazardous Chemical WasteEHS Pickup (Original Container)
Aqueous Buffer (<1mM) OdorAcids (if quenching)Non-Hazardous (Post-Quench)Bleach Oxidation

Drain (if EHS approved)
TCA-Precipitated Waste Corrosive (Acidic), ToxicBleach, Bases, OxidizersCorrosive Hazardous WasteHDPE Container

EHS Pickup
Organic Solvent Mixtures Flammable, ToxicAcids, OxidizersFlammable Hazardous WasteFlammable Cabinet

EHS Pickup

References

  • Ocain, T. D., & Rich, D. H. "L-lysinethiol: a subnanomolar inhibitor of aminopeptidase B." Biochemical and Biophysical Research Communications, 145(3), 1038-1042 (1987). URL:[Link]

  • "Hazardous Waste Disposal Guide - Research Areas - Policies." Dartmouth College Environmental Health and Safety. URL: [Link]

  • "Hazardous Materials Disposal Guide." Nipissing University. URL:[Link]

  • "Laboratory Environmental Sample Disposal Information Document." Environmental Protection Agency (EPA). URL: [Link]

  • "Hazardous Waste Disposal Guide - Research Safety." Northwestern University. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysinethiol
Reactant of Route 2
Lysinethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.